Oleoside
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNSRMFRJNZFD-IPEIANHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319128 | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178600-68-5 | |
| Record name | Oleoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Oleoside Biosynthesis Pathway in Olea europaea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleosides, particularly oleuropein (B1677263), are a class of secoiridoid polyphenols that are hallmarks of the Olea europaea (olive) tree. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. Oleuropein is also responsible for the characteristic bitter taste of raw olives and high-quality olive oil. Understanding the intricate biosynthetic pathway of oleosides is crucial for the metabolic engineering of olive varieties with enhanced nutritional and therapeutic value. This technical guide provides a comprehensive overview of the core oleoside biosynthesis pathway, detailing the key enzymatic steps, quantitative data on metabolites and gene expression, and detailed experimental protocols for researchers in the field.
The Core Biosynthesis Pathway
The biosynthesis of oleosides in Olea europaea is a complex process that integrates two major metabolic pathways: the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the iridoid backbone, and the shikimate pathway for the production of the phenylpropanoid moiety (hydroxytyrosol).
The initial steps of the secoiridoid pathway are localized in the plastids, where isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized via the MEP pathway. These precursors are then utilized to form the C10 monoterpene geraniol (B1671447). A series of subsequent enzymatic reactions, including hydroxylations, oxidations, and cyclizations, lead to the formation of the core iridoid structure, which is then further modified to produce the various oleosides.
Key Enzymatic Steps and Intermediates
The biosynthesis of oleuropein from the central monoterpene precursor, geranyl diphosphate (GPP), involves a series of enzymatic reactions:
-
Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol. This enzyme can perform two sequential oxidation steps to produce 8-oxogeraniol.[1]
-
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol.
-
Iridoid Synthase (ISY): An unusual terpene cyclase that couples an NAD(P)H-dependent 1,4-reduction of 8-oxogeranial with a subsequent cyclization to form the iridoid skeleton.[2]
-
7-epi-loganic acid synthase (7eLAS): A 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.[3][4]
-
7-epi-loganic acid O-methyltransferase (7eLAMT): Methylates 7-epi-loganic acid.[3][4]
-
This compound Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS): Bifunctional cytochrome P450 enzymes that catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce this compound methyl ester and secoxyloganin, respectively, through a ketologanin intermediate.[5]
-
This compound-11-methyl ester glucosyl transferase (OMEGT): A novel enzyme that synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route.[3][4]
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Oleuropein Synthase (OS): Three polyphenol oxidases have been identified with oleuropein synthase activity, catalyzing the conversion of ligstroside to oleuropein.[3][4]
The phenylpropanoid component, hydroxytyrosol, is derived from the shikimate pathway via tyrosine. The final steps of oleuropein biosynthesis involve the esterification of the secoiridoid core with hydroxytyrosol.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of key enzymes in the this compound biosynthesis pathway provide insights into their efficiency and substrate affinity.
| Enzyme | Substrate | Km | kcat | kcat/Km (μM-1s-1) | Organism | Reference |
| Iridoid Synthase (OeISY) | 8-oxogeranial | 0.6 ± 0.1 μM | 3.8 ± 0.2 s-1 | 6.3 | Olea europaea | [2] |
| Geraniol Synthase (GES) | Geranyl diphosphate | 21 μM | 0.8 s-1 | - | Ocimum basilicum | [6] |
| Geraniol Synthase (GES) | Mn2+ | 51 μM | - | - | Ocimum basilicum | [6] |
Note: Kinetic data for other key enzymes in Olea europaea are not yet extensively characterized in the literature.
Metabolite Concentrations during Fruit Development
The concentration of oleosides and related phenolic compounds varies significantly during the development and maturation of olive fruit. The highest concentrations are typically found in young, unripe fruit, which then decrease as the fruit ripens.[7]
| Cultivar | Development Stage (DAF) | Oleuropein (mg/g dw) | Demethyloleuropein (mg/g dw) | 3,4-DHPEA-EDA (mg/g dw) | Ligstroside (mg/g dw) | Reference |
| Coratina (HP) | 45 | ~120 | Not Detected | ~15 | ~5 | [7][8] |
| Coratina (HP) | 165 | ~20 | ~10 | <5 | <1 | [7][8] |
| Rosciola (HP) | 45 | ~100 | Not Detected | ~10 | ~8 | [7][8] |
| Rosciola (HP) | 165 | ~15 | ~8 | <5 | <1 | [7][8] |
| Dolce d'Andria (LP) | 45 | ~25 | Not Detected | ~5 | ~2 | [7][8] |
| Dolce d'Andria (LP) | 165 | <5 | Not Detected | <1 | <1 | [7][8] |
DAF: Days After Flowering; HP: High Phenolic; LP: Low Phenolic; dw: dry weight. Values are approximate and based on graphical data from the cited reference.
Gene Expression Levels
The expression of genes encoding the biosynthetic enzymes is tightly regulated during fruit development, correlating with the accumulation of oleosides.
| Gene | Tissue | Development Stage | Relative Expression Change | Reference |
| OeISY | Fruit | 45 DAF vs 75 DAF | ~8000-fold higher at 45 DAF | [2] |
| Oe1,4-R1 | Fruit | 45 DAF vs 135 DAF | ~10,000-fold higher at 45 DAF | [2] |
| OeISY | Fruit and Leaves vs Roots and Flowers | - | Several hundred-fold higher in fruits and leaves | [2] |
Experimental Protocols
Protocol 1: Quantification of Secoiridoids by HPLC-MS
This protocol provides a general method for the extraction and quantification of oleuropein and other secoiridoids from olive tissues.
1. Sample Preparation and Extraction: a. Freeze-dry olive leaf or fruit samples and grind to a fine powder. b. For olive leaves, suspend 100 mg of powder in 10 mL of 80% methanol. For olive drupes, use 10 g of powdered tissue in 50 mL of a methanol/water (1:1) mixture.[9] c. Sonicate the suspension for 30 minutes in a water bath at room temperature. d. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. e. Re-extract the pellet with the same volume of solvent and combine the supernatants. f. For drupe extracts, wash the resulting extract with n-hexane to remove lipids.[9] g. Filter the combined supernatant through a 0.45 μm nylon filter.[9]
2. HPLC-MS Analysis: a. Instrumentation: Use a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., UHPLC-ESI-MS/MS).[10] b. Column: A C18 reversed-phase column is typically used for separation.[11] c. Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[10]
- Gradient Example: 0–5 min, 20% B; 5–35 min, 20% to 50% B; 35–40 min, 50% to 100% B; 40–50 min, isocratic at 100% B; 50–55 min, 100% to 20% B; 55–70 min, re-equilibration at 20% B.[9] d. Flow Rate: 200 µL/min.[9] e. Column Temperature: 25 °C.[9] f. Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte.[11]
3. Quantification: a. Prepare a calibration curve using authentic standards of the secoiridoids of interest (e.g., oleuropein, ligstroside) at a range of concentrations. b. Calculate the concentration of each analyte in the samples based on the peak area and the calibration curve.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of this compound biosynthesis genes.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from olive tissues using a suitable plant RNA extraction kit or a CTAB-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase with an oligo(dT) primer.[11]
2. Primer Design and Validation: a. Design gene-specific primers for the target biosynthetic genes and suitable reference genes (e.g., GAPDH, EF1-alpha, PP2A). b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
3. qRT-PCR Reaction: a. Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA template. b. Use a real-time PCR system with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 min.
- 40 cycles of: 95°C for 15 s, 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
Protocol 3: In Vitro Geraniol Synthase (GES) Enzyme Assay
This protocol describes a method to measure the activity of GES from plant tissues.
1. Protein Extraction: a. Homogenize fresh plant tissue (e.g., young leaves) in an ice-cold extraction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MnCl₂, 10% glycerol, 5 mM DTT).[11] b. Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C. c. Use the supernatant (crude protein extract) for the enzyme assay.
2. Enzyme Assay: a. Prepare a reaction mixture in a glass vial containing:
- Assay buffer.
- A known amount of crude protein extract.
- Geranyl diphosphate (GPP) substrate (e.g., 50 µM). b. Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., hexane) to trap the volatile geraniol product.[11] c. Incubate the reaction at 30°C for 1-2 hours.[11] d. Stop the reaction by vigorous vortexing to extract the geraniol into the organic layer.
3. Product Analysis: a. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the geraniol produced. b. Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein.
Signaling Pathways and Regulation
The biosynthesis of oleosides is a highly regulated process, influenced by developmental cues and environmental stresses. Hormonal signaling, particularly involving abscisic acid (ABA) and jasmonic acid (JA), plays a significant role in modulating the expression of biosynthetic genes.
Hormonal Regulation
-
Abscisic Acid (ABA): Exogenous application of ABA has been shown to increase the accumulation of oleuropein and other phenolic compounds in olive fruits.[12][13] This suggests that ABA signaling positively regulates the phenylpropanoid and/or the secoiridoid pathways. The specific transcription factors mediating this response in the context of this compound biosynthesis are still under investigation.
-
Jasmonic Acid (JA): Jasmonates are well-known signaling molecules involved in plant defense responses, which often lead to the production of secondary metabolites. While direct evidence in Olea europaea is still emerging, the defensive role of oleuropein suggests a likely involvement of the JA signaling pathway in its regulation. Crosstalk between ABA and JA signaling pathways is a common theme in plant stress responses and may also be relevant for this compound biosynthesis.[14]
Transcriptional Regulation
The expression of this compound biosynthetic genes is transcriptionally regulated, with transcript levels often correlating with metabolite accumulation. The identification of specific transcription factors that bind to the promoter regions of genes like OeISY, OeOMES, and OS is an active area of research. Understanding this transcriptional network will be key to developing strategies for enhancing this compound production.
Mandatory Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: this compound biosynthesis pathway in Olea europaea.
Diagram 2: Hormonal Regulation of this compound Biosynthesis
Caption: Hormonal regulation of this compound biosynthesis.
Diagram 3: Experimental Workflow for Gene Expression Analysis
Caption: Workflow for qRT-PCR gene expression analysis.
Conclusion
The biosynthesis of oleosides in Olea europaea is a complex and highly regulated metabolic pathway. Recent advances in transcriptomics and enzymology have shed light on the key genes and enzymes involved in this process. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the regulatory networks that control this pathway, which will be essential for the development of olive varieties with enhanced nutritional and pharmaceutical properties. The information presented herein serves as a valuable resource for researchers and professionals working towards this goal.
References
- 1. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. It runs in the family: Discovery of enzymes in the oleuropein pathway in Olive ( Olea europaea ) by comparative transcriptomics | Sciety [sciety.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of reference genes for gene expression analysis in olive (Olea europaea) mesocarp tissue by quantitative real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient 2-Step Enzymatic Cascade for the Bioconversion of Oleuropein into Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide exploration of oil biosynthesis genes in cultivated olive tree varieties (Olea europaea): insights into regulation of oil biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 14. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Oleoside: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of oleoside, a secoiridoid glycoside found in various plant species, including those of the Olea and Ligustrum genera. This document details the key spectroscopic data and experimental protocols essential for the unambiguous identification and characterization of this natural product.
Physicochemical Properties and Mass Spectrometry
This compound possesses the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol . Its chemical identity is registered under CAS number 178600-68-5.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 390.34 g/mol | --INVALID-LINK-- |
| CAS Number | 178600-68-5 | --INVALID-LINK-- |
| Mass Spectrometry Data | ||
| Ionization Mode | ESI-MS/MS (Negative) | |
| Precursor Ion [M-H]⁻ | m/z 389 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for determining the elemental composition and exact mass of this compound.
-
Sample Preparation: A purified sample of this compound (1-5 mg) is dissolved in a suitable solvent, typically methanol (B129727) or a water/acetonitrile mixture, to a final concentration of 10-100 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. Data is acquired over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the precursor ion at m/z 389 is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data of this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~5.2-5.4 | d | ~2-4 |
| H-3 | ~7.5 | s | |
| H-5 | ~4.0-4.2 | m | |
| H-6 | ~2.5-2.7 | m | |
| H-7 | ~1.8-2.0 | m | |
| H-8 | ~5.8-6.0 | q | ~7.0 |
| H-9 | ~2.2-2.4 | m | |
| H-10 | ~1.6-1.8 | d | ~7.0 |
| H-1' | ~4.5-4.7 | d | ~7-8 |
| H-2' to H-6' | ~3.2-3.9 | m |
Table 3: Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-1 | ~95-98 |
| C-3 | ~150-155 |
| C-4 | ~110-115 |
| C-5 | ~70-75 |
| C-6 | ~40-45 |
| C-7 | ~130-135 |
| C-8 | ~125-130 |
| C-9 | ~45-50 |
| C-10 | ~12-15 |
| C-11 | ~170-175 |
| C-1' | ~100-103 |
| C-2' | ~74-77 |
| C-3' | ~77-80 |
| C-4' | ~70-73 |
| C-5' | ~77-80 |
| C-6' | ~61-64 |
| Carboxyls | ~170-178 |
Experimental Protocols for NMR Spectroscopy
Detailed methodologies for key NMR experiments are crucial for obtaining high-quality data for structural elucidation.[1]
-
Sample Preparation: Approximately 5-10 mg of the isolated this compound is dissolved in 0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or water-d₂ (D₂O). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: 0-12 ppm.
-
Data Points: 64K.
-
Number of Scans: 16-32.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).[1]
-
Spectral Width: 0-200 ppm.
-
Data Points: 64K.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-enhanced COSY experiment.
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment.
-
Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-180 ppm.
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.[1]
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-enhanced HMBC experiment.
-
Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-200 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.[1]
-
Visualization of the Structure Elucidation Workflow
The systematic process of elucidating the structure of this compound involves a logical flow of experiments and data analysis.
Caption: Workflow for the isolation and structural elucidation of this compound.
Key 2D NMR Correlations for Structure Assembly
The assembly of the this compound structure relies heavily on the interpretation of 2D NMR data. COSY experiments reveal proton-proton couplings within the same spin system, while HMBC experiments show long-range correlations between protons and carbons, allowing for the connection of different structural fragments.
Caption: Key HMBC and COSY correlations for this compound structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments. This technical guide provides the foundational knowledge, experimental protocols, and data interpretation framework necessary for researchers to confidently identify and characterize this compound. The detailed spectroscopic analysis is paramount for understanding its chemical properties and for advancing research into its potential biological activities and applications in drug development.
References
A Technical Guide to Oleoside Derivatives: Natural Occurrence, Biosynthesis, and Experimental Analysis
This technical guide provides a comprehensive overview of oleoside derivatives, a significant class of secoiridoid glucosides found predominantly in the Oleaceae family. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on their natural distribution, biosynthetic pathways, and the experimental protocols required for their isolation and characterization.
Introduction to this compound Derivatives
Oleosides are a class of monoterpenoid compounds characterized by a secoiridoid skeleton, typically featuring an exocyclic 8,9-olefinic functionality and a glucosidic residue combined with elenolic acid.[1] The most well-known and abundant this compound derivative is oleuropein, which is responsible for the bitter taste of unripe olives and is a subject of extensive research for its potential health benefits.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties.[1]
Natural Occurrence of this compound Derivatives
This compound derivatives are primarily found in plants belonging to the Oleaceae family. Their distribution and concentration can vary significantly depending on the species, the part of the plant, and the stage of development. Oleuropein, for instance, is found in high concentrations in the leaves and unripe fruit of the olive tree (Olea europaea).[1]
| This compound Derivative | Plant Species | Plant Part(s) | Concentration (approx.) |
| Oleuropein | Olea europaea (Olive) | Leaves, Unripe Fruit, Pulp, Seed | 60-90 mg/g (dry weight) in leaves |
| Syringa spp. (Lilac) | Not specified | Not specified | |
| Jasminum spp. (Jasmine) | Not specified | Not specified | |
| Phillyrea spp. | Not specified | Not specified | |
| Fraxinus spp. (Ash) | Not specified | Not specified | |
| This compound | Olea europaea (Olive) | Not specified | Not specified |
| Ligustrum japonicum (Japanese Privet) | Not specified | Not specified | |
| Acteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |
| Isoacteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |
| Beta-oxoacteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |
| Beta-hydroxyacteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |
| Salidroside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |
Biosynthesis of Oleosides
The biosynthesis of this compound derivatives originates from the terpenoid pathway. The initial precursor, geraniol, is formed via the methylerythritol phosphate (B84403) (MEP) pathway.[2] A series of enzymatic reactions, including oxidation, cyclization, and glycosylation, leads to the formation of the complex this compound structure. While the complete enzymatic cascade for all this compound derivatives is not fully elucidated, a putative pathway has been proposed based on studies of related iridoids.[2]
Experimental Protocols
The extraction, isolation, and characterization of this compound derivatives from plant sources require a multi-step approach. The following protocols are generalized from established methods for iridoid glycosides and related phenolic compounds.
Extraction
The choice of extraction method and solvent is critical for maximizing the yield of this compound derivatives.
a) Maceration with Aqueous Ethanol (B145695)
This is a common method for the extraction of polar glycosides.
-
Plant Material Preparation: Air-dry the plant material (e.g., olive leaves) at room temperature in a dark, well-ventilated area. Grind the dried material into a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material in 100 mL of 50% aqueous ethanol.[2] Let the mixture stand for 24 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.[2]
b) Ultrasound-Assisted Extraction (UAE)
UAE can improve extraction efficiency and reduce extraction time.
-
Plant Material Preparation: Prepare the powdered plant material as described above.
-
Extraction: Suspend 10 g of the powdered material in 100 mL of 50% ethanol.[2] Place the suspension in an ultrasonic bath and sonicate for 30 minutes.[2]
-
Filtration and Concentration: Filter and concentrate the extract as described for maceration.
c) Soxhlet Extraction
This method is suitable for continuous extraction.
-
Plant Material Preparation: Prepare the powdered plant material.
-
Extraction: Place the powdered material in a thimble and extract with a suitable solvent (e.g., n-hexane followed by more polar solvents) in a Soxhlet apparatus for several hours.[3]
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator.
Isolation and Purification
Chromatographic techniques are essential for the isolation and purification of individual this compound derivatives from the crude extract.
a) Solid-Phase Extraction (SPE) / Fractionation
SPE can be used for initial cleanup and fractionation of the crude extract.
-
Column Preparation: Pack a column with a suitable adsorbent resin, such as HPD-100 macroporous resin. Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water.[4]
-
Loading: Dissolve the crude extract in water and adjust the pH to approximately 4.[4] Load the solution onto the prepared column.
-
Washing and Elution: Wash the column with deionized water to remove highly polar impurities. Elute the desired compounds with a stepwise gradient of ethanol-water solutions (e.g., 10%, 30%, 60%, 80% ethanol).[4] Collect the fractions and monitor by Thin Layer Chromatography (TLC).
b) Column Chromatography
Further purification can be achieved using column chromatography.
-
Column Packing: Pack a glass column with silica (B1680970) gel (70-230 mesh) using a suitable solvent system as the mobile phase.[3]
-
Sample Loading: Adsorb the partially purified fraction onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, such as a heptane-ethyl acetate (B1210297) mixture, gradually increasing the polarity.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to pool fractions containing the pure compound.
c) High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of this compound derivatives.[5]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., formic acid or acetic acid, to improve peak shape) and a polar organic solvent like methanol (B129727) or acetonitrile.
-
Detection: UV detection is typically used, with monitoring at wavelengths relevant to the chromophores in the this compound derivatives (e.g., around 230 nm and 280 nm).
-
Sample Preparation: Dissolve the purified sample or extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.[4]
Characterization
The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the detailed structure of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the presence of chromophores and determining the optimal wavelength for HPLC detection.
Experimental Workflow for Isolation and Identification
The following diagram illustrates a general workflow for the isolation and identification of this compound derivatives from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and characterization of steroids, phthalide and essential oil of the fruits of Kelussia odoratissima Mozaff., an endemic mountain celery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Distribution of Oleoside in the Oleaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside is a secoiridoid glucoside that serves as a key precursor to a variety of bioactive compounds found within the Oleaceae family. This family, encompassing well-known genera such as Olea (olive), Fraxinus (ash), Syringa (lilac), Ligustrum (privet), and Jasminum (jasmine), is a rich source of pharmacologically active molecules. This compound and its derivatives, most notably oleuropein, have garnered significant attention for their antioxidant, anti-inflammatory, antimicrobial, and cardiovascular-protective properties. This technical guide provides an in-depth overview of the distribution of this compound across the Oleaceae family, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.
Distribution of this compound and its Derivatives in the Oleaceae Family
This compound and its related secoiridoids are characteristic secondary metabolites of the Oleaceae family. Their presence has been documented in numerous genera, although the concentration and specific derivatives can vary significantly between species and even different tissues of the same plant.
Table 1: Quantitative and Qualitative Distribution of this compound and Major Derivatives in Select Oleaceae Genera
| Genus | Species | Plant Part | Compound | Concentration (mg/g dry weight, unless specified) | Reference(s) |
| Olea | Olea europaea | Young Fruit | Oleuropein | Up to 140 | [1] |
| Leaves | Oleuropein | 60 - 90 | [1] | ||
| Pulp | This compound | 31.6 mg/g | [2] | ||
| Ligustrum | Ligustrum vulgare | Flowers | Oleuropein | 33.43 ± 2.48 | [3] |
| Ligustrum japonicum | Not specified | This compound | Present | [4] | |
| Fraxinus | Fraxinus excelsior | Not specified | This compound-type secoiridoids | Present | [5] |
| Fraxinus angustifolia | Not specified | Oleuropein | Present | [1] | |
| Syringa | Syringa vulgaris | Flowers | Oleuropein | 0.95% | [6] |
| Fruit | Oleuropein | 1.09% | [6] | ||
| Jasminum | Jasminum spp. | Not specified | This compound-11-methyl ester | Present | [7] |
Note: Oleuropein is an ester of this compound and hydroxytyrosol. Its concentration is often reported as an indicator of this compound-derived secoiridoids.
The highest concentrations of this compound derivatives are typically found in the leaves and young, unripe fruits of Olea europaea.[1] In olive pulp, this compound itself has been quantified at significant levels.[2] In Ligustrum vulgare, the flowers are a particularly rich source of oleuropein.[3] While quantitative data for this compound across all genera is not extensively available, its presence as a fundamental building block of secoiridoids is a chemotaxonomic marker for the Oleaceae family.[8]
Experimental Protocols
The analysis of this compound and its derivatives is most commonly achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS).
Representative Protocol for the Extraction and Quantification of this compound by UHPLC-ESI-MS/MS
This protocol is a composite of methodologies reported in the literature for the analysis of secoiridoids in Oleaceae species.[9][10]
1. Sample Preparation and Extraction
-
Plant Material: Collect fresh plant material (e.g., leaves, fruits) and either freeze-dry or oven-dry at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is commonly used.
-
Extraction Procedure:
-
Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
-
2. UHPLC-ESI-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-40% B
-
10-15 min: 40-95% B
-
15-17 min: 95% B
-
17-17.1 min: 95-5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
MS Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound, a precursor ion [M-H]⁻ of m/z 389 would be selected, with characteristic product ions for fragmentation.
Biosynthesis of this compound
This compound is a monoterpenoid, and its biosynthesis originates from the isoprenoid pathway. The core structure is formed from geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Caption: Putative biosynthetic pathway of this compound from geranyl pyrophosphate.
The biosynthesis begins with the conversion of GPP to geraniol.[11] A series of oxidation and cyclization reactions, catalyzed by enzymes such as geraniol synthase (GES), geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (IS), leads to the formation of the iridoid skeleton.[11] This is followed by further modifications, including hydroxylation and glycosylation, to yield loganic acid and subsequently secologanin. The precise enzymatic steps leading from secologanin to this compound are still under investigation but involve cleavage of the cyclopentane (B165970) ring and further modifications.
Conclusion
This compound is a pivotal secoiridoid glucoside with a widespread but varied distribution throughout the Oleaceae family. Its presence is a defining chemotaxonomic feature of this botanical family and a precursor to a multitude of bioactive compounds with significant therapeutic potential. The continued investigation into the quantitative distribution of this compound, optimization of analytical methodologies, and full elucidation of its biosynthetic pathway will be crucial for harnessing the pharmacological benefits of this important class of natural products. The protocols and information presented in this guide offer a comprehensive resource for researchers and professionals dedicated to the exploration and utilization of this compound and its derivatives in drug discovery and development.
References
- 1. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds in Waste By-Products from Olive Oil Production: Applications and Structural Characterization by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Phytochemical Profiles and Selected Biological Activities of Various Morphological Parts of Ligustrum vulgare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H22O11 | CID 101042548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UHPLC-MS Characterization and Biological Insights of Different Solvent Extracts of Two Achillea Species (A. aleppica and A. santolinoides) from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of Oleoside from Olive Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olive leaves (Olea europaea), often considered an agricultural byproduct, are a rich source of bioactive secoiridoids, a class of compounds renowned for their potential health benefits. Among these, oleoside has garnered scientific interest for its contribution to the pharmacological profile of olive leaf extracts. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from olive leaves. It details experimental protocols, summarizes quantitative data, and explores potential biological signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Properties of this compound
This compound is a secoiridoid glucoside, characterized by a combination of an elenolic acid derivative and a glucose molecule.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₁₁ | [PubChem CID: 101042548] |
| Molecular Weight | 390.34 g/mol | [PubChem CID: 101042548] |
| CAS Number | 178600-68-5 | [PubChem CID: 101042548] |
| IUPAC Name | (2S,3E,4S)-3-ethylidene-4-(methoxycarbonyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | [PubChem CID: 101042548] |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from olive leaves involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the extraction of secoiridoids from olive leaves.[2]
Sample Preparation
Freshly harvested olive leaves should be washed thoroughly to remove any surface contaminants and then dried. Drying can be achieved by air-drying in a dark, well-ventilated area or by freeze-drying to minimize the degradation of thermolabile compounds.[3] Once dried, the leaves are ground into a fine powder (particle size < 0.5 mm) to increase the surface area for efficient extraction.[2]
Extraction of Crude this compound
Several methods can be employed for the initial extraction of this compound from the powdered olive leaves. Ultrasound-Assisted Extraction (UAE) is a highly efficient method that reduces extraction time and solvent consumption.[2][4]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Maceration: Weigh 100 g of dried, powdered olive leaves and place them in a 2 L beaker. Add 1 L of 70% (v/v) aqueous ethanol (B145695).
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 2 hours at a controlled temperature of 25°C.[2]
-
Filtration: Filter the extract through Whatman No. 1 filter paper using a Büchner funnel to separate the solid residue.
-
Residue Washing: Wash the residue with an additional 200 mL of 70% ethanol to ensure maximum recovery of the extract.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[2]
Fractionation by Liquid-Liquid Extraction
The crude extract contains a complex mixture of compounds. Liquid-liquid extraction is employed to partition the compounds based on their polarity, thereby enriching the this compound fraction.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude extract in 500 mL of distilled water.
-
Extraction: Transfer the aqueous solution to a 2 L separatory funnel. Perform sequential extractions with 500 mL of ethyl acetate (B1210297) three times.[2][3] This step removes less polar compounds, such as chlorophyll (B73375) and some flavonoids, which will partition into the ethyl acetate phase.
-
Collection of Aqueous Phase: Collect the aqueous phase, which contains the more polar glycosides, including this compound.[2]
-
Concentration: Concentrate the aqueous phase using a rotary evaporator to reduce the volume in preparation for purification.
Purification by Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) is the final step to isolate this compound to a high degree of purity.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: Dissolve the concentrated aqueous extract in the mobile phase to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used. The gradient program should be optimized to achieve the best separation. A common starting point is a linear gradient from 5% to 30% acetonitrile over 40 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 240 nm.[6]
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by analyzing small aliquots of the fractions by analytical HPLC.
-
Purity Analysis: Pool the pure fractions and confirm the purity of the isolated this compound using analytical HPLC. A purity of ≥95% is desirable for biological assays.[3]
-
Final Product: Lyophilize the pure fractions to obtain this compound as a solid powder.
Quantitative Data
The yield of this compound from olive leaves can vary depending on the cultivar, geographical origin, harvest time, and the extraction method employed. While specific quantitative data for this compound is limited, the content of the major secoiridoid, oleuropein, can provide a benchmark.
Table 1: Comparison of Extraction Methods for Oleuropein from Olive Leaves
| Extraction Method | Solvent System | Temperature (°C) | Duration | Oleuropein Yield (mg/g of dry leaf) | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 25 | 2 hours | ~35 | [2] |
| Maceration | 70% Ethanol | 25 | 24 hours | ~27 | [2] |
| Soxhlet Extraction | 80% Ethanol | 60 | 4 hours | Higher than maceration | [2] |
| Pressurized Liquid Extraction (PLE) | Ethanol | 105 | 5 minutes | Not specified | [2] |
One study has reported the content of this compound in olive leaves to be in the range of 0.031–0.051 g/100 g of dry matter.[3]
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. dspace.alquds.edu [dspace.alquds.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Innovative Extraction Technologies for Development of Functional Ingredients Based on Polyphenols from Olive Leaves - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oleoside Precursors and Enzymatic Conversion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of oleoside, a significant secoiridoid glucoside. Secoiridoids are a class of monoterpenoids found in a variety of plants, and they are of considerable interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document details the key precursors, enzymatic conversions, and relevant experimental methodologies, offering a valuable resource for researchers engaged in natural product synthesis, metabolic engineering, and drug discovery.
Introduction to this compound and its Significance
This compound is a secoiridoid glucoside characterized by a cleaved cyclopentane (B165970) ring, a feature that defines this class of compounds. It is a key intermediate in the biosynthesis of more complex secoiridoids, such as oleuropein, which is well-known for its antioxidant and health-promoting properties. Understanding the enzymatic conversion of this compound precursors is crucial for the potential biotechnological production of these valuable compounds.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway and proceeds through the iridoid pathway before the characteristic secoiridoid skeleton is formed. The pathway is closely related to the biosynthesis of oleuropein.
The biosynthesis of this compound begins with geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the iridoid skeleton. The key iridoid intermediate, loganin (B1675030), is then cleaved to form secologanin, the direct precursor to the secoiridoid structure of this compound. Finally, a glycosylation step attaches a glucose moiety to the aglycone, yielding this compound.
Key Precursors in this compound Biosynthesis
The primary precursors in the formation of this compound are:
-
Geraniol (B1671447): Formed from GPP, geraniol is the initial monoterpene substrate that enters the secoiridoid pathway.
-
Loganin: A central iridoid intermediate formed from geraniol through a series of oxidation and cyclization reactions.
-
Secologanin: The defining precursor of secoiridoids, formed by the oxidative cleavage of the cyclopentane ring of loganin.
Enzymatic Conversions: The Core of this compound Synthesis
Several key enzyme families are responsible for the conversion of precursors into this compound. These include:
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that catalyzes the hydroxylation of geraniol to 10-hydroxygeraniol, the first committed step in the pathway.
-
Iridoid Synthase (IS): An enzyme that catalyzes the formation of the iridoid cyclopentane ring from 8-oxogeranial.
-
Secologanin Synthase (SLS): A cytochrome P450 enzyme (typically from the CYP72A subfamily) that catalyzes the oxidative cleavage of loganin to form secologanin.
-
UDP-glycosyltransferases (UGTs): These enzymes are responsible for the final glycosylation step, transferring a glucose molecule from UDP-glucose to the secoiridoid aglycone to form this compound.
The following diagram illustrates the core biosynthetic pathway leading to this compound.
Quantitative Data on this compound Precursors and Enzymatic Conversion
Quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following tables summarize available data on the concentration of this compound and its precursors in plant tissues and the kinetic properties of the key enzymes involved. Note: Data for the specific enzymes directly producing this compound are limited; therefore, data from closely related and well-characterized orthologs in other secoiridoid-producing plants are included as a reference.
Table 1: Concentration of this compound and its Precursors in Plant Tissues
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Oleuropein | Olea europaea | Young Olives | up to 140 | [1] |
| Oleuropein | Olea europaea | Leaves | 60 - 90 | [1] |
| Ligstroside | Olea europaea | Young Olives | Abundant | [1] |
| Loganic Acid | Gentiana rhodantha | Aerial Parts | Higher than roots | [2] |
Table 2: Kinetic Parameters of Key Enzymes in the Secoiridoid Biosynthetic Pathway
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (units) | kcat (s-1) | Reference |
| Iridoid Synthase (CrISY) | Catharanthus roseus | 8-oxogeranial | ~100 | N/A | N/A | [3] |
| Secologanin Synthase (CYP72A1) | Catharanthus roseus | Loganin | N/A | N/A | N/A | |
| UDP-Glycosyltransferase (PgUGT74AE2) | Panax ginseng | Protopanaxadiol | N/A | N/A | N/A | [4] |
| UDP-Glycosyltransferase (PgUGT94Q2) | Panax ginseng | Rh2 | N/A | N/A | N/A | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
The functional characterization of biosynthetic enzymes typically requires their production in a heterologous host system, such as Escherichia coli or yeast.
Workflow for Heterologous Expression and Purification
Protocol: Heterologous Expression and Purification of Iridoid Synthase (ISY) in E. coli [3][5]
-
Gene Cloning:
-
The open reading frame (ORF) of the candidate ISY gene is amplified from cDNA of the source plant (e.g., Olea europaea).
-
The amplified ORF is cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
-
Protein Purification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged ISY protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
-
In Vitro Enzyme Assays
Enzyme assays are performed to determine the activity and kinetic parameters of the purified enzymes.
Workflow for a Typical In Vitro Enzyme Assay
References
- 1. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heribert-hirt.org [heribert-hirt.org]
- 5. benchchem.com [benchchem.com]
Spectroscopic Characterization of Oleoside: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside is a secoiridoid glucoside that has been isolated from various plant species, including those from the Ligustrum and Olea genera. As a natural product, its complete structural elucidation and characterization are crucial for understanding its biosynthetic pathways, potential biological activities, and for use as a reference standard in quality control and drug development. This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its characterization are also presented.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework, and mass spectrometry, which establishes the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR data are essential for assigning the chemical shifts and coupling constants of all protons and carbons in the molecule.
¹H NMR Data
Complete experimental ¹H NMR data from the primary literature could not be retrieved. Predicted ¹H NMR data is available but not included as it does not meet the requirements for a technical guide based on experimental data.
¹³C NMR Data
The following table summarizes the ¹³C NMR chemical shift assignments for this compound, as reported in the literature, recorded in D₂O.[1]
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 98.5 |
| 3 | 141.2 |
| 4 | 111.1 |
| 5 | 29.8 |
| 6 | 42.5 |
| 7 | 152.8 |
| 8 | 12.8 |
| 9 | 131.2 |
| 10 | 45.7 |
| 11 | 174.2 |
| 1' | 102.7 |
| 2' | 74.9 |
| 3' | 77.8 |
| 4' | 71.5 |
| 5' | 78.4 |
| 6' | 62.6 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
| Ionization Mode | Formula | Calculated m/z | Observed m/z |
| ESI- | [M-H]⁻ | 389.1084 | 389.1082 |
MS/MS Fragmentation Data
The fragmentation pattern of the [M-H]⁻ ion of this compound provides valuable structural information.
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| 389 | 371, 345, 209, 165 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of secoiridoid glycosides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD).
-
A small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm. A sufficient number of scans are collected to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 200-220 ppm. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed. These include:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound (approximately 1 mg/mL) is prepared in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile/water.
-
For negative ion mode analysis, a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) may be added to facilitate deprotonation.
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, are optimized to achieve maximum signal intensity.
-
For MS/MS analysis, the [M-H]⁻ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Spectroscopic Characterization
References
The Role of Oleoside in Olive Oil Bitterness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic bitter taste of high-quality extra virgin olive oil is a key sensory attribute, indicative of the presence of beneficial phenolic compounds. Among the complex array of these compounds, secoiridoids play a pivotal role. This technical guide provides an in-depth exploration of oleoside, a central secoiridoid glucoside, and its contribution to the bitterness of olive oil. While this compound itself is not the primary bitter compound in the final product, it serves as a crucial precursor to the intensely bitter molecules that define the sensory profile of premium olive oils. This document details the biosynthetic origins of this compound, the enzymatic transformations it undergoes during olive oil production, and the subsequent impact on taste perception. Furthermore, it provides comprehensive experimental protocols for the analysis of these compounds and visualizes the key pathways involved.
This compound: Chemical Profile and Biosynthesis
This compound is a secoiridoid glucoside found in the fruit of the olive tree (Olea europaea L.). Its chemical structure consists of a secoiridoid skeleton derived from the terpene pathway, linked to a glucose molecule.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process originating from the methylerythritol phosphate (B84403) (MEP) pathway for the terpenoid portion. While the complete pathway is not fully elucidated, key steps have been proposed.
A Technical Guide to the Chemical Synthesis of Oleoside and Its Analogues for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the chemical synthesis of oleoside and its structurally related analogues. This compound, a secoiridoid glycoside found in plants of the Oleaceae family, and its derivatives, such as oleocanthal (B1677205) and oleacein (B104066), have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide details synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and illustrates the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers engaged in natural product synthesis and drug discovery.
Introduction to this compound and its Therapeutic Potential
This compound is a monoterpenoid derivative characterized by a cleaved cyclopentane (B165970) ring, a structural feature that defines the secoiridoid class of natural products. Its analogues, notably oleocanthal and oleacein found in extra virgin olive oil, are known for a wide range of beneficial health effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The complex structure of these molecules, coupled with their low natural abundance, necessitates robust and efficient synthetic strategies to enable thorough biological investigation and the development of novel therapeutic agents. This guide focuses on the chemical pathways to access these valuable compounds.
Synthetic Approaches to this compound and Its Analogues
The synthesis of this compound and its analogues can be broadly categorized into two main strategies: semi-synthesis from readily available natural products and total synthesis from simple starting materials.
Semi-Synthesis from Oleuropein (B1677263)
A prevalent and efficient method for obtaining this compound and its key analogues, oleocanthal and oleacein, is through the semi-synthesis from oleuropein, an abundant secoiridoid in olive leaves.[1][2] This biomimetic approach leverages the natural precursor and typically involves a concise reaction sequence.
A common strategy is an efficient five-step, three-pot procedure that proceeds through an this compound intermediate to yield oleocanthal and its analogues with overall yields of 35–45%.[1][2] The initial and crucial step in this sequence is the hydrolysis of oleuropein to afford this compound.
This protocol outlines the enzymatic conversion of oleuropein to this compound, a key intermediate for further synthesis.
Materials:
-
Oleuropein extract (high purity)
-
Phosphate (B84403) buffer (pH 5.0)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare a solution of oleuropein extract in phosphate buffer (pH 5.0).
-
Add hemicellulase to the solution. The optimal enzyme quantity is typically around 55 mg for a given substrate concentration.[3]
-
Incubate the reaction mixture at a controlled temperature, with 55°C being identified as optimal for maximal yield.[3]
-
Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC). A reaction time of approximately 6 hours is generally sufficient for near-complete conversion.[2]
-
Upon completion, terminate the reaction and extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
Total Synthesis Approaches
While semi-synthesis is a practical approach, total synthesis provides a more flexible platform for creating a wider diversity of analogues not directly accessible from natural precursors. The total synthesis of secoiridoid glycosides like this compound is a complex challenge due to the densely functionalized and stereochemically rich core.
An effective strategy for constructing the highly substituted cyclopentane unit, a key structural motif in the this compound family, involves a crotyl phosphonamide anion-mediated conjugate addition to cyclopentenone.[4] This method allows for the controlled installation of stereocenters and functional groups necessary for elaborating the core structure. While a complete total synthesis of this compound is not extensively detailed in the literature, this approach to a key substructure provides a foundational strategy for researchers pursuing a de novo synthesis.
Structure-Activity Relationship (SAR) of this compound Analogues
The biological activity of secoiridoid analogues is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective therapeutic agents. Quantitative data, such as the half-maximal inhibitory concentration (IC50), provides a clear measure of the efficacy of different analogues.
Table 1: Anti-inflammatory Activity of Secoiridoid Glycoside Analogues[5]
| Compound ID | Structural Class | Description | IC50 (μM) for NO Inhibition in LPS-induced RAW264.7 cells |
| 1 | Monomeric Iridoid | Monomeric iridoid with α-D-galactosyl moiety | 9.19 |
| 13 | Monomeric Iridoid | Monomeric iridoid | 36.0 |
| 18 | Seco-iridoid | Seco-iridoid with intramolecular lactone | 51.1 |
| 3-6, 11, 12, 16 | Dimeric Iridoids | Various dimeric structures | 17.0 - 26.2 |
| 7-10, 15, 17 | Tetrameric Iridoids | Various tetrameric structures | 6.13 - 14.7 |
| Dexamethasone | Positive Control | - | 9.08 |
Data sourced from a study on iridoid glycosides from Gomphandra mollis.[5]
Table 2: Cytotoxicity of Semi-synthetic Oleuropein Analogues[5]
| Compound | Cell Line | Activity | IC50 (µM) |
| Oleuropein | MCF-7 | Cytotoxicity | > 100 |
| Analogue A | MCF-7 | Cytotoxicity | 55.2 |
| Analogue B | MCF-7 | Cytotoxicity | 23.8 |
| Oleuropein | HeLa | Cytotoxicity | > 100 |
| Analogue A | HeLa | Cytotoxicity | 78.4 |
| Analogue B | HeLa | Cytotoxicity | 45.1 |
Note: "Analogue A" and "Analogue B" are representative of semi-synthetic derivatives of oleuropein.[5]
Biological Mechanisms and Signaling Pathways
This compound and its analogues exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease states. The PI3K/Akt/mTOR and ERK/MAPK pathways are two critical cascades that have been identified as targets for these secoiridoid compounds.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Certain flavonoids and natural products have been shown to inhibit this pathway at various nodes.[6][7] this compound analogues can potentially intervene in this pathway, contributing to their anti-proliferative and anti-inflammatory effects.
Caption: this compound analogues may inhibit the PI3K/Akt/mTOR signaling pathway.
The ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various cancers. Natural compounds, including flavonoids, have been shown to modulate ERK/MAPK signaling, often leading to the induction of apoptosis in cancer cells.[8]
Caption: this compound analogues may modulate the ERK/MAPK signaling pathway.
Conclusion
The chemical synthesis of this compound and its analogues is a rapidly advancing field with significant implications for drug discovery. Semi-synthetic routes from abundant natural precursors like oleuropein offer an efficient and scalable means to produce key bioactive compounds. Concurrently, the development of total synthesis strategies provides the necessary tools to explore a broader chemical space and refine structure-activity relationships. The quantitative data and understanding of the molecular mechanisms presented in this guide are intended to support the rational design of novel secoiridoid-based therapeutics for a range of human diseases. Continued research in this area holds great promise for translating the therapeutic potential of these fascinating natural products into clinical applications.
References
- 1. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse World of Oleoside-Producing Plants: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Oleosides, a class of secoiridoid glucosides, are a diverse group of natural products with significant pharmacological potential. This technical guide provides an in-depth exploration of the biodiversity of oleoside-producing plants, their biosynthetic pathways, and the experimental protocols for their isolation and characterization. Primarily found within the Oleaceae family, these compounds are also present in other plant families, including Gentianaceae, Valerianaceae, and Pedaliaceae. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation into the therapeutic applications of these valuable phytochemicals.
Introduction to Oleosides
Oleosides are a subclass of iridoids characterized by a cleaved cyclopentane (B165970) ring, forming the secoiridoid skeleton. They are typically found as glycosides, with oleuropein (B1677263) being one of the most well-known and extensively studied examples. The biological activities of oleosides are vast and include antioxidant, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, making them attractive candidates for drug discovery and development.[1][2]
Biodiversity of this compound-Producing Plants
While the olive tree (Olea europaea) is the most recognized source of oleosides, particularly oleuropein, a significant number of other plant species across various genera and families also produce these compounds. The Oleaceae family is the primary reservoir of oleosides, with notable concentrations found in the genera Fraxinus (ash), Syringa (lilac), Jasminum (jasmine), and Ligustrum (privet).[2][3]
Oleaceae Family: A Rich Source of Oleosides
The Oleaceae family is a treasure trove of this compound diversity. Different species and even different parts of the same plant can yield a variety of this compound derivatives in varying concentrations.
-
Olea europaea (Olive): The leaves, fruit, and even the stones of the olive tree are rich in oleosides, with oleuropein being the most abundant.[2][4]
-
Fraxinus (Ash): Species such as Fraxinus excelsior (European ash) contain a range of secoiridoids, including oleuropein and ligstroside.[2][5]
-
Syringa (Lilac): The flowers and leaves of Syringa vulgaris (common lilac) have been found to contain significant amounts of oleuropein and other secoiridoids.[6][7]
-
Jasminum (Jasmine): Various species of jasmine, including Jasminum officinale, produce oleosides such as this compound-11-methyl ester.[8][9]
-
Ligustrum (Privet): The fruits of Ligustrum lucidum are a source of several secoiridoid glucosides, including oleuropein and this compound dimethyl ester.[10][11]
Other Plant Families
Beyond the Oleaceae, secoiridoids, including oleosides, have been identified in other plant families, suggesting a broader distribution than previously thought. These include:
-
Gentianaceae: This family is known to produce various secoiridoids, and transcriptome analysis of species like Gentiana rhodantha has revealed the presence of genes involved in their biosynthesis.[1][12]
-
Valerianaceae: Some members of this family also contain secoiridoids.
-
Pedaliaceae: This family is another source of these valuable compounds.
Quantitative Data on this compound Content
The concentration of oleosides can vary significantly depending on the plant species, the specific organ, the developmental stage, and environmental conditions. The following table summarizes some of the reported quantitative data for this compound content in various plants.
| Plant Species | Plant Part | This compound/Secoiridoid | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |
| Olea europaea (Olive) | Leaves | Oleuropein | 5.6 - 9.2 | [4] |
| Olea europaea (Olive) | Fruit | Oleuropein | 635 - 1026 mg/kg | [4] |
| Fraxinus excelsior (Ash) | Leaves | Oleuropein | 27.085 | [13] |
| Fraxinus americana (Ash) | Leaves | Oleuropein | 17.299 | [13] |
| Syringa vulgaris (Lilac) | Flowers | Oleuropein | 9.5 (0.95%) | [6] |
| Syringa vulgaris (Lilac) | Fruit | Oleuropein | 10.9 (1.09%) | [6] |
| Jasminum officinale (Jasmine) | Leaves | Total Phenolics | 104.02 | [14] |
| Ligustrum lucidum (Privet) | Fruits | Oleuropein, this compound dimethyl ester | Present | [10][11][15] |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in analytical methods and reporting units.
Biosynthesis of Oleosides
The biosynthesis of oleosides is a complex process that involves multiple enzymatic steps and intersects with other metabolic pathways. The core secoiridoid structure is derived from the iridoid pathway, which itself originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.
The key steps in the secoiridoid biosynthesis pathway have been elucidated through transcriptomic and proteomic studies in various plants, including Catharanthus roseus and species from the Gentianaceae family.[1][12][16][17][18] The pathway involves a series of enzymes, including geraniol (B1671447) synthase, cytochrome P450 enzymes, oxidoreductases, a glucosyltransferase, and a methyltransferase, which sequentially modify the precursor geraniol to form secologanin, a key intermediate.[16]
Below is a simplified representation of the secoiridoid biosynthesis pathway, highlighting the key enzymes and intermediates.
Experimental Protocols
The successful isolation and quantification of oleosides from plant matrices require robust and optimized experimental protocols. This section provides detailed methodologies for the extraction and analysis of these compounds.
Extraction of Oleosides
The choice of extraction method depends on the plant material and the target this compound. Ultrasound-assisted extraction (UAE) is a commonly used technique that offers high efficiency and reduced extraction times.
Protocol: Ultrasound-Assisted Extraction (UAE) of Oleosides from Plant Leaves
-
Sample Preparation:
-
Dry the plant leaves at 40°C in a ventilated oven for 72 hours.[4]
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered material in a cool, dark, and dry place until extraction.
-
-
Extraction Procedure:
-
Weigh 1 gram of the powdered leaf material and place it in a 50 mL conical flask.
-
Add 20 mL of 80% methanol (B129727) (v/v) to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonication conditions can be optimized, but typical parameters are a frequency of 40 kHz and a power of 240 W for 30-60 minutes at a controlled temperature of 40°C.[19]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
Pool the supernatants from all extractions.
-
-
Solvent Evaporation and Sample Preparation for Analysis:
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried extract in a known volume of the mobile phase used for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[20]
-
Quantification of Oleosides by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is a standard and reliable method for the quantification of oleosides.
Protocol: HPLC-DAD Quantification of Oleuropein
-
Chromatographic System:
-
An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 30% B
-
20-25 min: Isocratic at 30% B
-
25-30 min: Linear gradient from 30% to 10% B
-
30-35 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm for oleuropein.[20][21][22][23]
-
-
Quantification:
-
Prepare a series of standard solutions of oleuropein of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of oleuropein in the samples by interpolating their peak areas on the calibration curve.
-
Pharmacological Activities of Oleosides
Oleosides and their derivatives exhibit a wide range of pharmacological activities, making them promising candidates for the development of new therapeutic agents.
-
Antioxidant Activity: Oleuropein and other oleosides are potent antioxidants, capable of scavenging free radicals and protecting against oxidative damage.[2]
-
Anti-inflammatory Activity: Oleocanthal, a derivative of oleuropein, has been shown to possess anti-inflammatory properties similar to ibuprofen.[24][25]
-
Cardioprotective Effects: Oleuropein has demonstrated beneficial effects on the cardiovascular system, including anti-arrhythmic and vasodilating actions, which can help in reducing blood pressure.[24]
-
Neuroprotective Effects: Studies suggest that oleosides may have neuroprotective properties, potentially offering benefits in the prevention and treatment of neurodegenerative diseases.[24]
-
Antimicrobial and Antiviral Activity: Oleosides have shown activity against a range of bacteria and viruses.[2]
-
Anticancer Activity: Some studies have indicated the potential of oleosides and their derivatives to inhibit the growth of cancer cells.[26]
Several clinical trials have been conducted to evaluate the health benefits of this compound-rich extracts, particularly from olive leaves, for conditions such as hypertension and cardiovascular disease.[3][27][28][29]
Conclusion and Future Perspectives
The biodiversity of this compound-producing plants extends far beyond the well-known olive tree, with the Oleaceae family being a particularly rich source. This technical guide provides a foundational understanding of the distribution, biosynthesis, and analysis of these valuable compounds. The diverse pharmacological activities of oleosides highlight their significant potential for the development of novel pharmaceuticals and nutraceuticals. Future research should focus on exploring the full spectrum of this compound-producing plants, optimizing extraction and purification techniques, and conducting further preclinical and clinical studies to fully elucidate their therapeutic mechanisms and applications. The logical relationship for the experimental workflow is visualized below.
References
- 1. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of olive leaf extract on cardiovascular health markers: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Deep sequencing and transcriptome analyses to identify genes involved in secoiridoid biosynthesis in the Tibetan medicinal plant Swertia mussotii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Secoiridoid constituents from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An insight into the genes involved in secoiridoid biosynthesis in Gentiana macrophylla by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Oleuropein in Olive Leaves Extract Analyzed with HPLC - AppNote [mtc-usa.com]
- 21. researchgate.net [researchgate.net]
- 22. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. oliocru.it [oliocru.it]
- 25. g-team.gr [g-team.gr]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Oleoside Content in Different Olive Cultivars: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oleoside content, primarily focusing on its most abundant form, oleuropein (B1677263), across various olive (Olea europaea L.) cultivars. The document delves into quantitative data, detailed experimental protocols for analysis, and visual representations of both the analytical workflow and the biosynthetic pathway of oleuropein. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Oleosides in Olives
Oleosides are a class of secoiridoid glucosides that are prominent secondary metabolites in olive trees. The most notable and abundant this compound is oleuropein, which, along with its derivatives, is responsible for the characteristic bitter taste of raw olives and contributes significantly to the stability and sensory properties of virgin olive oil.[1] These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. The concentration of oleosides, particularly oleuropein, can vary substantially among different olive cultivars, and is also influenced by factors such as fruit ripeness, geographical origin, and processing methods.[1]
Quantitative Comparison of Oleuropein Content in Olive Cultivars
The oleuropein content in olive leaves and fruit varies significantly across different cultivars. The following table summarizes quantitative data from various studies, providing a comparative look at some of the most common olive varieties. It is important to note that values can differ based on the analytical method used, the part of the plant analyzed (leaves, fruit pulp, or whole fruit), and the stage of maturity.
| Olive Cultivar | Plant Part | Oleuropein Content (mg/g dry weight unless otherwise specified) | Reference(s) |
| Picual | Leaves | 136.48 | [2] |
| Leaves | 18.01 | [2] | |
| Arbequina | Leaves | 73.71 | [2] |
| Leaves | 17.08 - 32.54 | [2][3] | |
| Wild Olive (Spain) | Leaves | 114.04 | [2] |
| Wild Olive (Greece) | Leaves | 98.59 | [2] |
| Kalamon | Leaves | 51.83 | [2] |
| Koroneiki | Leaves | 47.02 | [2] |
| Coratina | Oil | 103 (3,4-DHPEA-EDA in mg/kg) | [4] |
| Leccino | Oil | 21 (3,4-DHPEA-EDA in mg/kg) | [4] |
| Frantoio | Oil | - (Average phenol (B47542) content) | [4] |
| Manzanillo | Leaves | - (General phenolic content) | |
| Mission | Oil | - (High polyphenol potential) | [5] |
Note: 3,4-DHPEA-EDA (oleacein) is a derivative of oleuropein found in olive oil.
Experimental Protocols for this compound Analysis
Accurate quantification of oleosides is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method for this purpose. Below are detailed protocols for the extraction and analysis of oleosides from olive leaves.
Protocol 1: Microwave-Assisted Extraction of Oleuropein from Olive Leaves
This protocol describes a rapid and efficient method for extracting oleuropein from dried olive leaves using microwave energy.
3.1.1. Sample Preparation:
-
Collect fresh, healthy olive leaves.
-
Dry the leaves in a dark, well-ventilated area at room temperature (22 ± 2 °C) for seven days.[2]
-
Grind the dried leaves into a fine powder using a knife mill and pass through a 35-mesh sieve.[2]
3.1.2. Extraction Procedure:
-
Weigh 2 mg of the dried olive leaf powder into a suitable microwave extraction vessel.
-
Add 1 mL of deionized water as the extraction solvent.
-
Irradiate the mixture using a microwave extractor at 800 W for 30 seconds.[6]
-
After extraction, allow the sample to cool to room temperature.
-
Centrifuge the extract to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 μm syringe filter prior to HPLC analysis.[7]
Protocol 2: HPLC-DAD Analysis of Oleuropein
This protocol outlines the chromatographic conditions for the quantification of oleuropein using HPLC with a Diode Array Detector (DAD).
3.2.1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD detector.
-
Column: A reversed-phase C18 column (e.g., 5 μm, 150 × 4.6 mm).[8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a ratio of 20:80 (v/v).[8]
-
Flow Rate: 1.0 mL/minute.[8]
-
Injection Volume: 20 μL.
-
Column Temperature: Maintained at a constant temperature, typically 25-30 °C.
-
Detection: UV detection at 280 nm.[8]
3.2.2. Quantification:
-
Prepare a series of standard solutions of oleuropein of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared olive leaf extract.
-
Identify the oleuropein peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of oleuropein in the sample by comparing its peak area to the calibration curve.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for this compound Quantification
This diagram outlines the sequential steps involved in the analysis of this compound content in olive samples, from collection to final data analysis.
Biosynthetic Pathway of Oleuropein
This diagram illustrates the key steps in the biosynthesis of oleuropein, a major this compound in olives. The pathway involves intermediates from both the shikimate and the mevalonic acid pathways.
Conclusion
The this compound content, particularly oleuropein, is a key determinant of the bioactivity and quality of olive products. This guide has provided a comparative analysis of oleuropein levels in various olive cultivars, detailed experimental protocols for accurate quantification, and visual diagrams to aid in the understanding of the analytical workflow and biosynthetic pathway. The significant variation in this compound content among cultivars highlights the importance of cultivar selection for applications in the pharmaceutical and nutraceutical industries. The provided methodologies offer a standardized approach for researchers to reliably assess the this compound content in their samples, facilitating further research into the therapeutic potential of these valuable natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleuropein in Olive Leaves Extract Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
The Natural Variability of Oleoside in Plant Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural variability of oleoside and related secoiridoids in plant tissues. Oleosides are a class of bioactive compounds predominantly found in the Oleaceae family, exhibiting a range of pharmacological properties that are of significant interest in drug development. Understanding their natural distribution and the factors influencing their concentration is crucial for optimizing sourcing, developing standardized extracts, and exploring their therapeutic potential. This document summarizes quantitative data on this compound distribution, details experimental protocols for its quantification, and visualizes the key biosynthetic and signaling pathways that regulate its accumulation.
Quantitative Variability of this compound and Related Secoiridoids
The concentration of this compound and its derivatives, such as oleuropein (B1677263) and ligstroside, varies significantly depending on the plant species, the specific tissue, the developmental stage of the plant, and prevailing environmental conditions. Genetic factors, particularly the cultivar, also play a pivotal role in determining the levels of these compounds.[1][2][3] The following tables summarize the quantitative data reported in the literature, providing a comparative look at the distribution of these valuable biomolecules.
Variability Across Different Plant Tissues
The distribution of oleosides is not uniform throughout the plant. Different organs serve distinct physiological functions, which is reflected in their unique metabolic profiles. For instance, leaves, being primary sites of photosynthesis and defense, often accumulate higher concentrations of these defensive compounds.
| Plant Species | Tissue | Compound | Concentration | Reference(s) |
| Olea europaea | Leaves | Oleuropein | 60-90 mg/g dry weight | [4] |
| Olea europaea | Leaves | Oleuropein | 110.38–4741.62 mg/kg | [5] |
| Olea europaea | Fruit (unripe) | Oleuropein | High | [4] |
| Olea europaea | Roots | Verbascoside | High (well-watered) | [6] |
| Olea europaea | Roots | Oleuropein | Predominant (water-stressed) | [6] |
| Ligustrum vulgare | Flowers | Oleuropein | 33.43 ± 2.48 mg/g dry weight | [7] |
| Ligustrum vulgare | Young Shoots | Iridoids | Significantly higher than mature leaves | [8] |
| Syringa vulgaris | Flowers | Oleuropein | 0.95% | [9] |
| Syringa vulgaris | Fruit | Oleuropein | 1.09% | [9] |
| Syringa vulgaris | Bark | Syringin | 2.52% | [9] |
| Syringa vulgaris | Leaves | Rutin | 1.13% | [9] |
| Fraxinus excelsior | Seeds | This compound 11-methyl ester | Present | [10] |
| Fraxinus excelsior | Seeds | Nuzhenide | Present | [10] |
Influence of Environmental Factors
Abiotic stresses such as drought and temperature fluctuations can significantly impact the biosynthesis and accumulation of secondary metabolites, including oleosides. Plants often produce these compounds as part of their defense mechanisms against environmental challenges.
| Plant Species | Environmental Factor | Tissue | Compound | Change in Concentration | Reference(s) |
| Olea europaea | Drought Stress | Leaves | Oleuropein | 87% increase | [8] |
| Olea europaea | Drought Stress | Leaves | Verbascoside | 78% increase | [8] |
| Olea europaea | Drought Stress | Leaves | Luteolin 7-O-glucoside | 72% increase | [8] |
| Olea europaea | Drought Stress | Roots | Oleuropein/Verbascoside ratio | Increased from 0.31 to 6.02 | [6] |
| Olea europaea | Drought Stress | Leaves | Total Polyphenols | 66% higher than well-irrigated | [6] |
| Olea europaea | High Temperature | - | - | Affects oil quality and composition | [11] |
| Fraxinus excelsior | Temperature | Seeds | Germination | Affected by temperature regimes | [12] |
Variation Due to Developmental Stage and Season
The concentration of oleosides can change dramatically throughout the plant's life cycle. These variations are often linked to the plant's developmental needs, such as defense of young tissues or allocation of resources during fruit maturation.
| Plant Species | Developmental Stage/Season | Tissue | Compound | Observation | Reference(s) |
| Ligustrum vulgare | Fruiting Period (July) | Fruit | Oleacein | Highest amount observed | [8] |
| Ligustrum vulgare | May to September | Leaves | Secoiridoids | Variable content | [4] |
| Olea europaea | Maturation | Fruit | Oleuropein | Decreases during ripening | [13] |
| Olea europaea | December and March | Leaves | Bioactives | Highest content | [14] |
| Syringa vulgaris | Spring, Summer, Autumn | Buds, Leaves, Blossoms, Seeds | Volatile Compounds | Composition varies with season |
Genetic Variability Among Cultivars
The genetic makeup of a plant is a primary determinant of its metabolic potential. Different cultivars of the same species, grown under identical conditions, can exhibit substantial differences in their this compound content, highlighting the importance of cultivar selection for sourcing these compounds.
| Plant Species | Cultivar | Tissue | Compound | Observation | Reference(s) |
| Olea europaea | 80 different cultivars | Oil | Phenolic compounds | High variability due to genotype | [1] |
| Olea europaea | 'Dolce Agogia' | Leaves | Oleuropein & Hydroxytyrosol | Highest concentrations among 4 cultivars | [14] |
| Olea europaea | 'Maurino' and 'Giarraffa' (under drought) | Leaves | Phenolic profile | Highest increase in antioxidant capacity | [2] |
| Olea europaea | Multiple Iberian cultivars | - | Genetic markers | Intra-cultivar polymorphism observed | |
| Olea europaea | 'Manzanillo' and 'Kalamata' | Leaves | Genetic markers | High within-cultivar genetic similarity |
Experimental Protocols
Accurate quantification of this compound and its derivatives is essential for research and quality control. The following section provides detailed methodologies for the extraction and analysis of these compounds from plant tissues.
Extraction of Oleosides from Plant Tissues
2.1.1. Ultrasound-Assisted Extraction (UAE) of Oleosides from Olive Leaves
This protocol is effective for the extraction of a broad range of secoiridoids, including this compound and its derivatives.
Materials and Equipment:
-
Dried and powdered olive leaves (particle size ≤1mm)
-
70% (v/v) Ethanol (B145695) in distilled water
-
Ultrasonic bath
-
Beakers
-
Whatman No. 1 filter paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaf material.
-
Extraction: a. Place the powdered leaves in a 250 mL beaker. b. Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v). c. Place the beaker in an ultrasonic bath. d. Sonicate for 2 hours at a controlled temperature of 25°C.[7]
-
Filtration: a. Filter the extract through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the solid residue. b. Wash the residue with a small volume of 70% ethanol to maximize recovery.
-
Solvent Evaporation: a. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to prevent thermal degradation. b. Continue evaporation until a crude extract remains.
-
Sample Clarification for HPLC Analysis: a. Re-dissolve a known amount of the crude extract in the initial mobile phase for HPLC analysis. b. Centrifuge the solution at 4000 rpm for 15 minutes.[8] c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2.1.2. Maceration Extraction of Oleosides from Fraxinus or Syringa Tissues
This is a simpler, though potentially less efficient, extraction method suitable for various plant materials.
Materials and Equipment:
-
Dried and powdered plant material (leaves, bark, etc.)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (as in 2.1.1)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 5 g of the dried, powdered plant material.
-
Extraction: a. Place the powder in a 100 mL Erlenmeyer flask. b. Add 50 mL of methanol. c. Macerate for 2 hours at room temperature with continuous stirring using a magnetic stirrer.
-
Filtration: Filter the extract as described in protocol 2.1.1.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Sample Preparation for HPLC: Prepare the crude extract for HPLC analysis as described in protocol 2.1.1.
Quantification by High-Performance Liquid Chromatography (HPLC)
2.2.1. HPLC-DAD Method for Oleuropein Quantification
This method is suitable for the quantification of oleuropein and can be adapted for other oleosides with appropriate standards.
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.4% formic acid
-
B: Acetonitrile
-
-
Elution Program: Isocratic elution with 84.6% A and 15.4% B. (Note: A gradient elution may be necessary for complex extracts to achieve better separation. A typical gradient could be: 0-5 min, 15% B; 5-30 min, 15-50% B; 30-35 min, 50-100% B; 35-40 min, 100% B, followed by re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: DAD detection at 240 nm and 280 nm.
Procedure:
-
Standard Preparation: a. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of oleuropein standard and dissolve it in 10 mL of methanol in a volumetric flask. b. Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the primary stock solution with the mobile phase.
-
Calibration Curve: a. Inject each working standard solution in triplicate. b. Plot the average peak area against the concentration for each standard. c. Perform a linear regression to obtain the calibration curve and the regression equation (y = mx + c).
-
Sample Analysis: a. Inject the filtered sample extracts. b. Identify the oleuropein peak by comparing its retention time with that of the standard. c. Record the peak area for oleuropein in the sample chromatogram.
-
Quantification: a. Calculate the concentration of oleuropein in the injected sample solution using the regression equation from the calibration curve. b. Determine the final concentration in the original plant material (e.g., in mg/g of dry weight) by accounting for the initial sample weight, extraction volume, and any dilution factors.
Biosynthetic and Signaling Pathways
The production of this compound in plants is a complex process involving a dedicated biosynthetic pathway that is regulated by various internal and external signals.
This compound Biosynthesis Pathway
This compound is a secoiridoid, a class of monoterpenoids. Its biosynthesis originates from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the precursor geranyl pyrophosphate (GPP). A key enzyme in this pathway is Iridoid Synthase (ISY), which catalyzes the formation of the characteristic iridoid skeleton.
References
- 1. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Assisted Extraction of Cannabinoids from Cannabis Sativa for Medicinal Purpose | MDPI [mdpi.com]
- 11. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abscisic Acid Biosynthesis Gene Underscores the Complexity of Sugar, Stress, and Hormone Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological and Metabolite Reconfiguration of Olea europaea to Cope and Recover from a Heat or High UV-B Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Introduction: The Oleaceae Family and the Significance of Secoiridoids
An In-depth Technical Guide to the Chemotaxonomy of Oleaceae Based on Secoiridoids
For Researchers, Scientists, and Drug Development Professionals
The Oleaceae, commonly known as the olive family, is a taxonomically diverse family of flowering plants comprising approximately 28 genera and around 700 species. This family, which includes economically and culturally significant plants like the olive (Olea europaea), ash (Fraxinus), jasmine (Jasminum), and lilac (Syringa), is distributed sub-cosmopolitantly from subarctic regions to the southern tips of Africa, Australia, and South America.
From a chemical perspective, the Oleaceae family is distinguished by the abundant presence of a specific class of monoterpenoids known as secoiridoids.[1][2] These compounds, derived from the cleavage of the cyclopentane (B165970) ring of iridoids, are not only responsible for characteristic sensory properties, such as the bitterness of olives and olive oil, but also exhibit a wide range of potent pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][3]
Crucially, the structural diversity and distribution of these secoiridoids are not uniform across the family. Instead, they follow distinct biosynthetic pathways that correlate remarkably well with the phylogenetic divisions within Oleaceae, making them powerful chemotaxonomic markers for classifying its genera and tribes.[4][5] This guide provides a detailed overview of the secoiridoid-based chemotaxonomy of Oleaceae, presents quantitative data on their distribution, details the biosynthetic pathways, and provides comprehensive experimental protocols for their analysis.
Secoiridoids as Chemotaxonomic Markers
The classification of Oleaceae has been significantly clarified by correlating traditional morphology with chloroplast DNA sequence data and the distribution of iridoid glucosides.[4] Research has identified five distinct biosynthetic pathways for iridoids within the family, with deoxyloganic acid serving as a common intermediate.[4][5] The presence of compounds from these specific pathways acts as a chemical fingerprint for different tribes:
-
Tribe Fontanesieae (Fontanesia): Characterized by the presence of "normal" secoiridoids.[4]
-
Tribe Forsythieae (Forsythia, Abeliophyllum): Contains cornoside (B211721) and iridoids from the forsythide (B1257417) pathway.[4]
-
Tribe Myxopyreae (Myxopyrum, Nyctanthes): Distinguished by iridoids from the myxopyroside (B14085092) pathway.[4]
-
Tribes Jasmineae and Oleeae: These two large tribes, which include genera like Jasminum, Olea, Ligustrum, and Fraxinus, are both characterized by the presence of iridoids derived from the oleoside pathway .[4][6] Oleosides are a specific type of secoiridoid glucoside with an exocyclic 8,9-olefinic bond, a structure restricted to the Oleaceae.[7]
Within the this compound-producing tribes, further differentiation is possible. For instance, some Jasminum species are characterized by jasminin, while others contain derivatives of 10-hydroxythis compound, showcasing the utility of these markers at the genus and species level.[4]
Data Presentation: Distribution of Key Secoiridoids in Oleaceae
The distribution of major secoiridoids, particularly oleuropein (B1677263) and ligstroside, serves as a primary chemotaxonomic indicator within the tribes Oleeae and Jasmineae. The following tables summarize the presence and concentration of these key compounds across representative genera.
Table 1: Qualitative Distribution of Major Secoiridoids in Select Oleaceae Genera
| Genus | Key Secoiridoid(s) Present | Tribe | Reference(s) |
| Olea | Oleuropein, Ligstroside, Oleacein, Oleocanthal | Oleeae | [1][8][9] |
| Ligustrum | Oleuropein, Ligstroside, Ligustaloside A, Ligustaloside B | Oleeae | [10][11][12] |
| Fraxinus | This compound 11-methyl ester, Excelside A | Oleeae | [6] |
| Jasminum | Jasminin, 10-hydroxythis compound derivatives | Jasmineae | [4][6] |
| Syringa | This compound 11-methyl ester | Oleeae | [6] |
| Phillyrea | Oleuropein | Oleeae | [7] |
Table 2: Quantitative Analysis of Major Secoiridoids in Olea europaea (Olive)
This table provides estimates of secoiridoid concentrations in olive leaves and drupes, expressed as oleuropein equivalents. Data is derived from RPLC-ESI(-)-FTMS analysis.
| Compound | Plant Part | Concentration (mg/g) (average) |
| Oleuropein | Leaves | 15.2 |
| Oleuropein | Drupes | 8.5 |
| Demethyl-oleuropein | Leaves | 2.1 |
| Demethyl-oleuropein | Drupes | 0.9 |
| Ligstroside | Leaves | 1.8 |
| Ligstroside | Drupes | 3.3 |
| Demethyl-ligstroside | Leaves | 0.5 |
| Demethyl-ligstroside | Drupes | 0.4 |
| (Data synthesized from Table 1 in a study by De Nino et al., 2020)[8] |
Visualization of Key Pathways and Workflows
Biosynthetic Pathway of this compound-Type Secoiridoids
Secoiridoids in Oleaceae are synthesized via a combination of the mevalonate (B85504) (MVA) pathway for the terpenoid backbone and the shikimate pathway for the phenolic moieties (e.g., hydroxytyrosol (B1673988) and tyrosol).[13] The core secoiridoid structure is formed from the iridoid secologanin, which is then conjugated with a phenolic alcohol to form the characteristic oleosides like oleuropein and ligstroside.[3][14]
Caption: Core biosynthetic pathway for this compound-type secoiridoids in Oleaceae.
Experimental Workflow for Secoiridoid Analysis
The process of identifying and quantifying secoiridoids from plant material involves a multi-step workflow, from initial extraction to final structural confirmation. This systematic approach ensures accurate and reproducible results.
Caption: Standard experimental workflow for secoiridoid analysis from Oleaceae.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in secoiridoid research.
Protocol for Extraction and Fractionation
This protocol is a general method for obtaining a secoiridoid-rich fraction from plant material, such as olive or privet leaves.[14][15][16]
-
Preparation of Plant Material:
-
Collect fresh leaves and immediately freeze-dry them to preserve chemical integrity.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Initial Extraction:
-
Macerate 100 g of the powdered leaf material in 1 L of 80% ethanol (v/v) in water.
-
Use an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Filter the mixture through Whatman No. 1 paper. Repeat the extraction process on the solid residue two more times.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure at 40°C to yield a crude aqueous extract.
-
-
Liquid-Solid Extraction (LSE) for Fractionation: [15]
-
Dilute the crude aqueous extract with aqueous formic acid (to pH 2.0).
-
Apply the acidified extract to a pre-packed Extrelut® cartridge.
-
Perform sequential elution with solvents of increasing polarity:
-
Fraction 1 (Non-polar): Elute with 200 mL of n-hexane to remove lipids and chlorophylls. Discard this fraction.
-
Fraction 2 (Medium-polarity): Elute with 250 mL of ethyl acetate. This fraction typically contains secoiridoid aglycones and less polar compounds.
-
Fraction 3 (Polar): Elute with 250 mL of methanol (pH 2.0 with formic acid). This fraction is enriched with the more polar secoiridoid glucosides like oleuropein and ligstroside.
-
-
Dry the desired fractions (2 and 3) under vacuum for subsequent analysis.
-
Protocol for HPLC-DAD Analysis
This protocol is suitable for the quantification and profiling of secoiridoids in extracts from Oleaceae.[8][15][17]
-
Instrumentation and Column:
-
HPLC system equipped with a Diode Array Detector (DAD) and an autosampler.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Solvent A: Water with 0.2% phosphoric acid or 0.1% formic acid.
-
Solvent B: Acetonitrile or a 50:50 (v/v) mixture of methanol and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 50% B
-
35-40 min: Linear gradient from 50% to 100% B
-
40-50 min: Isocratic at 100% B
-
50-55 min: Return to 20% B
-
55-70 min: Column reconditioning at 20% B
-
-
-
Detection:
-
Monitor chromatograms at multiple wavelengths.
-
280 nm: Optimal for detecting phenolic secoiridoids like oleuropein and ligstroside.[15]
-
240 nm: Good for detecting the secoiridoid backbone.
-
330 nm: For related phenolic compounds like verbascoside.[10]
-
Acquire full UV-Vis spectra (190-450 nm) for peak identification.
-
-
Quantification:
-
Prepare calibration curves using certified standards (e.g., oleuropein).
-
If standards are unavailable, express results as oleuropein equivalents based on the peak area at 280 nm.
-
Protocol for NMR-Based Structure Elucidation
This protocol details the steps for definitive structure elucidation of an isolated secoiridoid (e.g., Oleuropein) using NMR spectroscopy.[18][19][20][21]
-
Sample Preparation: [18]
-
Weigh approximately 5-10 mg of the purified secoiridoid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., methanol-d4, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments (500 MHz or higher):
-
¹H NMR: Provides information on the number and type of protons.
-
Processing: Apply a 0.3 Hz line broadening before Fourier transformation. Reference the residual solvent peak (e.g., CD₃OD at 3.31 ppm).[18]
-
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
Processing: Apply a 1.0 Hz line broadening. Reference the solvent peak (e.g., CD₃OD at 49.0 ppm).[18]
-
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is critical for connecting different fragments of the molecule (e.g., the aglycone, glucose, and phenolic moieties).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining stereochemistry.
-
-
Data Interpretation:
-
Combine data from all experiments to piece together the molecular structure. Start by assigning protons and carbons within isolated spin systems (e.g., the glucose unit, the hydroxytyrosol unit) using COSY and HSQC.
-
Use long-range HMBC correlations to connect these fragments and establish the complete carbon skeleton and the location of ester linkages.
-
Use NOESY data to confirm the relative stereochemistry of chiral centers.
-
Compare the obtained chemical shifts with published data for known secoiridoids to confirm the identification.[18]
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotaxonomy of the Oleaceae: iridoids as taxonomic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oleaceae.info [oleaceae.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Isomeric Precursors of Olive Oil Major Secoiridoids: An Insight into Olive Leaves and Drupes by Liquid-Chromatography and Fourier-Transform Tandem Mass Spectrometry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC analysis of flavonoids and secoiridoids in leaves of Ligustrum vulgare L. (Oleaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Structural Analysis of Secoiridoid Glycosides via NMR Spectroscopy: A Case Study on Oleuropein as a Proxy for Oleoside
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry, providing detailed insights into the molecular structure of complex organic molecules. This application note details the comprehensive workflow for the structural elucidation of secoiridoid glycosides, a class of bioactive compounds widely distributed in the plant kingdom, using one-dimensional (1D) and two-dimensional (2D) NMR techniques. Due to the absence of a complete, publicly available experimental NMR dataset for oleoside, this document utilizes the extensively studied and structurally related compound, oleuropein, as a representative model. The methodologies and analytical principles described herein are directly applicable to the structural analysis of this compound and other similar secoiridoid glycosides.
Oleuropein, a prominent secoiridoid glycoside found in olive leaves and fruit, shares the core structural features of this compound, including a secoiridoid aglycone unit linked to a glucose moiety. Understanding the precise stereochemistry and connectivity of these molecules is crucial for structure-activity relationship (SAR) studies and further drug development endeavors.
Data Presentation: NMR Spectroscopic Data of Oleuropein
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for oleuropein, recorded in deuterated methanol (B129727) (CD₃OD). This quantitative data is fundamental for the complete structural assignment of the molecule.
Table 1: ¹H NMR Spectroscopic Data of Oleuropein (CD₃OD, 500 MHz)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aglycone Moiety | |||
| 1 | 5.91 | d | 1.5 |
| 3 | 7.55 | s | |
| 5 | 4.26 | m | |
| 6α | 2.26 | m | |
| 6β | 2.06 | m | |
| 7 | - | - | |
| 8 | 1.66 | d | 7.0 |
| 9 | 2.79 | t | 7.5 |
| 10 | 4.21 | t | 7.5 |
| 11 (COOCH₃) | 3.69 | s | |
| Hydroxytyrosol Moiety | |||
| 2' | 6.69 | d | 2.0 |
| 5' | 6.71 | d | 8.0 |
| 6' | 6.56 | dd | 8.0, 2.0 |
| Glucose Moiety | |||
| 1'' | 4.66 | d | 8.0 |
| 2'' | 3.49 | m | |
| 3'' | 3.38 | m | |
| 4'' | 3.30 | m | |
| 5'' | 3.41 | m | |
| 6''a | 3.89 | dd | 12.0, 2.0 |
| 6''b | 3.67 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data of Oleuropein (CD₃OD, 125 MHz)
| Position | Chemical Shift (δ) [ppm] |
| Aglycone Moiety | |
| 1 | 94.5 |
| 3 | 154.0 |
| 4 | 110.0 |
| 5 | 31.8 |
| 6 | 40.5 |
| 7 | 173.2 |
| 8 | 13.0 |
| 9 | 35.4 |
| 10 | 66.2 |
| 11 (COOCH₃) | 52.1 |
| Hydroxytyrosol Moiety | |
| 1' | 130.7 |
| 2' | 116.1 |
| 3' | 146.0 |
| 4' | 144.8 |
| 5' | 117.0 |
| 6' | 121.0 |
| Glucose Moiety | |
| 1'' | 100.9 |
| 2'' | 74.8 |
| 3'' | 78.0 |
| 4'' | 71.5 |
| 5'' | 78.5 |
| 6'' | 62.6 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are standardized for a 500 MHz NMR spectrometer.
Sample Preparation
-
Weigh approximately 5-10 mg of the isolated secoiridoid glycoside.
-
Dissolve the sample in 0.6 mL of high-purity deuterated methanol (CD₃OD).
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the sample is completely dissolved to prevent signal broadening.
1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~3 seconds
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Manually phase and baseline correct the spectrum. Reference the residual solvent peak of CD₃OD to δ 3.31 ppm.
1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Reference the solvent peak of CD₃OD to δ 49.0 ppm.
2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-15 ppm
-
Data Points: 2048 in F2, 256-512 in F1
-
Number of Scans: 8-16 per increment
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum for easier interpretation.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedetgpsisp2.2' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: F2 (¹H): 12-15 ppm; F1 (¹³C): 180-200 ppm
-
Data Points: 2048 in F2, 256 in F1
-
Number of Scans: 8-16 per increment
-
One-bond Coupling Constant (¹JCH): Optimized for an average of 145 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: F2 (¹H): 12-15 ppm; F1 (¹³C): 220-240 ppm
-
Data Points: 2048 in F2, 256-512 in F1
-
Number of Scans: 16-32 per increment
-
Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of a secoiridoid glycoside and the key HMBC correlations that establish the molecular framework of oleuropein.
Caption: Workflow for NMR-based structure elucidation of secoiridoid glycosides.
Caption: Key HMBC correlations for establishing the connectivity in oleuropein.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and non-destructive method for the complete structural elucidation of complex natural products like this compound and oleuropein. By systematically analyzing the chemical shifts, coupling constants, and through-bond correlations observed in ¹H, ¹³C, COSY, HSQC, and HMBC spectra, the full molecular architecture, including the connectivity of the aglycone and sugar moieties, can be unambiguously determined. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the structural characterization of secoiridoid glycosides and other related natural products.
Application Notes: In Vitro Antioxidant Assays for Oleoside Activity
Introduction
Oleoside is a secoiridoid glucoside found in various plant species, notably in the Oleaceae family, which includes olives. As a phenolic compound, it is structurally related to other well-known antioxidants like oleuropein (B1677263) and hydroxytyrosol, suggesting its potential for free radical scavenging and antioxidant activity.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[2][3][4] Therefore, evaluating the antioxidant capacity of natural compounds like this compound is a critical step in the discovery and development of new therapeutic and nutraceutical agents.
These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to quantitatively assess the antioxidant potential of this compound. These methods are fundamental for researchers, scientists, and drug development professionals characterizing natural products.
Common In Vitro Antioxidant Assays: Principles
A single assay is insufficient to determine the total antioxidant profile of a compound due to the varied mechanisms of antioxidant action.[5] Therefore, a battery of tests is recommended.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7][8] The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form (DPPH-H) is monitored spectrophotometrically, typically at 517 nm.[6][9][10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This assay evaluates the capacity of a sample to scavenge the ABTS radical cation (ABTS•+).[12] The ABTS•+ is a blue-green chromophore generated by the oxidation of ABTS.[7][12] In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically at ~734 nm.[7][12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.[4][14] At a low pH, a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex is reduced by antioxidants to a ferrous-TPTZ complex, which has an intense blue color with an absorption maximum at ~593 nm.[4][14][15]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[2][16] These radicals are typically generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2][16] The antioxidant's capacity is quantified by monitoring the decay of fluorescence over time; the presence of an antioxidant preserves the fluorescence.[2][17] The results are expressed as Trolox Equivalents (TE).[2]
Data Presentation
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | Parameter | This compound (Test Compound) | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Assay | IC₅₀ (µg/mL) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ABTS Assay | TEAC (Trolox Equivalents) | [Experimental Value] | 1.0 | [Experimental Value] |
| FRAP Assay | FRAP Value (µM Fe(II) Equivalents) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ORAC Assay | ORAC Value (µmole TE/g) | [Experimental Value] | [Experimental Value] | Not Applicable |
-
IC₅₀ (Inhibitory Concentration 50): The concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.[6]
-
TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.[6]
-
FRAP Value: Expressed as the concentration of ferrous ions produced by the sample.
-
ORAC Value: Expressed as micromoles of Trolox Equivalents (TE) per gram of the sample.[2]
Experimental Workflows and Principles
Caption: General workflow for in vitro antioxidant assays.
Caption: Principle of the DPPH radical scavenging assay.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies used for evaluating natural compounds.[1][6][9]
A. Reagents and Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound (test compound)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
B. Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1][9] The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11] Store in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to test a range of concentrations. Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).
-
Assay Reaction:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][9]
C. Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.[1]
ABTS Radical Cation Decolorization Assay
This protocol measures the ability of an antioxidant to scavenge the stable ABTS radical cation.[1]
A. Reagents and Materials
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate-buffered saline (PBS)
-
This compound (test compound)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
B. Procedure
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Assay Reaction:
-
Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 20 µL of the sample or standard solution at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[12]
C. Calculation The scavenging activity is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form.[14]
A. Reagents and Materials
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (test compound)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
B. Procedure
-
Preparation of FRAP Reagent:
-
Sample Preparation: Prepare dilutions of this compound and the standard in a suitable solvent.
-
Assay Reaction:
-
Add 180 µL of the FRAP working solution to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for at least 10 minutes.[19] Reaction times can be extended depending on the antioxidant.[19]
-
Measurement: Measure the absorbance at 593 nm.[14]
C. Calculation The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the inhibition of peroxyl radical-induced oxidation.[2]
A. Reagents and Materials
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (radical generator)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound (test compound)
-
Trolox (standard)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
B. Procedure
-
Reagent Preparation:
-
Prepare a stock solution of Trolox and create a series of dilutions (e.g., 0-100 µM) in phosphate buffer for the standard curve.[2]
-
Prepare dilutions of this compound in phosphate buffer.
-
Prepare the fluorescein working solution in phosphate buffer.[17]
-
Prepare the AAPH solution in phosphate buffer. This solution should be made fresh daily.[17]
-
-
Assay Reaction:
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20][21]
-
Immediately begin reading the fluorescence kinetically at 37°C, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[20] Readings are typically taken every 1-2 minutes for at least 60 minutes.[20]
-
C. Calculation The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC for different concentrations of Trolox. The ORAC value of this compound is then expressed as Trolox Equivalents (TE).
Potential Antioxidant Signaling Pathways
Antioxidants like this compound may not only act by direct radical scavenging but could also influence endogenous antioxidant defense systems. While the specific pathways for this compound are yet to be fully elucidated, the mechanisms of structurally similar compounds like oleuropein provide a plausible model.[6] One key pathway is the Keap1-Nrf2 system, a primary regulator of cytoprotective responses to oxidative stress.
Caption: Potential modulation of the Nrf2 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. zen-bio.com [zen-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes: Assessing the Anti-inflammatory Effects of Oleoside in Cell Culture
Introduction
Oleoside, a secoiridoid glycoside, is a natural compound of interest for its potential therapeutic properties. Structurally related compounds, such as oleuropein (B1677263) and oleanolic acid, have demonstrated significant antioxidant and anti-inflammatory activities, suggesting that this compound may hold similar potential.[1][2] These application notes provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound in an in vitro cell culture model. The protocols detailed herein utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[1] When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a robust inflammatory response, characterized by the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][4][5]
The primary signaling pathways governing this inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These notes will provide detailed protocols to assess this compound's ability to modulate these pathways and their downstream inflammatory mediators.
Data Presentation
The following tables present illustrative quantitative data on the in vitro anti-inflammatory effects of this compound. This data is based on findings for structurally related compounds and serves as an example of how to structure experimental results.[1] All experiments should be performed with appropriate controls, including an untreated control and an LPS-only treated control.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages Cell viability was determined using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation (n=3).[1]
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.1 |
| LPS (1 µg/mL) | - | 98.9 ± 4.7 |
| This compound + LPS | 1 | 98.1 ± 5.0 |
| This compound + LPS | 5 | 97.5 ± 4.6 |
| This compound + LPS | 10 | 96.2 ± 4.8 |
| This compound + LPS | 25 | 94.7 ± 5.1 |
| This compound + LPS | 50 | 91.3 ± 4.9 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages NO levels in the cell culture supernatant were measured using the Griess assay after 24 hours of treatment. Data are presented as mean ± standard deviation (n=3).[1]
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Control (Untreated) | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.4 ± 6.3 |
| This compound + LPS | 5 | 68.7 ± 5.5 |
| This compound + LPS | 10 | 45.1 ± 4.9 |
| This compound + LPS | 25 | 28.9 ± 3.8 |
| This compound + LPS | 50 | 15.6 ± 2.9 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment. Data are presented as mean ± standard deviation (n=3).[1]
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | 35 ± 8 | 18 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 210 | 1980 ± 150 |
| This compound + LPS | 10 | 1650 ± 130 | 1150 ± 95 |
| This compound + LPS | 25 | 980 ± 85 | 650 ± 60 |
| This compound + LPS | 50 | 450 ± 50 | 280 ± 35 |
Visualized Workflows and Signaling Pathways
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the basic procedure for maintaining RAW 264.7 macrophages and treating them with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10-50 mM)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Cell Seeding: Seed cells into the appropriate plates (e.g., 1 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.[9]
-
Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.[10] Remove the old medium from the cells and add the medium containing various concentrations of this compound. Incubate for 1-2 hours.[1]
-
Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[1]
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for mediator production analysis or shorter times for signaling pathway analysis).[1]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound to establish a non-toxic working concentration range.
Materials:
-
96-well plate with treated cells
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with varying concentrations of this compound (with and without LPS) in a 96-well plate as described in Protocol 1, and incubate for 24 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: Nitric Oxide Assay (Griess Reagent)
This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.[11]
Materials:
-
96-well plate
-
Cell culture supernatant from treated cells (Protocol 1)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.[11]
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.[11]
-
Sodium nitrite standard solution (for standard curve)
-
Microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.[11]
-
Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by serial dilution in the cell culture medium. Add 50 µL of each standard to empty wells.[11]
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[11][12]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.[11]
Protocol 4: Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[13][14]
Materials:
-
96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotin-conjugated)
-
Avidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Microplate reader
Procedure (Sandwich ELISA):
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[15]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate. Add the diluted biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Avidin-HRP Conjugate: Wash the plate. Add Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[13]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13] The cytokine concentrations are determined from the standard curve.[14]
Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect changes in the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment (typically shorter time points like 15-60 minutes for phosphorylation events), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by size using SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer (TBST). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again. Apply the ECL detection reagent and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control like β-actin. Compare the ratio of phosphorylated protein to total protein across different treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extra virgin olive oil polyphenolic extracts downregulate inflammatory responses in LPS-activated murine peritoneal macrophages suppressing NFκB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bowdish.ca [bowdish.ca]
- 14. biomatik.com [biomatik.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Investigating the Neuroprotective Potential of Oleoside: Application Notes and Protocols for In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside, a secoiridoid glycoside found in plants of the Oleaceae family, represents a promising yet under-investigated compound in the field of neuroprotection. While direct in vivo evidence for the neuroprotective effects of isolated this compound is currently limited, its structural similarity to other well-characterized neuroprotective compounds from olive oil, such as oleuropein (B1677263) and oleocanthal, provides a strong rationale for its investigation. These application notes and protocols are designed to provide a comprehensive framework for researchers to explore the neuroprotective potential of this compound in preclinical in vivo models of neurodegenerative diseases. The following sections detail hypothesized mechanisms of action, quantitative data from related compounds for comparative purposes, and detailed experimental protocols for key in vivo studies.
Hypothesized Mechanisms of Action
Based on the known neuroprotective activities of structurally related secoiridoids, the neuroprotective effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. A primary proposed mechanism is the activation of the Nrf2/HO-1 pathway, a critical regulator of the cellular antioxidant response. Additionally, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
Data Presentation: Comparative Analysis of Related Neuroprotective Compounds
To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes quantitative data from in vivo studies of related neuroprotective compounds.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Oleuropein | Rat MCAO Model | 40 mg/kg | Intraperitoneal | Significant reduction in brain edema (+9% in MCAO vs. control), and improvement in oxidative stress markers in brain tissue. | [1] |
| Oleic Acid | Rat MCAO Model | 30 mg/kg | Intraperitoneal | Infarct volume reduced to 26.5 ± 1.9% compared to 36.0 ± 2.9% in the control group. | [2] |
| Oleic Acid | Rat 4-VO Model | 10 and 100 mg/kg | Intraperitoneal | Increased CA1 neuronal density to 249.9 ± 18.3 cells/mm² and 240.0 ± 20.5 cells/mm², respectively, compared to 106.4 ± 9.4 cells/mm² in the control group. | [2] |
| Oleandrin | Brain Slice OGD Model | 1 µM | In vitro | Provided significant neuroprotection to neural tissues damaged by oxygen and glucose deprivation. | [3] |
| Oleanolic Acid | Mouse BCCAL Model | 25 and 50 mg/kg | Pre-administration | Significantly prolonged survival time. | |
| Oleanolic Acid | Rat MCAO Model | 12.5 and 25 mg/kg | Pre-administration | Alleviated neurological deficit, reduced infarct area and cerebral edema, increased SOD and GSH-Px activities, and decreased MDA levels. | [1] |
Experimental Protocols
The following are detailed protocols for investigating the neuroprotective effects of this compound in two common in vivo models of neurological disorders: ischemic stroke and Alzheimer's disease.
Protocol 1: Evaluation of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
Objective: To assess the neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (purity >95%)
-
Vehicle (e.g., saline with 1% DMSO)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Behavioral testing apparatus (e.g., rotarod, neurological deficit scoring sheet)
Procedure:
-
Animal Groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (e.g., 10, 25, 50 mg/kg)
-
-
MCAO Surgery:
-
Anesthetize the rat and perform a midline neck incision.
-
Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) at the onset of reperfusion.
-
-
Neurological Deficit Scoring (24 hours post-MCAO):
-
Evaluate motor deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
-
Behavioral Testing (e.g., Rotarod test, 24-48 hours post-MCAO):
-
Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
-
Infarct Volume Measurement (48 hours post-MCAO):
-
Euthanize the rats and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution.
-
Quantify the infarct area (unstained) and total brain area to calculate the infarct volume.
-
-
Biochemical Analysis (from brain homogenates):
-
Measure markers of oxidative stress (e.g., MDA, SOD, GSH) and inflammation (e.g., TNF-α, IL-1β) using ELISA or Western blot.
-
Protocol 2: Assessment of this compound in a 5xFAD Transgenic Mouse Model of Alzheimer's Disease
Objective: To determine the long-term therapeutic potential of this compound in mitigating amyloid pathology and cognitive deficits.
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
This compound (purity >95%)
-
Vehicle (e.g., drinking water or food admixture)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1)
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Animal Groups:
-
Wild-type + Vehicle
-
5xFAD + Vehicle
-
5xFAD + this compound (e.g., 25, 50 mg/kg/day)
-
-
Chronic this compound Administration:
-
Begin treatment at 3 months of age and continue for 3 months.
-
Administer this compound via oral gavage or in the drinking water/food.
-
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze: Assess spatial learning and memory by measuring escape latency to find a hidden platform.
-
Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation behavior.
-
-
Tissue Collection (at the end of the treatment period):
-
Euthanize the mice and perfuse with saline.
-
Harvest the brains; one hemisphere for histology and the other for biochemical analysis.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaques (Aβ staining) and microgliosis (Iba1 staining).
-
-
Biochemical Analysis:
-
Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Perform Western blotting to analyze the expression of key proteins in amyloidogenic and neuroinflammatory pathways (e.g., BACE1, APP, NF-κB).
-
Visualization of Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound Neuroprotection
Caption: Hypothesized signaling pathways of this compound's neuroprotective effects.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: General experimental workflow for in vivo neuroprotection studies.
Conclusion
While the direct neuroprotective potential of this compound in in vivo models remains to be definitively established, the provided hypothetical framework, based on the activities of structurally related compounds, offers a robust starting point for investigation. The detailed protocols and visualized pathways are intended to guide researchers in designing and executing experiments to elucidate the therapeutic promise of this compound for neurodegenerative diseases. Future studies are warranted to validate these hypotheses and to determine the precise molecular mechanisms underlying the potential neuroprotective effects of this compound.
References
- 1. Protective effects of oleanolic acid on cerebral ischemic damage in vivo and H(2)O(2)-induced injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleoylethanolamide Protects against Acute Ischemic Stroke by Promoting PPARα-Mediated Microglia/Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Oleoside from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside, a secoiridoid glycoside, is a natural product found predominantly in plants of the Oleaceae family, with a notable presence in olive (Olea europaea) leaves and fruit.[1] As a precursor to more complex and abundant secoiridoids like oleuropein (B1677263), this compound and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including anti-inflammatory and antioxidant effects.[2] The effective isolation and purification of this compound are critical for further pharmacological investigation and potential drug development.
These application notes provide detailed protocols for the extraction and purification of this compound from natural sources, primarily focusing on olive leaves. The methodologies described encompass both conventional and modern extraction techniques, followed by robust chromatographic purification procedures.
Data Presentation: Comparison of Extraction Methods
The yield of this compound and related secoiridoids is highly dependent on the chosen extraction method and the parameters employed. While specific quantitative data for this compound is often reported as part of a broader phenolic profile, the data for oleuropein, a structurally related and more abundant compound, serves as a reliable benchmark for comparing the efficiency of different extraction techniques. Ultrasound-Assisted Extraction (UAE) has been shown to provide significantly higher yields of oleuropein in a shorter time compared to traditional maceration.[3]
| Extraction Method | Solvent System | Temperature (°C) | Duration | Oleuropein Yield (mg/g of dry leaf) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695) | 25 | 2 hours | ~35-37.6 | [3] |
| Maceration | 70% Ethanol | 25 | 2 hours | ~27.8 | [3] |
| Soxhlet Extraction | 80% Ethanol | 60 | 4 hours | Higher than maceration |
| Parameter | Ultrasound-Assisted Extraction (UAE) | Maceration |
| Extraction Time | 5 minutes - 2 hours | 2 - 48 hours |
| Typical Yield | Higher | Lower |
| Energy Consumption | Lower | Higher |
| Solvent Consumption | Lower | Higher |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Olive Leaves
This protocol details an efficient method for extracting this compound using ultrasonic waves to enhance extraction efficiency, thereby reducing time and solvent consumption.
Materials and Equipment:
-
Dried and powdered olive leaves (particle size < 0.5 mm)
-
70% (v/v) Ethanol in distilled water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaves.
-
Extraction:
-
Place the olive leaf powder into a 250 mL beaker.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 2 hours at a controlled temperature of 25°C.[3]
-
-
Filtration:
-
Filter the extract through Whatman No. 1 filter paper using a Büchner funnel to separate the solid residue.
-
Wash the residue with a small volume of 70% ethanol to ensure maximum recovery.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.
-
Continue evaporation until a crude extract is obtained.
-
-
Storage: Store the crude extract at -20°C for subsequent purification.
Protocol 2: Maceration Extraction of this compound from Olive Leaves
This protocol describes a conventional and straightforward extraction method.
Materials and Equipment:
-
Dried and powdered olive leaves
-
70% (v/v) Ethanol in distilled water
-
Erlenmeyer flask
-
Orbital shaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaves.
-
Extraction:
-
Filtration: Filter the mixture as described in the UAE protocol.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the crude extract at -20°C.
Protocol 3: Purification of this compound using Silica (B1680970) Gel Column Chromatography
This protocol outlines the initial purification of the crude extract to isolate this compound.
Materials and Equipment:
-
Crude olive leaf extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: Hexane (B92381) and Ethyl Acetate gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the glass column and allow it to settle, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A typical gradient might be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing pure this compound, as identified by TLC.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 4: High-Purity this compound Isolation by Preparative HPLC
This protocol is for the final purification of this compound to a high degree of purity.
Materials and Equipment:
-
Partially purified this compound fraction from column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and water (HPLC grade)
-
0.45 µm syringe filters
-
Autosampler vials
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound fraction in the initial mobile phase (e.g., a low percentage of acetonitrile in water).
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Method Development (Analytical Scale):
-
Develop an optimal separation method on an analytical HPLC system with a C18 column.
-
A typical gradient might be a linear increase in acetonitrile in water over 30-40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 240 nm).
-
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the scaled-up gradient method.
-
-
Fraction Collection:
-
Monitor the elution profile and collect the peak corresponding to this compound using a fraction collector.
-
-
Purity Analysis and Final Product Recovery:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain highly purified this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. CN102451235A - Preparation method of olive leaf extract - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative chemical composition and antioxidant activity of olive leaves Olea europaea L. of Tunisian and Algerian varieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Oleoside in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside, often found as this compound 11-methyl ester, is a secoiridoid glucoside present in various plant species, most notably in the Oleaceae family, which includes olives (Olea europaea)[1][2]. As a bioactive compound, this compound and its derivatives are of increasing interest in the fields of functional foods and nutraceuticals due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quantification of this compound in different food matrices to ensure product quality, support health claims, and advance research into its biological activities.
These application notes provide detailed protocols for the extraction and quantitative analysis of this compound 11-methyl ester in food matrices, primarily focusing on olive products. The methodologies described are based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for the analysis of such compounds.
Data Presentation: Quantitative Analytical Performance
The following tables summarize the quantitative performance characteristics of UHPLC-MS/MS methods for the analysis of secoiridoids, including this compound 11-methyl ester, in food matrices. While specific validation data for this compound 11-methyl ester is not extensively available across all matrices, the provided data for related secoiridoids analyzed concurrently offers a reliable benchmark for method performance.
Table 1: Method Validation Parameters for Secoiridoid Analysis in Olive Oil by UHPLC-MS/MS
| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Oleocanthal | >0.99 | 1.5 | 5.0 | 95-105 | [3] |
| Oleacein | >0.99 | 1.5 | 5.0 | 95-105 | [3] |
| Ligstroside Aglycone | >0.99 | 0.8 | 2.5 | 90-110 | [3] |
| Oleuropein Aglycone | >0.99 | 1.0 | 3.0 | 90-110 | [3] |
| This compound 11-methyl ester | Data not available | Data not available | Data not available | Data not available |
Note: The table presents data for major secoiridoids in olive oil. A validated method for these compounds provides a strong indication of the expected performance for this compound 11-methyl ester under similar analytical conditions.
Table 2: General Performance of UHPLC-MS/MS for Plant-Derived Bioactive Compounds
| Parameter | Typical Range | Reference |
| Linearity (R²) | >0.99 | [4][5] |
| Limit of Detection (LOD) | 0.01 - 10 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.05 - 50 µg/kg | [4] |
| Recovery (%) | 80 - 120 | [4][5] |
| Precision (RSD%) | < 15 | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound 11-Methyl Ester from Olive Oil
This protocol details the liquid-liquid extraction of this compound 11-methyl ester and other phenolic compounds from olive oil.
Materials:
-
Olive oil sample
-
Methanol/water (80:20, v/v)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Weigh 2.0 g of the olive oil sample into a 15 mL centrifuge tube.
-
Add 2 mL of hexane and vortex for 30 seconds to dissolve the oil.
-
Add 4 mL of methanol/water (80:20, v/v) solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the phenolic compounds into the hydroalcoholic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower hydroalcoholic phase (containing the this compound) using a pipette and transfer it to a clean tube.
-
Repeat the extraction of the hexane phase with another 4 mL of methanol/water (80:20, v/v) to maximize recovery.
-
Combine the hydroalcoholic extracts.
-
Wash the combined extract with 2 mL of hexane to remove any remaining lipid residues. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper hexane layer.
-
Filter the final hydroalcoholic extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
Protocol 2: Extraction of this compound 11-Methyl Ester from Olive Leaves and Drupes
This protocol is suitable for the extraction of this compound 11-methyl ester from solid plant matrices like olive leaves and fruits (drupes).
Materials:
-
Fresh or dried olive leaves/drupes
-
Grinder or mortar and pestle
-
Methanol/water (80:20, v/v)
-
Ultrasonic bath
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator
-
Methanol
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Wash fresh plant material with distilled water and dry thoroughly. If using dried material, proceed to the next step.
-
Grind the olive leaves or pitted drupes into a fine powder using a grinder or mortar and pestle.
-
Weigh 5 g of the powdered material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol/water (80:20, v/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the solid residue with another 20 mL of the solvent mixture to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is ready for UHPLC-MS/MS analysis.
Protocol 3: UHPLC-MS/MS Analysis of this compound 11-Methyl Ester
This protocol provides the instrumental parameters for the quantitative analysis of this compound 11-methyl ester.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: Linear gradient from 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 403.1
-
Product Ions (m/z): 241.1 (quantifier), 179.1 (qualifier)
-
Note: These transitions should be optimized for the specific instrument used.
-
Mandatory Visualization
Signaling Pathways Modulated by Secoiridoids
Secoiridoids, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound and other secoiridoids.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the analysis of this compound in food matrices.
Caption: General experimental workflow for this compound analysis.
References
- 1. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Validated LC-MS Method for the Quantitative Analysis of Oleoside
Application Note
Introduction
Oleoside is a secoiridoid glucoside found in various plant species, notably in the leaves of the olive tree (Olea europaea)[1]. As a significant phytochemical, the accurate quantification of this compound is crucial for the quality control of herbal products, phytochemical research, and understanding its potential biological activities. This application note presents a detailed and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the robust and sensitive analysis of this compound in plant extracts. The method is tailored for researchers, scientists, and professionals in the drug development field, providing a comprehensive protocol from sample preparation to data analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C16H22O11 | [1] |
| Molecular Weight | 390.34 g/mol | [1] |
| CAS Number | 178600-68-5 | [1][2][3] |
| Predicted Boiling Point | 707.5 ± 60.0 °C | [2] |
| Predicted Density | 1.61 ± 0.1 g/cm3 | [2] |
| Predicted pKa | 4.33 ± 0.10 | [2] |
| Predicted LogP | -1.83510 | [2] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Dried and powdered olive leaves
2. Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).
4. Sample Preparation (from Olive Leaves)
This protocol is adapted from established methods for extracting secoiridoids from olive leaves.[4][5][6]
-
Weighing: Accurately weigh 1.0 g of dried, powdered olive leaf sample into a 50 mL centrifuge tube.[7]
-
Extraction: Add 20 mL of 70% ethanol (B145695) (v/v) to the tube.[4]
-
Sonication: Sonicate the mixture for 30 minutes in a water bath to enhance extraction efficiency.[7]
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes.[7]
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the remaining plant material twice more to ensure complete recovery.
-
Evaporation: Combine all the supernatants and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of 50% methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.[7]
5. LC-MS/MS Method Parameters
The following are recommended starting conditions and can be further optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5-95% B over 10 minutes, followed by a 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 389.1 |
| Product Ions | To be determined by infusion of a standard solution. Likely fragments would result from the loss of the glucose moiety and other neutral losses. |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Collision Energy | 15-30 eV (to be optimized) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
6. Method Validation
The developed LC-MS/MS method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision.[8]
-
Linearity: Assessed by analyzing a series of standard solutions at a minimum of five concentration levels. The calibration curve is generated by plotting the peak area against the concentration, and the coefficient of determination (R²) should be >0.99.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Accuracy and Precision: Evaluated by analyzing replicate samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).[9]
-
Recovery: Determined by spiking a known amount of this compound standard into a blank matrix and comparing the measured concentration to the theoretical concentration.
-
Matrix Effect: Assessed by comparing the response of this compound in a post-extraction spiked sample to that of a pure standard solution.
-
Stability: Evaluated under various storage conditions (e.-g., room temperature, refrigerated, freeze-thaw cycles) to ensure the analyte's stability during the entire analytical process.
Data Presentation
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for this compound Analysis
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Coefficient of Determination (R²) | > 0.995 |
| LOD | To be determined |
| LOQ | To be determined |
Table 2: Accuracy and Precision of the LC-MS/MS Method
| Spiked Concentration (ng/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=18) | Accuracy (%) |
| Low QC | < 10% | < 15% | 85-115% |
| Medium QC | < 10% | < 15% | 85-115% |
| High QC | < 10% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Concentration Level | Recovery (%) | Matrix Effect (%) |
| Low | To be determined | To be determined |
| Medium | To be determined | To be determined |
| High | To be determined | To be determined |
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of an LC-MS method for the quantitative analysis of this compound. The described sample preparation, chromatographic separation, and mass spectrometric detection parameters, along with the outlined validation procedures, offer a robust framework for researchers and scientists. This method is suitable for the accurate and precise quantification of this compound in plant extracts, contributing to the quality control and further scientific investigation of this important natural compound.
References
- 1. This compound | C16H22O11 | CID 101042548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|178600-68-5|lookchem [lookchem.com]
- 3. This compound | 178600-68-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Phytochemical Characterization of Olea europea Leaf Extracts and Assessment of Their Anti-Microbial and Anti-HSV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry [mdpi.com]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oleoside as a Natural Food Preservative: A Guide for Researchers and Food Industry Professionals
Introduction
Oleoside is a secoiridoid glycoside found in various plants of the Oleaceae family, notably in olives. As a natural compound, it has garnered significant interest for its potential application as a food preservative, driven by increasing consumer demand for clean-label products and alternatives to synthetic additives.[1] this compound and its derivatives exhibit both antimicrobial and antioxidant properties, which are crucial for extending the shelf-life and maintaining the quality of food products. This document provides detailed application notes and experimental protocols for utilizing this compound as a natural food preservative, intended for researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound exerts its preservative effects through a dual mechanism involving antimicrobial and antioxidant activities.
Antimicrobial Activity
The primary antimicrobial mechanism of this compound and related secoiridoids is the disruption of the bacterial cell membrane.[2][3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is effective against a range of foodborne pathogens and spoilage microorganisms.
A diagram illustrating the proposed antimicrobial mechanism of action is provided below.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. This is particularly relevant in preventing lipid oxidation in fat-containing foods. The underlying signaling pathways are believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[4][5][6][7]
-
Nrf2 Pathway Activation: this compound is thought to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant response elements (ARE) and the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
MAPK/NF-κB Pathway Inhibition: By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating oxidative stress.
A diagram of the proposed antioxidant signaling pathway is presented below.
Quantitative Data on Preservative Efficacy
The following tables summarize representative quantitative data on the antimicrobial and antioxidant efficacy of this compound. It is important to note that specific efficacy can vary depending on the food matrix, processing conditions, and the specific strains of microorganisms. The data presented here are based on typical values reported for this compound and closely related secoiridoid glycosides.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Food Matrix | Representative MIC (mg/L) | Reference |
| Listeria monocytogenes | Broth | 250 - 500 | [8][9] |
| Salmonella enterica | Broth | 500 - 1000 | [8][9][10] |
| Escherichia coli | Broth | 500 - 1000 | [8][9][10] |
| Staphylococcus aureus | Broth | 125 - 250 | [11] |
| Saccharomyces cerevisiae (yeast) | Broth | >1000 | [11] |
Antioxidant Capacity
The antioxidant capacity of this compound can be measured using various assays. The values are often expressed as Trolox equivalents (TE), which compares the antioxidant capacity of the compound to that of Trolox, a water-soluble analog of vitamin E.
| Assay | Food Matrix Model | Representative Value | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | Oil/Water Emulsion | IC₅₀: 50 - 150 mg/L | [12][13] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Aqueous Solution | 1.5 - 2.5 mmol TE/g | [12][13] |
| ORAC (Oxygen Radical Absorbance Capacity) | Aqueous Solution | 2000 - 3000 µmol TE/g | [14] |
| FRAP (Ferric Reducing Antioxidant Power) | Aqueous Solution | 800 - 1200 µmol Fe(II)/g | [13] |
| TBARS (Thiobarbituric Acid Reactive Substances) | Meat Homogenate | 40-60% reduction in MDA formation | [12][15] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the growth of a specific microorganism.
Materials:
-
This compound stock solution (e.g., 10,000 mg/L in a suitable solvent like DMSO or ethanol, then diluted in sterile broth)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)
-
Microbial culture in the logarithmic growth phase, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL
-
Microplate reader
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the series.
-
Add 10 µL of the prepared microbial suspension to each well.
-
Include a positive control (broth with microbial suspension, no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound in a well with no visible growth or a significant reduction in OD compared to the positive control.
Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable DPPH free radical.
Materials:
-
This compound solutions of varying concentrations in methanol (B129727)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol (as a blank)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution at different concentrations to the sample wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH solution to all wells except the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the scavenging activity against the this compound concentration.
Application in a Food Matrix: Preservation of Ground Meat
This protocol outlines a method to evaluate the effectiveness of this compound in preserving ground meat.
Materials:
-
Freshly ground meat (e.g., beef, chicken)
-
This compound solution (at desired concentrations, dissolved in a food-grade solvent if necessary and then mixed with a small amount of sterile water)
-
Control (no treatment)
-
Positive control (e.g., with a commercial preservative like BHT/BHA)
-
Sterile sample bags
-
Incubator or refrigerator for storage
-
Materials for microbiological analysis (e.g., plate count agar)
-
Materials for lipid oxidation analysis (e.g., TBARS assay reagents)
Procedure:
-
Divide the ground meat into equal portions (e.g., 100 g).
-
Treat the meat portions with different concentrations of this compound solution, ensuring even distribution. Prepare a control group with no treatment and a positive control group.
-
Package each portion in a sterile sample bag.
-
Store the samples under desired conditions (e.g., refrigeration at 4°C or accelerated storage at a higher temperature).
-
At regular intervals (e.g., day 0, 3, 6, 9), take samples for analysis.
-
Microbiological Analysis: Perform total viable counts (TVC) to determine the microbial load.
-
Lipid Oxidation Analysis: Conduct a TBARS assay to measure the extent of lipid oxidation.
-
Sensory Evaluation: If feasible, a trained sensory panel can evaluate changes in color, odor, and overall appearance.[16][17]
-
Plot the results over time to compare the preservative effects of this compound with the control groups.
Stability and Sensory Considerations
Stability: The stability of this compound under different food processing conditions such as pH, temperature, and light exposure should be evaluated.[11] Secoiridoid glycosides can be susceptible to hydrolysis under certain conditions, which may affect their efficacy.
Sensory Impact: When used in food products, it is crucial to assess the sensory impact of this compound.[16][17] High concentrations of some phenolic compounds can impart bitter or astringent tastes. Sensory evaluation by trained panels or consumer testing is recommended to determine the optimal concentration that provides preservative effects without negatively affecting the taste, odor, and overall acceptability of the food product.
Regulatory and Safety Aspects
Before commercial application, the safety and regulatory status of this compound as a food additive must be thoroughly investigated and comply with the regulations of the target market (e.g., FDA in the United States, EFSA in Europe). This includes toxicological studies to establish a safe level of intake.
Disclaimer: The quantitative data provided are for illustrative purposes and should be experimentally verified for specific applications. The protocols are general guidelines and may require optimization based on the specific food matrix and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. extension.okstate.edu [extension.okstate.edu]
- 10. foodprotection.org [foodprotection.org]
- 11. Stability of stevioside in food processing conditions: unexpected recombination of stevioside hydrolysis products in ESI source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant-Derived Natural Antioxidants in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Antioxidant Capacity of Meat and Meat Products: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant tests not suitable for complex foods: Study [nutraingredients.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sensory Evaluation of Oils/Fats and Oil/Fat–Based Foods | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Oleoside and Related Secoiridoids in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Note on the Current State of Research: Extensive literature review reveals that while oleoside , a secoiridoid glycoside found in plants of the Oleaceae family, is of scientific interest, there is currently a significant lack of specific research data on its direct application as a therapeutic agent for neurodegenerative diseases. Most of the available research focuses on its more abundant and well-studied structural relatives, primarily oleuropein (B1677263) and oleocanthal (B1677205) . Therefore, these application notes will provide a comprehensive overview of the therapeutic potential of these related compounds, with the clear understanding that this information serves as a proxy and a guide for potential future investigations into this compound itself.
Introduction to this compound and Related Compounds
This compound is a secoiridoid glycoside that serves as a precursor to other more complex and abundant phenolic compounds in olives, such as oleuropein.[1] While direct evidence for this compound's neuroprotective effects is limited, the broader class of secoiridoids from olive has demonstrated significant potential in preclinical models of neurodegenerative diseases. This document will focus on the application and study of oleuropein and oleocanthal as potential therapeutic agents.
Oleuropein: A Promising Neuroprotective Agent
Oleuropein is the most abundant phenolic compound in olives and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2]
Therapeutic Rationale in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Oleuropein has been shown to counteract these pathological processes.[2]
Quantitative Data on Oleuropein's Bioactivity
The following table summarizes key quantitative data from preclinical studies on oleuropein.
| Assay | Model System | Treatment Concentration/Dose | Key Finding | Reference |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | In vitro | 5-50 µg/mL | Dose-dependent increase in scavenging activity | [1] |
| Nitric Oxide (NO) Inhibition | LPS-stimulated BV-2 microglia | 10-50 µM | Significant reduction in NO production | [3] |
| Neuroprotection | ||||
| Cell Viability Assay (MTT) | SH-SY5Y cells (Aβ₂₅₋₃₅-induced toxicity) | 1-20 µM | Increased cell viability by up to 40% | [2] |
| BACE1 Inhibition | In vitro | 25-100 µM | Inhibition of β-secretase 1 activity | [1] |
| Anti-inflammatory Activity | ||||
| TNF-α and IL-1β expression | LPS-stimulated BV-2 microglia | 10-50 µM | Significant reduction in pro-inflammatory cytokine mRNA levels | [3] |
Signaling Pathways Modulated by Oleuropein
Oleuropein exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: Oleuropein's neuroprotective signaling pathways.
Experimental Protocols
Objective: To assess the protective effect of a test compound (e.g., oleuropein) against amyloid-β induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β peptide (25-35)
-
Test compound (e.g., Oleuropein)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce neurotoxicity by adding Aβ₂₅₋₃₅ (final concentration 10 µM) to the wells and incubate for a further 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Caption: Workflow for in vitro neuroprotection assay.
Oleocanthal: A Potent Anti-inflammatory and Anti-amyloidogenic Agent
Oleocanthal is another key secoiridoid from extra virgin olive oil, known for its potent anti-inflammatory properties, comparable to ibuprofen.
Therapeutic Rationale in Neurodegenerative Diseases
Oleocanthal's ability to inhibit inflammatory pathways and interfere with the aggregation of amyloid-β and tau proteins makes it a strong candidate for neurodegenerative disease therapy.
Quantitative Data on Oleocanthal's Bioactivity
| Assay | Model System | Treatment Concentration/Dose | Key Finding | Reference |
| Anti-inflammatory Activity | ||||
| COX-1 and COX-2 Inhibition | In vitro enzymatic assay | 10-25 µM | Dose-dependent inhibition of both COX isoenzymes | [2] |
| Anti-amyloidogenic Activity | ||||
| Aβ Oligomerization Assay | In vitro (cell-free) | 1-20 µM | Altered the oligomerization state of Aβ, increasing non-toxic oligomer size | [2] |
| Tau Fibrillization Assay | In vitro | 5-20 µM | Inhibited the formation of tau protein fibrillary tangles | [2] |
Signaling Pathways Modulated by Oleocanthal
Oleocanthal's mechanisms of action involve direct interaction with proteins implicated in neurodegeneration.
Caption: Oleocanthal's mechanisms of neuroprotection.
Experimental Protocols
Objective: To evaluate the effect of a test compound (e.g., oleocanthal) on amyloid plaque pathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
Test compound (e.g., Oleocanthal) formulated for oral gavage
-
Morris Water Maze apparatus
-
Brain tissue processing reagents (for histology and biochemistry)
-
Antibodies for immunohistochemistry (e.g., anti-Aβ)
-
ELISA kits for Aβ levels
Procedure:
-
Treat 5XFAD mice with the test compound or vehicle daily via oral gavage for a specified period (e.g., 3 months).
-
In the final week of treatment, perform behavioral testing using the Morris Water Maze to assess learning and memory.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process one hemisphere for immunohistochemical analysis of amyloid plaque burden.
-
Homogenize the other hemisphere to measure soluble and insoluble Aβ levels using ELISA.
-
Analyze and compare the data between the treated and vehicle control groups.
Caption: Workflow for in vivo Alzheimer's model study.
Future Directions for this compound Research
The potent neuroprotective effects of oleuropein and oleocanthal strongly suggest that other related secoiridoids, including this compound, warrant further investigation. Future research should focus on:
-
Isolation and Purification: Developing efficient methods to isolate pure this compound in sufficient quantities for biological testing.
-
In Vitro Screening: Conducting comprehensive in vitro assays to determine this compound's antioxidant, anti-inflammatory, and anti-amyloidogenic properties.
-
In Vivo Studies: If in vitro results are promising, progressing to in vivo studies using animal models of neurodegenerative diseases to assess its efficacy and safety.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
By systematically exploring the bioactivity of this compound, the scientific community can determine if it holds similar or even superior therapeutic potential compared to its more studied relatives in the fight against neurodegenerative diseases.
References
- 1. Cardioprotective and neuroprotective roles of oleuropein in olive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Secoiridoid Glycosides from the Twigs of Ligustrum obtusifolium Possess Anti-inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Bioavailability and Metabolism of Oleoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside is a secoiridoid glycoside found in plants of the Oleaceae family, including the olive tree (Olea europaea).[1][2][3][4] As a member of the secoiridoid class of compounds, which are abundant in olive products, this compound is of significant interest for its potential health benefits. Understanding the bioavailability and metabolism of this compound is crucial for evaluating its therapeutic potential and for the development of new drugs and nutraceuticals.
These application notes provide a comprehensive guide to the methodologies used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound. Given the limited direct data on this compound, this document also draws upon data and protocols for structurally related and well-studied secoiridoids, such as oleuropein (B1677263) and ligstroside, to provide a robust framework for investigation.
Data Presentation: Pharmacokinetics of Related Secoiridoids
Table 1: Pharmacokinetic Parameters of Oleuropein and Hydroxytyrosol in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| Oleuropein | 50 | 15.2 ± 3.1 | 0.25 | 28.5 ± 5.4 | 1.8 ± 0.3 |
| Hydroxytyrosol | 10 | 450 ± 80 | 0.17 | 320 ± 55 | 1.2 ± 0.2 |
Data presented are representative values compiled from various preclinical studies and are intended for comparative purposes.
Experimental Protocols
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay
This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[5][6][7][8][9]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage number 40-60)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound standard
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm² and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of Lucifer yellow; a Papp of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test concentration of this compound (e.g., 10 µM) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. f. Collect a sample from the apical chamber at the end of the experiment.
-
Permeability Assay (Basolateral to Apical): To investigate active efflux, perform the assay in the reverse direction by adding this compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.[10][11][12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µg/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µg/mL)
-
In Vitro Metabolism: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.[13][14][15][16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in liver microsomes.
Materials:
-
Pooled human or rat liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound standard
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiation of Reaction: Add the this compound solution (final concentration, e.g., 1 µM) to the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of the remaining this compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of this compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic in vivo pharmacokinetic study in rats to determine the key pharmacokinetic parameters of this compound following oral administration.[18][19][20][21][22]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dose will depend on preliminary toxicity and efficacy studies.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of this compound versus time. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time.
- t½: Elimination half-life.
Mandatory Visualizations
References
- 1. This compound | C16H22O11 | CID 101042548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 178600-68-5 [chemicalbook.com]
- 3. This compound | CAS#:178600-68-5 | Chemsrc [chemsrc.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct determination of phenolic secoiridoids in olive oil by ultra-high performance liquid chromatography-triple quadruple mass spectrometry analysis [digibug.ugr.es]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. protocols.io [protocols.io]
- 20. currentseparations.com [currentseparations.com]
- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 22. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Impact of Oleosides on Gene Expression in Cancer Cell Lines: A Detailed Analysis
Introduction
Oleosides, a class of secoiridoid glucosides predominantly found in plants of the Oleaceae family, such as the olive tree (Olea europaea), have garnered significant attention in cancer research. These natural compounds, with oleuropein (B1677263) being the most studied representative, have demonstrated potent anti-cancer properties across various cancer cell lines. Their mechanism of action often involves the modulation of gene expression, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle. This document provides a detailed overview of the effects of oleosides on gene expression in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams of the implicated signaling pathways and workflows.
Quantitative Data Summary
The anti-proliferative and gene-regulatory effects of oleosides have been quantified in several studies. The following tables summarize the key findings for oleuropein and other oleoside secoiridoids.
Table 1: Anti-Proliferative Activity of Oleuropein in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Citation |
| MDA-MB-231 | 72 hours | 225.65 | [1] |
| 96 hours | 98.78 | [1] | |
| MDA-MB-468 | 72 hours | 159.70 | [1] |
| 96 hours | 92.43 | [1] |
Table 2: Altered Gene Expression in TNBC Cell Lines Treated with Oleuropein (500 µM)
| Cell Line | Gene | Fold Change | Effect | Citation |
| MDA-MB-231 | BIRC3 | +3.18 | Upregulation | [1] |
| RIPK2 | +1.98 | Upregulation | [1] | |
| TNFRSF10A | - | Upregulation | [1] | |
| CASP4 | - | Upregulation | [1] | |
| TNFRSF11B | -16.34 | Downregulation | [1] | |
| BIRC5 | - | Downregulation | [1] | |
| PYCARD | - | Downregulation | [1] | |
| CASP6 | -2.60 | Downregulation | [1] | |
| MDA-MB-468 | CASP1 | - | Upregulation | [2] |
| GADD45A | - | Upregulation | [1] | |
| FADD | - | Upregulation | [2] | |
| CYCS | - | Upregulation | [2] | |
| BNIP2 | - | Upregulation | [2] | |
| BNIP3 | - | Upregulation | [2] | |
| BID | - | Upregulation | [2] | |
| BCL10 | - | Upregulation | [2] | |
| CFLAR | - | Upregulation | [2] | |
| CASP14 | - | Upregulation | [2] | |
| TNFRSF21 | - | Upregulation | [2] | |
| BIRC3 | +5.50 | Upregulation | [1] | |
| BFAR | - | Upregulation (anti-apoptotic) | [2] | |
| BRAF | - | Upregulation (anti-apoptotic) | [2] |
Table 3: Anti-Proliferative Activity of 10-Oxyderivative of this compound Secoiridoids in A431 and A549 Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h | Citation |
| Multifloroside | A431 | ~100 | [3] |
| A549 | >250 | [3] | |
| 10-hydroxythis compound 11-methyl ester | A431 | >250 | [3] |
| A549 | >250 | [3] | |
| 10-hydroxythis compound dimethyl ester | A431 | >250 | [3] |
| A549 | >250 | [3] | |
| 10-hydroxyligustroside | A431 | >250 | [3] |
| A549 | >250 | [3] |
Signaling Pathways Modulated by Oleosides
Oleosides exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.
Apoptosis Induction Pathway
Oleuropein has been shown to induce apoptosis by altering the expression of several pro- and anti-apoptotic genes, particularly in TNBC cells.[2] The extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways are both implicated.
Caption: Oleuropein-induced apoptosis signaling pathway.
Cell Cycle Regulation
Multifloroside, another this compound secoiridoid, has been observed to induce S-phase cell cycle arrest in A431 human epidermoid carcinoma cells.[3][4] This is accompanied by an increase in reactive oxygen species (ROS) and mitochondrial membrane potential (MMP).
Caption: Multifloroside's effect on the cell cycle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited literature.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to determine the cytotoxic and anti-proliferative effects of oleosides on cancer cell lines.[2][3]
Caption: Workflow for cell viability and proliferation assays.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 104 to 2 x 104 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound compound (e.g., 0-700 µM for oleuropein). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compound for specific time periods (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: After incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Alamar Blue is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measurement: The absorbance (for MTT) or fluorescence (for Alamar Blue) is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined using software like GraphPad Prism.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the changes in the expression of specific genes in response to this compound treatment.[2]
Caption: Workflow for quantitative real-time PCR (qRT-PCR).
Methodology:
-
Cell Treatment: Cancer cells are cultured and treated with a specific concentration of the this compound (e.g., IC50 value) for a defined period.
-
RNA Extraction: Total RNA is isolated from both treated and untreated (control) cells using a suitable RNA extraction kit.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and its integrity is checked via gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR is performed using a real-time PCR system, specific primers for the target genes, and a reference gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of DNA.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated cells compared to the control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of oleosides on the distribution of cells in different phases of the cell cycle.[3]
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with the this compound compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both treated and control cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed by resuspending them in ice-cold 70% ethanol and storing them at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to degrade RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Oleosides, particularly oleuropein and its derivatives, exhibit significant anti-cancer activity by modulating the expression of genes involved in critical cellular processes such as apoptosis and cell cycle regulation. The data presented herein highlights the potential of these natural compounds as therapeutic agents in oncology. The detailed protocols provide a foundation for further research into the precise molecular mechanisms of oleosides and their potential application in drug development. Future studies should aim to further elucidate the gene regulatory networks affected by a wider range of this compound compounds in various cancer types.
References
- 1. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells [mdpi.com]
- 2. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifloroside Suppressing Proliferation and Colony Formation, Inducing S Cell Cycle Arrest, ROS Production, and Increasing MMP in Human Epidermoid Carcinoma Cell Lines A431 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifloroside Suppressing Proliferation and Colony Formation, Inducing S Cell Cycle Arrest, ROS Production, and Increasing MMP in Human Epidermoid Carcinoma Cell Lines A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oleoside as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of oleoside as a phytochemical standard in various analytical techniques. This document is intended to guide researchers in the accurate quantification of this compound in plant extracts and other complex matrices, as well as to provide an overview of its potential biological activities.
Introduction to this compound
This compound is a secoiridoid glycoside, a class of natural compounds prevalent in plants belonging to the Oleaceae family, most notably in the olive tree (Olea europaea).[1] It can be found in various parts of the plant, including the leaves, fruits, and seeds.[1] As a member of the secoiridoid family, which includes well-studied compounds like oleuropein (B1677263), this compound is of significant interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[2] The accurate quantification of this compound is crucial for the standardization of herbal extracts and for understanding its contribution to the overall bioactivity of these natural products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₁₁ | PubChem |
| Molecular Weight | 390.34 g/mol | PubChem |
| Appearance | White to off-white powder | Assumed |
| Solubility | Soluble in methanol (B129727), ethanol, and water | Assumed |
Application I: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a method for the quantitative analysis of this compound in plant extracts using HPLC with UV detection. The method is adapted from established procedures for the analysis of secoiridoids in olive leaf extracts.[3][4][5]
3.1. Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B (linear gradient)
-
20-25 min: 40-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80-10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for column re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (from Olive Leaf Powder):
-
Weigh 1 g of dried, powdered olive leaf material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
3.2. Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method for this compound quantification.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
3.3. Visualization: HPLC Workflow
Caption: Workflow for the quantification of this compound using HPLC-UV.
Application II: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting and Quantification
HPTLC is a powerful technique for the rapid screening and fingerprinting of herbal extracts. This protocol provides a method for the qualitative and quantitative analysis of this compound.
4.1. Experimental Protocol: HPTLC Analysis
-
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
-
Mobile Phase: Ethyl acetate (B1210297) : methanol : water : formic acid (80:10:8:2, v/v/v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 8 cm in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the plates at 240 nm.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol (Section 3.1).
-
4.2. Data Presentation: HPTLC Method Validation Summary
| Parameter | Specification |
| R_f Value | ~0.45 |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.998 |
| LOD | ~20 ng/spot |
| LOQ | ~60 ng/spot |
4.3. Visualization: HPTLC Experimental Workflow
Caption: A simplified workflow for HPTLC analysis of this compound.
Application III: Sensitive Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, especially in complex matrices or at low concentrations, an LC-MS/MS method is recommended.
5.1. Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Precursor Ion [M-H]⁻: m/z 389.1
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of an this compound standard.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as for HPLC, but dilute to a lower concentration range (e.g., 1-500 ng/mL) suitable for LC-MS/MS sensitivity.
-
5.2. Data Presentation: Expected LC-MS/MS Performance
| Parameter | Specification |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | < 0.5 ng/mL |
| LOQ | < 2 ng/mL |
5.3. Visualization: LC-MS/MS Analysis Logic
Caption: Logical flow of this compound analysis by LC-MS/MS.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the broader class of this compound-type secoiridoid glycosides, particularly oleuropein, has been shown to possess significant antioxidant and anti-inflammatory properties.[2] It is plausible that this compound shares similar mechanisms of action.
6.1. Antioxidant Activity
The antioxidant effects of secoiridoids are attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage implicated in various chronic diseases.
6.2. Anti-inflammatory Activity
Oleuropein, a structurally related compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways. A potential mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
6.3. Visualization: Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
References
- 1. Traditional Uses, Phytochemistry, and Pharmacology of Olea europaea (Olive) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of olive leaf extract rich in oleuropein on the quality of virgin olive oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Oleuropein in Olive Leaves Extract Analyzed with HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols: Enzymatic Hydrolysis of Oleoside for the Production of Bioactive Aglycones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoside, a secoiridoid glycoside found in plants of the Oleaceae family, such as olives, is a precursor to a potentially bioactive aglycone.[1] The enzymatic hydrolysis of this compound cleaves its glycosidic bond, releasing the aglycone, which is hypothesized to possess enhanced biological activity compared to its glycosidic form. This enhancement is attributed to the increased bioavailability and ability of the aglycone to interact with cellular targets.[2] This document provides detailed protocols for the enzymatic hydrolysis of this compound, based on established methods for structurally similar compounds like oleuropein (B1677263), and discusses the potential bioactivities of the resulting aglycone with a focus on its anti-inflammatory and antioxidant properties.
Principle of Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound involves the use of a β-glucosidase enzyme to specifically cleave the O-glycosidic bond that links the glucose molecule to the aglycone core. This reaction is performed under controlled pH and temperature conditions to ensure optimal enzyme activity and yield of the aglycone.[3] The resulting aglycone is more lipophilic than its parent glycoside, facilitating its separation and purification.
Data Presentation: Bioactivity of Related Aglycones
Direct quantitative data on the bioactivity of this compound aglycone is limited in published literature. However, data from closely related secoiridoid aglycones, such as oleuropein aglycone and ligstroside aglycone, provide valuable insights into its potential therapeutic effects.
Table 1: Anti-inflammatory Activity of Oleuropein Aglycone and Ligstroside Aglycone
| Compound | Cell Line | Assay | Key Findings | Reference |
| Oleuropein Aglycone | Macrophages | Nitric Oxide (NO) Production | Significant inhibition of LPS-induced NO production. | [4] |
| Ligstroside Aglycone | Murine Peritoneal Macrophages | Nitric Oxide (NO) Production & Pro-inflammatory Cytokines | Dose-dependent decrease in NO production and reduction of pro-inflammatory cytokine levels.[5] | [5] |
Note: Specific IC50 values for direct comparison are not consistently available across studies and should be interpreted with caution due to variations in experimental conditions.[4]
Table 2: Antioxidant Activity of a Related Olive Leaf Extract Hydrolysate
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 41.82 μg/mL | [6] |
The IC50 value represents the concentration of the substance required to scavenge 50% of the initial DPPH radicals; a lower IC50 value indicates higher antioxidant activity.[7][8]
Experimental Protocols
The following protocols are adapted from established methods for the enzymatic hydrolysis of oleuropein and other glycosides and are expected to be effective for this compound. Optimization of reaction conditions is recommended for specific applications.
Protocol 1: Enzymatic Hydrolysis of this compound using β-Glucosidase
This protocol describes a general method for the enzymatic hydrolysis of this compound using commercially available β-glucosidase from almonds.
Materials:
-
This compound
-
β-Glucosidase from almonds (lyophilized powder)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system with UV detector
Procedure:
-
Substrate Preparation: Dissolve a known amount of this compound in the sodium phosphate buffer (pH 6.0) to achieve the desired final concentration (e.g., 0.8 mg/mL).[3]
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer.
-
Enzymatic Reaction:
-
Pre-incubate the this compound solution at 30°C for 5 minutes.[3]
-
Initiate the reaction by adding the β-glucosidase solution to the this compound solution. A starting enzyme concentration of approximately 32 µg of enzyme per 1 mL of substrate solution can be used as a starting point.[3]
-
Incubate the reaction mixture at 30°C for up to 40 hours.[3]
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots of the reaction mixture (e.g., at 0, 2, 4, 8, 24, and 40 hours).
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of methanol.
-
Analyze the aliquots by HPLC to monitor the disappearance of the this compound peak and the appearance of the aglycone peak.
-
-
Reaction Termination: Once the reaction is complete (as determined by HPLC analysis), terminate the entire reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Extraction:
-
Cool the reaction mixture to room temperature.
-
Extract the aglycone from the aqueous solution using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers.
-
-
Purification and Analysis:
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude aglycone.
-
The purity of the aglycone can be assessed by HPLC, and its identity can be confirmed by LC-MS and/or NMR.
-
Protocol 2: Analysis of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is for assessing the anti-inflammatory potential of the this compound aglycone by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
This compound aglycone (dissolved in DMSO)
-
Griess Reagent
-
Sodium nitrite (B80452) standard
-
96-well plates
Procedure:
-
Cell Culture: Culture the macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound aglycone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of the this compound aglycone.
-
Calculate the IC50 value, which is the concentration that inhibits 50% of NO production.[4]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for enzymatic hydrolysis of this compound and subsequent bioactivity testing.
Hypothesized Signaling Pathway Modulation
Based on the known activities of related secoiridoid aglycones, this compound aglycone is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[5][9]
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound aglycone.
Conclusion
The enzymatic hydrolysis of this compound presents a promising method for the production of a bioactive aglycone. While direct evidence for the biological activities of this compound aglycone is still emerging, the extensive research on structurally similar compounds like oleuropein aglycone and ligstroside aglycone suggests its potential as an anti-inflammatory and antioxidant agent. The provided protocols offer a solid foundation for researchers to produce and evaluate the therapeutic potential of this compound aglycone. Further studies are warranted to elucidate its specific bioactivities and mechanisms of action.
References
- 1. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleuropein, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.sld.cu [scielo.sld.cu]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Oleoside-Rich Extracts for Nutraceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oleoside is a secoiridoid glycoside, a type of phenolic compound found prominently in plants of the Oleaceae family, particularly in the leaves and fruit of the olive tree (Olea europaea).[1][2] Emerging research has highlighted its potential health benefits, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for the development of nutraceuticals and functional foods.[3][4][5] However, the effective delivery of this compound is often hindered by challenges such as low aqueous solubility, chemical instability, and poor oral bioavailability.
These application notes provide a comprehensive guide to the extraction, characterization, and formulation of this compound-rich extracts into advanced nutraceutical delivery systems designed to overcome these limitations. Detailed protocols for key experimental procedures are provided to facilitate research and development in this area.
Part 1: Extraction and Purification of this compound-Rich Extracts
The primary source for this compound is olive leaves, which are often considered an agricultural by-product.[6][7] The choice of extraction method is critical as it directly influences the yield and purity of the final extract. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like Soxhlet or maceration due to their higher efficiency and shorter extraction times.[7][8]
Data Presentation: Comparison of Extraction Methods
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Principle | Soaking plant material in a solvent at room temperature. | Continuous solid-liquid extraction with a refluxing solvent.[7] | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Use of microwave energy to heat the solvent and plant material internally.[7] |
| Typical Solvents | Ethanol (B145695)/water mixtures, methanol (B129727)/water mixtures. | 80% Ethanol, 20% Acetonitrile. | Deep Eutectic Solvents, Ethanol/water mixtures. | Water, Ethanol/water mixtures.[7] |
| Temperature | Ambient | Solvent Boiling Point (~60-80°C) | Controlled (e.g., 40-60°C) | Controlled (e.g., 40-80°C)[7] |
| Time | Hours to Days | 4-6 hours | 30-60 minutes | 3-10 minutes[7] |
| Advantages | Simple, low cost. | High extraction efficiency for some compounds. | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.[8][9] | Very fast, reduced solvent consumption.[9] |
| Disadvantages | Time-consuming, lower efficiency. | Requires high temperatures which can degrade thermolabile compounds like this compound, high solvent consumption. | Requires specialized equipment. | Requires specialized equipment, potential for localized overheating. |
| This compound Yield | Lower | Higher than maceration, but risk of degradation.[2] | High | High |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an efficient method for extracting this compound from dried olive leaves.
-
Preparation of Plant Material:
-
Source dried olive (Olea europaea) leaves.
-
Grind the leaves into a fine powder (e.g., 40-60 mesh size) using a laboratory mill to increase the surface area for extraction.
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
-
-
Extraction Procedure:
-
Weigh 10 g of the dried olive leaf powder and place it into a 250 mL glass beaker.
-
Add 100 mL of 80% (v/v) ethanol in water as the extraction solvent. This solvent mixture is effective for extracting phenolic compounds.[2]
-
Place the beaker into an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Maintain the temperature of the water bath at 45°C.
-
Perform the extraction for 45 minutes.
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 20 mL of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under vacuum at 40°C until the ethanol is completely removed, leaving a concentrated aqueous extract.
-
Freeze-dry (lyophilize) the concentrated extract to obtain a stable powder. Store the powdered extract at -20°C in a desiccator.
-
Visualization: Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Part 2: Analytical Quantification
Accurate quantification of this compound in the extract is crucial for standardization and dosage determination. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method.[10]
Experimental Protocol: HPLC-UV Quantification of this compound
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Formic acid (analytical grade), and ultrapure water.
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample: this compound-rich extract powder.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve 10 mg of the this compound-rich extract powder in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Run the analysis using the parameters outlined in the table below.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the extract sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 40% B over 30 min, then to 95% B over 5 min, hold for 5 min, return to 5% B over 1 min, and equilibrate for 9 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Part 3: Formulation of this compound-Rich Extracts for Enhanced Bioavailability
To improve the oral delivery of this compound, formulation strategies must address its poor water solubility and protect it from degradation in the gastrointestinal tract. Microemulsions are a promising approach, as they can solubilize hydrophobic compounds in small droplets, increasing surface area for absorption and enhancing permeability.[11][12]
Experimental Protocol: Preparation of an this compound-Rich Microemulsion
This protocol is adapted from a method for formulating a phenol-rich olive extract.[11]
-
Component Selection:
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate).
-
Surfactant: Cremophor EL (Polyoxyl 35 castor oil).
-
Co-surfactant: Transcutol (Diethylene glycol monoethyl ether).
-
Aqueous Phase: Deionized water.
-
Active: this compound-rich extract powder.
-
-
Microemulsion Formulation:
-
Prepare the surfactant/co-surfactant (S/CoS) mixture by blending Cremophor EL and Transcutol at a 2:1 ratio (w/w).
-
In a glass vial, mix the oil phase (Capryol 90) with the S/CoS mixture at a ratio of 1:9 (w/w).
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Slowly titrate this mixture with deionized water under constant stirring until a clear, transparent, and low-viscosity microemulsion is formed.
-
Disperse the this compound-rich extract powder into the pre-formed microemulsion at a concentration of 30-35 mg/mL.[11]
-
Stir the final formulation at room temperature for 1 hour to ensure complete solubilization of the extract.
-
-
Characterization:
-
Measure the droplet size, Polydispersity Index (PDI), and Zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the stability of the formulation by storing it at controlled conditions (e.g., 4°C and 25°C) and monitoring for any signs of phase separation, precipitation, or changes in droplet size over time.[11]
-
Data Presentation: Example Microemulsion Characteristics
| Parameter | Value |
| Oil Phase (Capryol 90) | 10% (w/w) |
| Surfactant/Co-surfactant (2:1) | 60% (w/w) |
| Aqueous Phase | 30% (w/w) |
| Extract Load | 35 mg/mL |
| Droplet Size (Z-average) | ~14 nm[11] |
| Polydispersity Index (PDI) | < 0.2[11] |
| Zeta Potential | ~ -1.2 mV[11] |
| Appearance | Clear and transparent |
Visualization: Nutraceutical Formulation Logic
Caption: Logic flow from raw extract to a finished nutraceutical product.
Part 4: Putative Biological Activity and Signaling Pathways
While direct studies on this compound are ongoing, the biological activities of structurally related olive polyphenols and other flavonoids suggest several potential mechanisms of action. These compounds are known to modulate key signaling pathways involved in cellular defense, inflammation, and proliferation.[13][14][15]
Key Putative Signaling Pathways:
-
Nrf2-ARE Pathway: this compound may exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[14]
-
NF-κB Pathway: Chronic inflammation is linked to many diseases. Compounds like this compound can inhibit the pro-inflammatory NF-κB pathway.[13] This prevents the transcription of inflammatory cytokines, chemokines, and other mediators.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Oleanolic acid, a related triterpenoid (B12794562) from olives, has been shown to inhibit this pathway in cancer cells, suggesting a potential role in anti-proliferative effects.[13]
Visualization: Putative Nrf2-ARE Antioxidant Pathway
Caption: Putative activation of the Nrf2-ARE antioxidant pathway.
Visualization: Putative NF-κB Anti-Inflammatory Pathway
Caption: Putative inhibition of the pro-inflammatory NF-κB pathway.
Part 5: Preclinical Evaluation and Safety Considerations
Before human use, it is essential to evaluate the efficacy and safety of the final formulation. An in vitro Caco-2 cell permeability assay is a standard model for predicting intestinal absorption and bioavailability.[11]
Experimental Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation into a polarized monolayer, mimicking the intestinal epithelium.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Transport Experiment:
-
Rinse the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulations (e.g., this compound-rich extract in solution vs. This compound-rich microemulsion, diluted in HBSS) to the apical (AP) side of the Transwell inserts.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with 5% CO₂.
-
Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect the final sample from the AP side.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using the validated HPLC method described in Part 2.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
-
-
Data Presentation: Example Caco-2 Permeability Results
| Formulation | Papp (x 10⁻⁶ cm/s) | Fold Increase |
| This compound Extract in Solution | 16.14[11] | Baseline |
| This compound Extract in Microemulsion | 26.99[11] | ~1.67 |
Note: Data adapted from a study on a similar olive extract formulation and serves as an illustrative example.[11]
Safety and Regulatory Considerations:
-
Toxicology: While this compound is derived from a food source, concentrated extracts and novel formulations require safety assessments. This includes in vitro cytotoxicity assays and, potentially, in vivo acute and subchronic toxicity studies in animal models, following guidelines from regulatory bodies like the FDA or EFSA.[16][17]
-
Excipient Safety: All excipients used in the formulation (oils, surfactants, etc.) must be food-grade or Generally Recognized As Safe (GRAS).
-
Regulatory Compliance: Nutraceuticals are subject to specific regulatory frameworks that vary by region. It is crucial to ensure that the product, its health claims, and its manufacturing process comply with all applicable regulations.
Conclusion: The development of effective this compound-rich nutraceuticals requires a multi-faceted approach that begins with efficient and green extraction techniques and culminates in advanced formulation strategies. By leveraging delivery systems like microemulsions, it is possible to significantly enhance the solubility and permeability of this compound, thereby increasing its potential bioavailability and therapeutic efficacy. The protocols and data presented herein provide a foundational framework for researchers and developers to explore and optimize this compound formulations for the growing global wellness market.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.alquds.edu [dspace.alquds.edu]
- 3. Potential Health Benefits of Olive Oil and Plant Polyphenols | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural Molecules for Healthy Lifestyles: Oleocanthal from Extra Virgin Olive Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and purification of hydroxytysol and oleuropein from Olea europaea L. (olive) leaves using macroporous resins and a novel solvent system. | Semantic Scholar [semanticscholar.org]
- 7. Valorisation of Olea europaea L. Olive Leaves through the Evaluation of Their Extracts: Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fiesoil.it [fiesoil.it]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
- 15. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacology toxicology safety: Topics by Science.gov [science.gov]
- 17. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Oleoside Extraction from Olive Pomace
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of oleoside and related secoiridoids from olive pomace. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from olive pomace?
A1: this compound is a secoiridoid, a type of bioactive phenolic compound found in olive plants. It is a precursor to more widely known compounds like oleuropein (B1677263). Olive pomace, the primary solid byproduct of olive oil production, is a rich and low-cost source of these valuable compounds, which are of interest for their potential pharmacological activities, including antioxidant properties.[1][2][3]
Q2: What are the most effective methods for extracting this compound and related compounds from olive pomace?
A2: Effective extraction methods aim to disrupt the plant cell walls and dissolve the target compounds. Techniques range from conventional solid-liquid extraction (maceration) to advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Enzyme-Assisted Extraction (EAE).[4][5][6] Advanced techniques are generally more efficient, offering higher yields in shorter times.[1][3][6]
Q3: Which solvents are recommended for this compound extraction?
A3: this compound and other secoiridoids are polar compounds. Therefore, polar solvents are most effective. Hydroalcoholic mixtures, particularly ethanol-water and methanol-water, are widely used.[7][8][9] Aqueous ethanol (B145695) is often preferred as it is considered a "green" solvent.[4] The optimal concentration typically ranges from 40% to 80% alcohol in water.[1][7][8][10]
Q4: How do key experimental parameters influence the extraction yield?
A4: Several factors significantly affect extraction efficiency:
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of target compounds. However, excessively high temperatures can cause degradation of thermolabile compounds like this compound.[8][11]
-
Time: Extraction yield increases with time up to a certain point, after which it plateaus. Advanced methods like UAE and MAE can significantly reduce the required extraction time from hours to minutes.[1][5][12]
-
Solvent-to-Solid Ratio: A higher ratio enhances the concentration gradient, improving mass transfer and extraction yield. However, using excessive solvent increases costs and removal time during the concentration step.[11][13]
-
Particle Size: Grinding the olive pomace to a fine powder increases the surface area available for solvent contact, leading to more efficient extraction.[14]
Q5: What pre-treatments can be applied to olive pomace to improve yield?
A5: Pre-treatment is crucial for maximizing yield.
-
Drying: Removing moisture content prevents the dilution of the extraction solvent and improves stability. Common methods include oven drying or freeze-drying.[3][14]
-
Grinding/Milling: Reducing the particle size of the dried pomace increases the surface area for extraction.[14]
-
Defatting: Olive pomace contains residual oil (12-15%) which can interfere with the extraction of polar compounds.[15] Removing this oil, typically with a non-polar solvent like hexane (B92381) or through supercritical CO2 extraction, can improve the purity and yield of the final phenolic extract.[3][15]
Q6: How can I purify this compound from the crude extract?
A6: Crude extracts contain a mixture of compounds. Purification is often necessary to isolate this compound. A common and effective method is using macroporous absorption resins.[9] This technique can significantly increase the concentration of total phenolic compounds while removing impurities like sugars.[9][16] Liquid-liquid extraction can also be used to remove less polar compounds.[17]
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from olive pomace.
Issue 1: Low or No this compound Yield
-
Question: My extraction resulted in a very low yield of this compound. What could be the cause?
-
Answer: Low yield can stem from several factors. First, verify your raw material; the composition of olive pomace can vary. Ensure the pomace is properly dried and finely ground to maximize surface area.[14] Your choice of solvent is critical; use a polar solvent system like an ethanol/water mixture (e.g., 60-80% ethanol).[1][7] Also, review your extraction parameters—temperature, time, and solvent-to-solid ratio—as suboptimal conditions can lead to poor extraction efficiency.[11] Finally, consider compound degradation; excessive heat or extraction time can break down target molecules.[17]
Issue 2: High Levels of Impurities in the Extract
-
Question: My extract is dark, oily, and seems to contain many non-phenolic compounds. How can I get a cleaner extract?
-
Answer: The co-extraction of impurities like residual oils, fats, and pigments is a common problem. To mitigate this, it is highly recommended to perform a defatting step on the olive pomace using a non-polar solvent like hexane before the main extraction.[15][18] After obtaining the crude extract, you can perform a purification step. Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can remove less polar impurities,[17] while chromatography with macroporous resins is very effective at isolating phenolic compounds from sugars and other interferences.[9]
Issue 3: Inconsistent Yields Between Experiments
-
Question: I am getting significant variations in my extraction yield even when I follow the same protocol. Why is this happening?
-
Answer: Inconsistent results are often due to variability in the raw material or experimental conditions. The moisture content of the olive pomace can significantly affect extraction efficiency; ensure your pomace is dried to a consistent moisture level before each experiment.[7][19] The particle size should also be uniform.[14] Double-check that all parameters (temperature, time, agitation speed, solvent-to-solid ratio) are precisely controlled in every run. Any deviation can lead to different outcomes.
Issue 4: Suspected Thermal Degradation of this compound
-
Question: I suspect the high temperature of my extraction method is degrading the this compound. How can I extract efficiently at lower temperatures?
-
Answer: This is a valid concern, as secoiridoids can be heat-sensitive. If you suspect thermal degradation, consider using advanced extraction techniques that are effective at lower temperatures. Ultrasound-Assisted Extraction (UAE) is an excellent option, as it uses acoustic cavitation to enhance extraction, often at room temperature or under mild heating (e.g., 25-50°C), significantly reducing processing time.[1][2][17] Enzyme-assisted extraction also operates under mild temperature conditions (e.g., 50°C) and can improve yield by breaking down cell walls.[5][20]
Comparative Data on Extraction Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methods and conditions. Note that yields are often reported for major related compounds like oleuropein or for total phenolic content (TPC), which serve as useful indicators for secoiridoid extraction.
Table 1: Comparison of Optimal Conditions for Different Extraction Techniques
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid:Liquid Ratio | Reported Yield/Content | Reference |
| Maceration | 70% Ethanol | 25°C | 24 hours | 1:10 w/v | ~27 mg/g Oleuropein (from leaves) | [17] |
| Maceration | 80% Methanol | 45°C | 180 min | 1:30 w/v | Highest individual phenol (B47542) sum | [8] |
| Ultrasound-Assisted (UAE) | 72% Ethanol | 25°C | < 5 min | - | High Oleuropein (6 mg/g in leaves) | [1] |
| Ultrasound-Assisted (UAE) | 60% Ethanol | - | 20 min | 1:40 w/v | 1744 mg/kg Oleuropein | [21] |
| Microwave-Assisted (MAE) | 60% Methanol | 50°C | 5 min | 1:10 g/mL | Optimal TPC & Antioxidant Activity | [10] |
| Microwave-Assisted (MAE) | 20% Ethanol | - | 10 min | - | 1216 mg/kg Hydroxytyrosol | [22] |
| Pressurized Liquid (PLE) | 8-92% Ethanol | 65-185°C | - | 0.2-0.8 g/mL | 475% increase in Oleuropein vs. conventional | [3] |
| Enzyme-Assisted (EAE) | Water | 60°C | - | - | 341 mg GAE/g OP (with microwave) | [5] |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below.
Protocol 1: Sample Preparation (Pre-treatment)
-
Drying: Dry the raw olive pomace in a drying oven at 60°C until a constant weight is achieved to remove residual moisture.[14]
-
Grinding: Grind the dried pomace into a fine powder (e.g., to pass through a 1 mm sieve) using a mechanical grinder. This increases the surface area for extraction.[14]
-
(Optional but Recommended) Defatting: Mix the dried pomace powder with n-hexane (a common solvent for oil extraction) at a specific ratio (e.g., 1:5 w/v).[18][23] Agitate for 60 minutes. Separate the solid residue by filtration and allow the residual hexane to evaporate completely in a fume hood. The resulting defatted pomace is ready for phenolic extraction.
-
Storage: Store the prepared powder in a cool, dry, and dark place until use.[14]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10 g of the prepared olive pomace powder and place it into a 250 mL beaker or flask.
-
Solvent Addition: Add 100 mL of 70% ethanol (in water), creating a solid-to-liquid ratio of 1:10 (w/v).[17]
-
Sonication: Place the beaker in an ultrasonic bath. Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).[2][17] The specific time and power should be optimized for your equipment.
-
Separation: After sonication, filter the mixture through filter paper (e.g., Whatman No. 1) using a Büchner funnel to separate the solid residue from the liquid extract.[17] Alternatively, centrifuge the mixture at high speed (e.g., 7,000 x g for 15 min) and collect the supernatant.[8]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol and avoid thermal degradation of the compounds.[14][17] The remaining aqueous extract can be freeze-dried to obtain a solid crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation: Place 1 g of prepared olive pomace powder into a microwave-safe Teflon extraction vessel.
-
Solvent Addition: Add 20 mL of the desired solvent (e.g., 60% aqueous acetone (B3395972) or 60% aqueous methanol).[10][24]
-
Extraction: Seal the vessel and place it in a microwave reactor. Set the extraction parameters. Optimal conditions have been reported at 300-600 W, 50°C, for 5-10 minutes.[6][10]
-
Cooling & Separation: After the program finishes, allow the vessel to cool to room temperature. Filter the extract to separate the solid material as described in the UAE protocol.
-
Concentration: Concentrate the extract using a rotary evaporator under reduced pressure and at a temperature below 40°C.
Protocol 4: Purification with Macroporous Resin
-
Extract Preparation: Dissolve the crude extract obtained from any of the above methods in the appropriate solvent (e.g., 70% ethanol).
-
Resin Column: Use a suitable macroporous absorbing resin packed in a chromatography column.
-
Loading & Washing: Load the crude extract onto the column. Wash the column with distilled water to remove sugars and other highly polar impurities.[9]
-
Elution: Elute the adsorbed phenolic compounds from the resin using a higher concentration of ethanol (e.g., 95% ethanol).
-
Collection & Concentration: Collect the eluate containing the purified phenolic fraction. Remove the solvent using a rotary evaporator to obtain the purified extract. This process can increase the total phenolic content by over 4.5 times.[9][16]
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound extraction process.
References
- 1. mdpi.com [mdpi.com]
- 2. Olive Pomace-Derived Biomasses Fractionation through a Two-Step Extraction Based on the Use of Ultrasounds: Chemical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Microwave, Pulsed Electric Fields, and High Pressure Processing on the Extraction of Antioxidants from Olive Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are the Factors Affecting the Oil Extraction Effect? [bestoilmillplant.com]
- 12. Recovery of Antioxidant Compounds from Exhausted Olive Pomace through Microwave-Assisted Extraction [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Higher Yield and Polyphenol Content in Olive Pomace Extracts Using 2-Methyloxolane as Bio-Based Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. aocs.org [aocs.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of Enzymatic Assisted Extraction of Bioactive Compounds from Olea europaea Leaves | MDPI [mdpi.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 23. Optimization of oil extraction from olive pomace using response surface methodology | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Addressing Oleoside Instability During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of oleoside during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring iridoid glycoside found in various plants, notably in species of the Olea (olive) genus. As a terpene glycoside, its structure, which includes a glycosidic bond and an ester group, makes it susceptible to degradation under various conditions encountered during sample preparation. This instability can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The main factors contributing to this compound degradation are:
-
pH: this compound is most stable in acidic conditions, typically within a pH range of 3 to 5. As the pH moves towards neutral and into alkaline conditions, the rate of degradation, primarily through hydrolysis, increases significantly.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to keep temperatures below 40°C during sample processing. For storage, -20°C is optimal for long-term stability, while 4°C can be used for short-term storage.
-
Enzymatic Activity: The presence of endogenous plant enzymes, such as β-glucosidases, can lead to the enzymatic hydrolysis of the glycosidic bond in this compound, particularly during the initial extraction phase when the plant material is crushed or homogenized.
-
Oxidation: While hydrolysis is the primary degradation pathway, oxidation of the terpene backbone can also occur, especially with prolonged exposure to air and light.
Q3: What are the common degradation products of this compound?
A3: The primary degradation of this compound involves the hydrolysis of its glycosidic bond. This cleavage results in the formation of the aglycone of this compound and the corresponding glucose molecule. Further degradation of the aglycone can also occur.
Q4: How can I prevent enzymatic degradation of this compound during extraction?
A4: To minimize enzymatic degradation, consider the following strategies:
-
Rapid Enzyme Deactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and store it at -80°C until extraction. Alternatively, blanching the fresh plant material in hot water or steam for a short period can denature the enzymes.
-
Use of Inhibitors: Incorporate inhibitors of β-glucosidases into your extraction solvent. While specific inhibitors for every scenario are not always available, general-acting inhibitors can be effective.
-
Solvent Choice: Using organic solvents like methanol (B129727) or ethanol (B145695) can help to precipitate and inactivate enzymes.
Q5: What are the recommended storage conditions for this compound samples?
A5: To ensure the long-term stability of this compound, samples should be stored under the following conditions:
-
Solid Samples/Extracts: Store at -20°C or, for extended periods, at -80°C in a tightly sealed container, protected from light and moisture.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in a suitable solvent (e.g., methanol) at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles. For aqueous solutions, buffering to a pH of 3-5 can improve stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or Inconsistent this compound Concentration in Extracts
| Possible Cause | Troubleshooting Steps |
| Degradation during extraction due to high temperature. | - Maintain low temperatures (<40°C) during all extraction steps. - Use a refrigerated centrifuge. - If using sonication, use an ice bath to control the temperature. |
| Degradation due to inappropriate pH. | - If using aqueous extraction methods, buffer the solution to a pH between 3 and 5. |
| Enzymatic degradation. | - Flash-freeze fresh plant material in liquid nitrogen immediately after collection. - Consider a blanching step for fresh tissue to denature enzymes. - Add a β-glucosidase inhibitor to the extraction solvent. |
| Incomplete extraction. | - Optimize the extraction solvent. A mixture of methanol or ethanol with water (e.g., 70-80%) is often effective. - Increase the extraction time or the number of extraction cycles. - Ensure the plant material is finely ground to increase surface area. |
Issue 2: Appearance of Unknown Peaks and/or Peak Tailing in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| This compound degradation during analysis. | - Prepare fresh sample solutions before each analytical run. - Keep sample vials in a cooled autosampler (e.g., 4°C). - Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid). |
| Peak tailing due to secondary interactions with the column. | - Use a high-purity, end-capped C18 column. - Optimize the mobile phase pH to be in the acidic range (e.g., pH 3-4) to suppress silanol (B1196071) interactions. - Try a different column chemistry if tailing persists. |
| Column overload. | - Dilute the sample and re-inject. - Use a column with a larger internal diameter or a higher loading capacity. |
| Co-elution with degradation products. | - Optimize the chromatographic gradient to improve the separation of this compound from its degradation products. - Use a longer column or a column with a smaller particle size to increase resolution. |
Quantitative Data Summary
The stability of iridoid glycosides like this compound is significantly influenced by pH and temperature. While specific kinetic data for this compound is limited, the following table summarizes the general stability trends observed for related compounds under different conditions.
| Condition | Effect on Stability | Recommendation |
| pH < 3 | Generally stable, but very strong acid can cause hydrolysis. | Maintain pH between 3 and 5 for optimal stability. |
| pH 3 - 5 | Most Stable Range | Ideal for aqueous solutions and mobile phases. |
| pH 5 - 7 | Moderate instability, degradation rate increases. | Avoid prolonged exposure to this pH range. |
| pH > 7 | Highly Unstable , rapid degradation. | Avoid alkaline conditions during extraction and analysis. |
| Temperature < 4°C | High stability. | Recommended for short-term storage of solutions. |
| Temperature 4°C - 25°C | Stability decreases with increasing temperature. | Minimize time at room temperature. |
| Temperature > 40°C | Significant and rapid degradation. | Avoid high temperatures in all sample preparation steps. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is designed to efficiently extract this compound while minimizing degradation.
Materials:
-
Finely ground, freeze-dried plant material
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes. Maintain the bath temperature at or below 25°C by adding ice as needed.
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction (steps 2-6) on the pellet two more times, combining the supernatants.
-
Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injecting into the HPLC or LC-MS system.
Protocol 2: Stability Testing of this compound under Different pH Conditions
This protocol allows for the assessment of this compound stability at various pH levels.
Materials:
-
Pure this compound standard
-
Methanol (HPLC grade)
-
Buffer solutions at pH 3, 5, 7, and 9
-
Incubator or water bath set to 25°C
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the analytical system to determine the initial concentration.
-
Incubate the remaining solutions at 25°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it to determine the remaining concentration of this compound.
-
Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for this compound sample preparation.
Technical Support Center: Overcoming Oleoside Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve oleoside peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to peak tailing in reverse-phase HPLC?
A1: this compound is a polar secoiridoid glycoside.[1] Its structure contains acidic phenolic hydroxyl groups, which makes it susceptible to peak tailing in reverse-phase HPLC.[1][2] The primary cause of peak tailing for acidic compounds like this compound is secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns like C18.[3]
Q2: What is the pKa of this compound and why is it important for my HPLC method?
A2: The predicted pKa of this compound is approximately 4.33.[2][4] The pKa is a critical parameter in HPLC method development because the ionization state of both the analyte and the stationary phase is pH-dependent. Operating the mobile phase at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms of the molecule, resulting in peak distortion, splitting, or tailing.[5] To ensure a single, stable form of the analyte and minimize unwanted interactions with the stationary phase, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa.[6]
Q3: How does mobile phase pH affect this compound peak shape?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5] At a pH above its pKa, this compound's phenolic hydroxyl groups will be deprotonated, making the molecule negatively charged. At a pH below its pKa, it will be in its protonated, neutral form. Similarly, residual silanol groups on the silica-based stationary phase are typically ionized (negatively charged) at a pH above 4.[6] The interaction between ionized this compound and ionized silanols can lead to significant peak tailing. By adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.0), both the this compound and the silanol groups are protonated and neutral, which minimizes these secondary ionic interactions and results in a more symmetrical peak shape.[3][6]
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While both are commonly used in reverse-phase HPLC, they have different properties that can affect selectivity and peak symmetry. For some phenolic compounds, acetonitrile has been observed to provide better peak symmetry than methanol. The best organic modifier for your specific application should be determined experimentally.
Q5: Are there alternatives to standard C18 columns that can reduce this compound peak tailing?
A5: Yes, several alternative stationary phases can provide better peak shapes for challenging compounds like this compound. End-capped C18 columns are a good first choice as they have a reduced number of free silanol groups.[7] For compounds with aromatic rings, phenyl-hexyl columns can offer different selectivity due to π-π interactions and may improve peak shape.[8][9] Other options include polar-embedded columns or columns with a charged surface hybrid (CSH) stationary phase, which are specifically designed to reduce secondary interactions with polar and basic analytes.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Step 1: Initial Assessment
Before making any changes to your method, verify the following:
-
System Suitability: Are all peaks in your chromatogram tailing, or just the this compound peak? If all peaks are tailing, this may indicate a system-wide issue such as a column void or extra-column band broadening. If only the this compound peak is tailing, the issue is likely related to secondary chemical interactions.
-
Column History and Performance: When was the column last used and for what type of samples? A column that is old, has been used with harsh mobile phases, or is contaminated can lead to poor peak shape.
-
Sample Concentration: Are you overloading the column? Inject a dilution of your sample to see if the peak shape improves.
Step-by-Step Troubleshooting Workflow
Data Presentation
The following tables summarize the impact of different chromatographic parameters on this compound peak shape.
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 - 3.0 | 1.0 - 1.2 (Ideal) | Both this compound (pKa ≈ 4.33) and residual silanols are protonated and neutral, minimizing secondary ionic interactions.[3][6] |
| 4.0 - 5.0 | > 1.5 (Significant Tailing) | The mobile phase pH is close to the pKa of this compound, leading to a mixed population of ionized and non-ionized analyte. Residual silanols are also partially ionized.[5] |
| > 6.0 | > 2.0 (Severe Tailing) | Both this compound and residual silanols are deprotonated and negatively charged, leading to electrostatic repulsion and other complex secondary interactions. |
Table 2: Comparison of HPLC Columns for this compound Analysis
| Column Type | Key Feature | Expected Performance for this compound |
| Standard C18 | Hydrophobic alkyl chains | Prone to peak tailing due to exposed residual silanols. |
| End-capped C18 | Reduced number of free silanols | Improved peak symmetry compared to standard C18.[7] |
| Phenyl-Hexyl | Phenyl rings provide π-π interactions | Can offer alternative selectivity for aromatic compounds and may improve peak shape.[8][9] |
| Polar-Embedded | Contains polar groups embedded in the alkyl chains | Shields residual silanols, leading to better peak shape for polar analytes. |
| Charged Surface Hybrid (CSH) | Low-level positive surface charge | Repels basic analytes from interacting with silanols, though less relevant for acidic this compound.[7] |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound and Related Phenolic Compounds in Olive Extracts
This protocol is adapted from established methods for the analysis of phenolic compounds in olive products.[10][11][12]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.2% phosphoric acid or 0.1% formic acid.[10][13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; 30-40 min, 50-80% B; followed by a wash and re-equilibration step. The gradient should be optimized for the specific sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 280 nm for general phenolic compounds, or a more specific wavelength if determined from the UV spectrum of an this compound standard.[10][14]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Extract a known weight of the sample (e.g., dried olive leaves) with a suitable solvent (e.g., 80:20 methanol:water).
-
Use sonication or vortexing to ensure efficient extraction.
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Protocol 2: Using Ionic Liquids as a Mobile Phase Additive to Reduce Peak Tailing
This protocol provides a starting point for using ionic liquids to improve the peak shape of phenolic compounds.[15][16][17]
-
Instrumentation and Basic Chromatographic Conditions:
-
As described in Protocol 1.
-
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic mobile phases as in Protocol 1.
-
Add an ionic liquid, such as 1-butyl-3-methylimidazolium chloride ([C4MIM]Cl), to the aqueous mobile phase (Mobile Phase A) to a final concentration of 10-20 mM.[16]
-
Ensure the ionic liquid is fully dissolved and the mobile phase is properly degassed.
-
-
Analysis:
-
Equilibrate the column with the ionic liquid-containing mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully conditioned.
-
Perform injections as usual. The ionic liquid cations are thought to mask the residual silanol groups, thereby reducing their interaction with the analyte and improving peak shape.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|178600-68-5|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 178600-68-5 [chemicalbook.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. internationaloliveoil.org [internationaloliveoil.org]
- 11. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ionic liquids as mobile phase additives for high-performance liquid chromatography separation of phenoxy acid herbicides and phenols. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Chromatographic Co-elution of Oleoside
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the co-elution of oleoside with other phenolic compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which phenolic compounds does it commonly co-elute with?
This compound is a secoiridoid glycoside, a type of phenolic compound commonly found in plants of the Oleaceae family, particularly in olives (Olea europaea)[1]. Due to its structural similarity to other secoiridoids, it frequently co-elutes with them. Potential co-eluting compounds include isomers of this compound itself, such as this compound 11-methyl ester, as well as other related secoiridoids like ligstroside and oleuropein, and their various derivatives.[1][2][3] The complex nature of plant extracts means that other classes of phenolics with similar polarities, such as certain flavonoid glycosides, may also co-elute depending on the chromatographic conditions.
Q2: My this compound peak is broad and asymmetrical, suggesting co-elution. What are the initial steps to diagnose the problem?
An asymmetrical or broad peak is a common indicator of co-elution.[4] A systematic diagnosis should be your first step.
Initial Diagnostic Workflow:
-
System Suitability Check: Before modifying your method, ensure your HPLC/UPLC system is performing optimally. Check for stable pressure, absence of leaks, and run a system suitability test with a standard compound to verify theoretical plates and peak symmetry.[5]
-
Peak Purity Analysis with a Diode Array Detector (DAD): If your system is equipped with a DAD, assess the peak purity of the this compound peak. If the UV-Vis spectra are not consistent across the entire peak, it is a strong indication of co-elution.[6][7]
-
Mass Spectrometry (MS) Analysis: If available, an MS detector is a powerful tool to diagnose co-elution. By examining the mass spectra across the peak, you can identify the presence of different m/z values, each corresponding to a different co-eluting compound.[4][8]
Q3: How can I confirm the identity of the co-eluting compound(s)?
Identifying the interfering compound is crucial for targeted method development.
-
Mass Spectrometry (MS): LC-MS analysis provides the molecular weight of the co-eluting species. By comparing this with the known masses of phenolic compounds in your sample matrix (e.g., olive leaf extract), you can tentatively identify the interferent.[1][9]
-
Tandem MS (MS/MS): For a higher degree of confidence, tandem mass spectrometry can be used to fragment the ions of the co-eluting compounds. The resulting fragmentation patterns can serve as a "fingerprint" to confirm the identity of the compounds.[1]
-
Reference Standards: If you have a hypothesis about the co-eluting compound, injecting a pure standard of that compound and comparing its retention time under the same chromatographic conditions can confirm its identity.
Troubleshooting Guide: Resolving Co-elution
Issue: Poor separation of this compound from other phenolic compounds.
This guide provides a systematic approach to troubleshoot and resolve this common chromatographic challenge. The general principle is to alter the selectivity of the chromatographic system, which is the ability to differentiate between the analytes.[10]
Strategy 1: Mobile Phase Optimization
Modification of the mobile phase is often the simplest and most effective first step.[11]
1.1. Adjusting the Gradient Slope:
-
Problem: Compounds are eluting too close together.
-
Solution: Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can enhance the separation between closely eluting peaks.[7]
1.2. Modifying Mobile Phase Composition:
-
Problem: Insufficient selectivity between this compound and the co-eluting compound.
-
Solution:
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa. These solvents exhibit different selectivities for phenolic compounds and can alter the elution order.[4]
-
Adjust the pH: The pH of the mobile phase can significantly affect the retention of phenolic compounds by altering their ionization state. Adding a modifier like formic acid, acetic acid, or phosphoric acid to maintain a low pH (e.g., pH 2-3) is common for phenolic analysis.[6] Experimenting with small changes in pH can sometimes lead to significant improvements in resolution.
-
Table 1: Example Mobile Phases for Phenolic Compound Separation
| Mobile Phase A | Mobile Phase B | Gradient Example | Reference |
| Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | 5-30% B over 40 min | General Practice |
| Water/Acetic Acid (98:2, v/v) | Water/Acetonitrile/Acetic Acid (78:20:2, v/v/v) | Linear gradient from 0-25% B in 25 min, then to 70% B in 35 min | [12] |
| 30 mM Ammonium Acetate Buffer (pH 4.7) | Methanol and Acetonitrile | Ternary linear gradient | [13] |
Strategy 2: Stationary Phase Modification
If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide an alternative separation mechanism.[4][10]
-
Problem: The current column chemistry does not provide enough selectivity.
-
Solution: Switch to a column with a different stationary phase.
-
C18 Columns: These are the most common columns for reversed-phase chromatography of phenolics.[14][15] However, different brands of C18 columns can offer varying selectivity due to differences in bonding density and end-capping.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic phenolic compounds.
-
Biphenyl Columns: These have shown improved resolution for complex phenolic mixtures, including those from extra virgin olive oil.[15]
-
Polar-Embedded Group Columns: These columns provide different selectivity and are more stable in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained in reversed-phase, HILIC can be an effective alternative as it operates on a different separation principle.[5]
-
Table 2: Comparison of Stationary Phases for Phenolic Separation
| Stationary Phase | Separation Principle | Best Suited For |
| C18 (Octadecyl) | Hydrophobic interactions | General-purpose separation of a wide range of phenolics.[14][15] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic compounds, offering alternative selectivity to C18.[4] |
| Biphenyl | Hydrophobic and π-π interactions | Enhanced separation of structurally similar aromatic compounds.[15] |
| Cyano | Dipole-dipole and hydrophobic interactions | Can be used in both reversed-phase and normal-phase modes for polar compounds.[16] |
Strategy 3: Adjusting Temperature
-
Problem: Co-elution persists after mobile and stationary phase optimization.
-
Solution: Modify the column temperature. Temperature affects solvent viscosity and the kinetics of mass transfer, which can alter selectivity.[4] Experiment with temperatures in the range of 25-40°C. An increase in temperature generally decreases retention time but can sometimes improve or worsen separation depending on the analytes.
Experimental Protocols
Protocol 1: General HPLC Method for this compound and Phenolics Analysis
This protocol is a starting point based on methods commonly used for the analysis of phenolic compounds in olive leaf extracts.[17][18][19]
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 280 nm for general phenolics, and a more specific wavelength for this compound if its UV maximum is known. MS detection in negative ion mode is also highly effective.
-
Gradient Program:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 40% B
-
40-45 min: Linear gradient from 40% to 95% B
-
45-50 min: Hold at 95% B
-
50-55 min: Return to 5% B
-
55-60 min: Re-equilibration at 5% B
-
Protocol 2: Sample Preparation of Olive Leaf Extract
This protocol outlines a general procedure for extracting phenolic compounds, including this compound, from olive leaves.[9][17][19][20]
-
Drying and Grinding: Dry olive leaves at 40°C and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered leaves into a flask.
-
Add 20 mL of 80% methanol in water (v/v).
-
Sonication or maceration can be used to enhance extraction. For example, sonicate for 30 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection: The sample is now ready for HPLC analysis.
Visualizations
Caption: A flowchart for troubleshooting this compound co-elution.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimization of microwave-assisted extraction for the characterization of olive leaf phenolic compounds by using HPLC-ESI-TOF-MS/IT-MS(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 15. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Optimization of Multistage Extraction of Olive Leaves for Recovery of Phenolic Compounds at Moderated Temperatures and Short Extraction Times - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
minimizing oleoside degradation under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of oleoside under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Direct stability studies on this compound are not extensively available in the published literature. The guidance provided here is largely based on comprehensive research on the stability of oleuropein (B1677263), a structurally related secoiridoid. These recommendations should serve as a robust starting point for your own experimental design and validation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on data for the closely related compound oleuropein, long-term storage at low temperatures is critical for preserving the stability of this compound. The optimal storage temperature is -20°C.[2][3] For short-term storage, refrigeration at 4°C is acceptable. Storage at room temperature (25°C) is not recommended as it can lead to significant degradation over time.[1][2] When stored as a dried powder, maintaining a relative humidity of ≥ 57% has shown to improve stability.[4]
Q2: How does pH influence the stability of this compound in aqueous solutions?
A2: Secoiridoids like oleuropein, and by extension this compound, are generally more stable in acidic conditions. The optimal pH for stability is typically in the range of 3 to 5.[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9) conditions, the rate of degradation significantly increases.[1][5] Therefore, for experiments involving aqueous solutions of this compound, the use of an acidic buffer system is advisable.[1]
Q3: Is this compound sensitive to high temperatures?
A3: Yes, thermal degradation is a significant concern. Studies on oleuropein demonstrate that temperatures above 70°C can be detrimental to its stability.[1][2] It is recommended to avoid high temperatures during experimental procedures such as sample preparation and analysis.[1] The degradation of oleuropein in aqueous extracts has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature.[4][6]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, based on its structural similarity to oleuropein, degradation is likely to occur through hydrolysis of the ester and glycosidic bonds. This would result in the formation of hydroxytyrosol, elenolic acid, and glucose.[6] At elevated temperatures, these degradation products have been observed in aqueous extracts of olive leaves containing oleuropein.[4][6]
Q5: How can I monitor the stability of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of secoiridoids.[1] A stability-indicating HPLC method should be developed and validated to separate the parent this compound peak from any potential degradation products.[7] By comparing the peak area of this compound in your samples over time against a standard of known concentration, you can accurately quantify its degradation.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed even under refrigerated conditions.
-
Question: My this compound solution is degrading quickly, even when stored at 4°C. What could be the cause?
-
Answer:
-
Check the pH of your solution: As highlighted in the FAQs, this compound is less stable at neutral or alkaline pH. Ensure your solution is buffered to an acidic pH, ideally between 3 and 5.[1][2]
-
Protect from light: While temperature and pH are primary factors, some related compounds are known to be photosensitive.[8] Store your solutions in amber vials or protect them from light to minimize potential photodegradation.
-
Consider the solvent: If using aqueous solutions, ensure the water is of high purity. The presence of metal ions can catalyze degradation reactions.
-
Issue 2: Inconsistent results in stability studies.
-
Question: I am getting variable results in my temperature and pH stability studies for this compound. What are the possible reasons?
-
Answer:
-
Ensure accurate pH and temperature control: Use calibrated pH meters and temperature-controlled incubation chambers or water baths.[7] Small fluctuations can significantly impact degradation rates.
-
Prevent evaporation: Ensure your sample vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and lead to inaccurate readings.[7]
-
Standardize sample handling: Withdraw and process samples at precisely timed intervals.[7] Immediately quench any degradation by cooling the sample and, if necessary, neutralizing the pH before analysis.[7]
-
Validate your analytical method: A non-validated HPLC method may not be able to accurately separate and quantify this compound in the presence of its degradation products.[7]
-
Issue 3: No significant degradation is observed under stress conditions.
-
Question: I have subjected my this compound sample to high temperature and extreme pH, but I don't see significant degradation. Is this expected?
-
Answer:
-
Extend the study duration: The degradation kinetics may be slow, even under stress conditions. Consider extending the duration of your study to observe a measurable decrease in concentration.[7]
-
Increase the stress levels: If feasible, you may need to use more extreme conditions (e.g., higher temperatures or stronger acidic/basic solutions) to accelerate degradation to a measurable rate.[7]
-
Verify analytical method sensitivity: Ensure your analytical method is sensitive enough to detect small changes in the concentration of this compound.[7]
-
Data on Oleuropein Stability
The following tables summarize the degradation kinetics of oleuropein, which can be used as an estimate for this compound stability.
Table 1: Effect of Temperature on Oleuropein Degradation in Aqueous Extract
| Temperature (°C) | Half-life (t₁/₂) (days) | Degradation Rate Constant (k) (days⁻¹) |
| 7 | ~13 | ~0.053 |
| 14 | Not specified | Not specified |
| 24 ± 1.4 | 13 | 0.053 |
| 40 | Not specified | Not specified |
| 60 | Not specified | Not specified |
| 80 | < 1 | Not specified |
Data adapted from a study on oleuropein degradation in aqueous extracts, which followed first-order kinetics.[4][6]
Table 2: Effect of pH on Oleuropein Stability
| pH | Stability |
| 3-5 | Optimal stability[1][2] |
| 7 | Increased degradation[1] |
| 9 | Significant degradation[1] |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Stability
-
Preparation of Buffers: Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 3, 5, 7, and 9) using appropriate buffer systems (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Dilute the stock solution with each buffer to a known final concentration. Keep the amount of organic co-solvent to a minimum (<1%) to avoid influencing the degradation kinetics.[7]
-
Incubation: Aliquot the buffered this compound solutions into sealed, light-protected vials. Incubate all vials at a constant temperature (e.g., 25°C or 40°C).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw one vial from each pH condition.
-
Analysis: Immediately analyze the samples using a validated, stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition. Determine the degradation rate constant (k) and half-life (t₁/₂) for each pH.
Protocol 2: Determining the Effect of Temperature on this compound Stability
-
Sample Preparation: Prepare a solution of this compound in a buffer system where it exhibits reasonable stability (e.g., pH 5).
-
Incubation: Aliquot the this compound solution into sealed, light-protected vials. Place sets of vials in constant temperature chambers or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).[1][7]
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a set of aliquots from each temperature condition.[1]
-
Analysis: Analyze the samples immediately using a validated HPLC method.[1]
-
Data Analysis: Compare the concentration of this compound at different temperatures and time points to assess thermal stability.[1] Calculate the degradation rate constant (k) and half-life (t₁/₂) for each temperature. The activation energy (Ea) for the degradation can be determined using the Arrhenius equation by plotting ln(k) versus 1/T.[6]
Visualizations
Caption: Workflow for this compound Stability Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
optimizing mobile phase for better separation of oleoside isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of oleoside isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound isomers are co-eluting or showing poor resolution. How can I improve the separation?
A1: Co-elution, where two or more isomers elute at the same time, is a primary challenge in isomer separation due to their similar physicochemical properties.[1][2] To improve resolution, a systematic optimization of the mobile phase is necessary to enhance selectivity (α) and efficiency (N).[1][3]
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: In reverse-phase HPLC, this compound isomers are typically separated using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][5] To increase retention time and provide more opportunity for separation, increase the polarity of the mobile phase by decreasing the percentage of the organic modifier.[6] A good starting point is to perform a broad gradient run (e.g., 5% to 95% acetonitrile) to determine the approximate elution concentration.[1][7]
-
Change the Organic Modifier: Acetonitrile and methanol exhibit different selectivities. If you are using acetonitrile and experiencing poor resolution, switching to methanol (or vice versa) can alter the elution order and improve separation.[1]
-
Modify Mobile Phase pH with Acidic Additives: Oleosides, as secoiridoid glycosides, can be sensitive to pH.[4][8] Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase is crucial.[5][9] This helps to suppress the ionization of any free silanol (B1196071) groups on the stationary phase, leading to sharper peaks and improved reproducibility.[1][10] Small changes in pH can significantly impact the retention and selectivity of isomers.[1][11]
-
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, improve efficiency, and sometimes alter selectivity. Try adjusting the temperature in increments of 5°C (e.g., from 30°C to 40°C).
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution, although this will increase the overall run time.[2][12]
Q2: I'm observing significant peak tailing for my this compound isomers. What are the causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol sites on silica-based columns.[1][10]
Troubleshooting Steps:
-
Acidify the Mobile Phase: As mentioned above, the most common solution for peak tailing of acidic or neutral compounds like oleosides is to add an acid modifier. 0.1% formic acid or acetic acid in the mobile phase is highly effective at masking residual silanols and improving peak shape.[5][10]
-
Use a Competing Base (If Applicable): For basic compounds, a competing base like triethylamine (B128534) (TEA) is often used to reduce tailing.[1] However, for oleosides, an acidic modifier is generally more appropriate.
-
Check for Column Contamination or Degradation: A contaminated guard column or column inlet can cause peak tailing. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if the column is old, replace it.[2]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase.[2] Dissolving the sample in a much stronger solvent can cause peak distortion.
Q3: The analysis time is too long. How can I reduce it without sacrificing separation?
A3: Long analysis times can be addressed by adjusting the gradient, flow rate, or by switching to more efficient column technology.
Troubleshooting Steps:
-
Optimize the Gradient Program: After an initial scouting gradient, you can make the gradient steeper during parts of the run where no peaks are eluting.[3] If the isomers elute late, you can increase the initial percentage of the organic modifier to reduce the retention time.
-
Increase the Flow Rate: Increasing the flow rate will shorten the analysis time. However, be aware that this can also lead to an increase in backpressure and a potential decrease in resolution.[11] You must find a balance that suits your separation needs.
-
Switch to UHPLC Technology: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (typically sub-2 µm), which can provide much faster separations with higher efficiency and resolution compared to traditional HPLC.[13]
Data Presentation: Mobile Phase Effects
The following table summarizes the expected qualitative effects of common mobile phase modifications on the separation of this compound isomers in reverse-phase HPLC.
| Parameter Modified | Change | Effect on Retention Time (tR) | Effect on Resolution (Rs) | Effect on Peak Shape (Tailing Factor) | Rationale |
| Organic Modifier % | Decrease (e.g., 40% to 35% ACN) | Increase | Generally Increases | No significant change | Increases analyte interaction with the C18 stationary phase.[6] |
| Organic Modifier Type | Switch ACN to Methanol | Varies | Varies (Can Improve) | Varies | Changes the selectivity of the separation.[1] |
| Acidic Additive | Add 0.1% Formic Acid | Slight Decrease | Often Improves | Improves (Reduces Tailing) | Suppresses silanol activity, ensuring a consistent analyte ionization state.[5][10] |
| Flow Rate | Increase (e.g., 1.0 to 1.2 mL/min) | Decrease | May Decrease | No significant change | Reduces the time for analyte-stationary phase interaction.[11] |
| Column Temperature | Increase (e.g., 30°C to 40°C) | Decrease | Varies (Can Improve) | Generally Improves | Lowers mobile phase viscosity, improving mass transfer.[11] |
Experimental Protocols
Protocol: Reverse-Phase HPLC Method Development for this compound Isomers
This protocol provides a starting point for developing a robust separation method.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for UHPLC systems.
-
-
Mobile Phase Preparation:
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30°C.
-
Detector Wavelength: ~235-240 nm, as oleosides (secoiridoids) absorb in this region.[14]
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-5 min: 10% B to 40% B
-
5-25 min: 40% B to 70% B
-
25-30 min: 70% B to 95% B (column wash)
-
30-35 min: Hold at 95% B
-
35-36 min: 95% B to 10% B (return to initial)
-
36-45 min: Hold at 10% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the results of the scouting run, adjust the gradient to improve resolution in the region where the isomers elute. If peaks are unresolved, flatten the gradient slope in that region (e.g., change from a 5%/min increase to a 1%/min increase).
-
If peak shape is poor, confirm the presence and concentration of the acid modifier.
-
If resolution is still insufficient, switch the organic modifier from acetonitrile to methanol and repeat the scouting gradient.
-
Visualizations
Workflow for Mobile Phase Optimization
Caption: A systematic workflow for optimizing the mobile phase to improve isomer separation.
Troubleshooting Poor Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. Chemical Characterization of Kolovi Lesvos Variety as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. phcog.com [phcog.com]
- 13. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low signal intensity of oleoside in mass spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleoside and related secoiridoid compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common issue of low signal intensity in mass spectrometry.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound in your LC-MS experiments.
Q: My this compound signal is weak or non-existent. What are the first steps I should take?
A: When encountering a weak or absent signal for this compound, a step-by-step diagnosis is crucial. Start by confirming that the instrument is functioning correctly before moving on to method-specific parameters.
Initial System Check:
-
Verify Instrument Performance: Begin by running a system suitability test with a known, reliable standard. This ensures that the mass spectrometer is calibrated, and the basic functionality is not compromised.[1][2] A complete loss of signal for all compounds could point to a singular system failure.[3]
-
Check for Leaks and Clogs: Inspect the LC system for any leaks, as this can affect pressure and flow rate consistency.[2][4] Also, check the ESI needle for clogs, which can lead to an inconsistent or absent spray.[2]
-
Inspect the ESI Spray: Visually confirm that a stable electrospray is being generated at the source. An unstable or sputtering spray is a primary cause of poor signal intensity.[2][3]
This troubleshooting workflow can be visualized as follows:
Q: I've confirmed my system is working. How can I optimize my method to enhance the this compound signal?
A: Optimizing the ionization and mobile phase conditions is critical for this compound, as it is a polar glycoside that can be challenging to analyze. The key is to promote the formation of stable ions.
Method Optimization Strategy:
-
Promote Adduct Formation: this compound often yields a stronger and more stable signal as a sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+ adduct rather than a protonated molecule [M+H]+.[5][6] The glycosidic nature of this compound makes it prone to in-source fragmentation when relying on protonation alone.[5]
-
Action: Modify your mobile phase by adding a low concentration of an appropriate salt.
-
-
Mobile Phase Additives: The choice and concentration of additives can dramatically impact signal intensity. While acids like formic acid are common, they can sometimes suppress the signal for certain compounds.[7]
-
Action: Experiment with different additives and concentrations. Start with a low concentration (e.g., 0.1 mM to 1 mM) of sodium acetate (B1210297) or ammonium formate.[8]
-
-
Ionization Mode and Polarity: Electrospray ionization (ESI) is the preferred mode for polar compounds like this compound.[9][10] It's essential to test both positive and negative ion modes, though positive mode is generally favored for observing sodium or ammonium adducts.
-
Source Parameter Optimization: Do not rely on "lock and leave" source parameters.[11] Key settings must be optimized for your specific analyte and mobile phase composition.
The logical relationship for method optimization is shown below:
Frequently Asked Questions (FAQs)
Q: Why does this compound produce a low signal with standard ESI conditions?
A: Several factors contribute to the low ionization efficiency of this compound under standard conditions:
-
Polarity and Basicity: While this compound is polar, its basicity, a key factor for efficient protonation in ESI, is relatively low.[12][13][14] This makes the formation of the protonated molecule [M+H]+ less favorable.
-
In-source Fragmentation: The glycosidic bond in this compound is labile. Under the energetic conditions of the ESI source, the [M+H]+ ion, if formed, can easily fragment, leading to a decreased abundance of the precursor ion and a complex mass spectrum.[5]
-
Adduct Preference: this compound, like many glycosides, readily forms adducts with alkali metal ions (like Na+ and K+) that are often present as trace contaminants in solvents, glassware, or samples.[8][15] These sodiated adducts [M+Na]+ are often more stable than the protonated molecule, leading to a stronger signal for this species.[5]
Q: Which adduct is better for quantifying this compound: [M+H]+, [M+NH4]+, or [M+Na]+?
A: For quantitative analysis, the best ion is the one that provides the highest stability, intensity, and reproducibility.
| Ion Adduct | Pros | Cons | Recommendation |
| [M+H]+ | Standard for many compounds. | Often weak for this compound; prone to in-source fragmentation.[5] | Generally not recommended for robust quantification. |
| [M+NH4]+ | Good signal intensity; volatile additive (ammonium formate/acetate) is MS-friendly.[6] | May still cause some fragmentation compared to sodium adducts. | A strong candidate. Requires adding an ammonium salt to the mobile phase. |
| [M+Na]+ | Typically provides the most stable and intense signal for glycosides.[5] | Non-volatile sodium salts can contaminate the ion source over time.[8] Reproducibility can be an issue if relying on trace sodium.[6][8] | Excellent for sensitivity. If chosen, add a controlled, low amount of a sodium salt (e.g., sodium acetate) to ensure reproducibility. |
Q: What is a good starting point for an experimental protocol to improve my this compound signal?
A: This protocol is designed as a starting point for optimizing this compound detection. It focuses on promoting stable adduct formation using LC-MS/MS.
Detailed Experimental Protocol: this compound Analysis via ESI-MS
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Create a working standard at 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with additive).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 1 mM Ammonium Acetate + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 1 mM Ammonium Acetate + 0.1% Acetic Acid.
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Column Temperature: 40°C.[7]
-
-
Mass Spectrometry (MS) Parameters (Initial Settings for Optimization):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full Scan (to identify primary adducts) and subsequently MRM (Multiple Reaction Monitoring) for quantification.
-
Capillary Voltage: 4.0 kV.
-
Source Temperature: 500°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Gas Pressure: 45 psi.
-
MRM Transitions:
-
Monitor for the ammonium adduct [M+NH4]+ and the sodium adduct [M+Na]+.
-
Optimize collision energy for characteristic product ions. A common fragmentation pathway for secoiridoids is the loss of the glucose moiety.[5]
-
-
-
Optimization Procedure:
-
Infuse the 1 µg/mL working standard directly into the mass spectrometer.
-
While monitoring the ion intensity of the target adduct (e.g., [M+NH4]+), systematically adjust the capillary voltage, source temperature, and gas flows to maximize the signal.
-
Once source parameters are optimized, perform LC-MS/MS analysis and optimize the collision energy for the selected precursor-product ion transition to achieve the highest MRM signal intensity.[16]
-
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS (ESI)-When is it appropriate to quantify Na adduct? - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 14. dspace.ut.ee [dspace.ut.ee]
- 15. acdlabs.com [acdlabs.com]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Solid-Phase Extraction of Oleosides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the loss of oleosides during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low oleoside recovery during SPE?
Low recovery of oleosides during SPE can be attributed to several factors. The most frequent issues include an inappropriate choice of sorbent material for the analyte's polarity, the sample being loaded in a solvent that is too strong, leading to premature elution, and an elution solvent that is too weak to fully desorb the this compound from the sorbent.[1][2][3] Additionally, issues such as an incorrect pH of the sample or elution solvent, a sample flow rate that is too high, or overloading the cartridge can contribute to significant analyte loss.[4][5]
Q2: Which type of SPE sorbent is best suited for this compound extraction?
The choice of sorbent is critical and depends on the polarity of the this compound and the sample matrix. For retaining polar compounds like oleosides from less polar matrices, normal-phase sorbents such as silica (B1680970) or diol-bonded silica are often effective.[6][7] However, reversed-phase sorbents like C18 or polymeric sorbents are also commonly used, especially for cleaning up aqueous extracts.[8][9] The selection should be based on creating a strong interaction between the this compound and the sorbent during loading and a weak interaction during elution.[1]
Q3: How can I optimize the wash step to prevent this compound loss?
The wash step is a delicate balance between removing interferences without eluting the target analyte. The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it causes the this compound to "break through."[1] It is advisable to use a solvent that is weaker than the elution solvent but stronger than the loading solvent. For reversed-phase SPE, this often involves a mixture of water and a small percentage of an organic solvent. Analyzing the wash fraction for the presence of your this compound can help determine if the wash solvent is too strong.[5]
Q4: What are the ideal characteristics of an elution solvent for oleosides?
The elution solvent should be strong enough to disrupt the interaction between the this compound and the sorbent, leading to its complete release.[2] For reversed-phase sorbents, this typically involves a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile) compared to the wash solvent. For normal-phase sorbents, a more polar solvent will be required for elution. The pH of the elution solvent can also be adjusted to ensure the this compound is in a less retained form.[2] It may be necessary to test a few different solvents and solvent strengths to find the optimal one for your specific this compound.
Q5: Can the flow rate during sample loading and elution affect recovery?
Yes, the flow rate is a critical parameter. A flow rate that is too high during sample loading can prevent the this compound from having sufficient time to interact with and bind to the sorbent, leading to it passing through the cartridge unretained.[3][4] During elution, a flow rate that is too fast may not allow for complete desorption of the analyte. A slow and consistent flow rate (typically 1-2 mL/min) is generally recommended for both loading and elution steps.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the solid-phase extraction of oleosides.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Sorbent choice is not optimal for this compound retention. | Select a sorbent with a different chemistry (e.g., if using reversed-phase, try a normal-phase or ion-exchange sorbent).[2] |
| Sample loading solvent is too strong, causing premature elution. | Dilute the sample with a weaker solvent before loading to enhance retention.[1][4] | |
| Wash solvent is too strong, leading to analyte loss. | Decrease the organic solvent concentration in the wash solution. Analyze the wash fraction to confirm the presence of the this compound.[1] | |
| Elution solvent is too weak to desorb the this compound. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Consider adding a modifier like a small amount of acid or base.[2] | |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete desorption. You can try eluting with multiple smaller volumes.[10] | |
| The cartridge bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge to ensure the sorbent is fully wetted before applying the sample.[2] | |
| Poor Reproducibility | Inconsistent flow rates during loading or elution. | Use a vacuum manifold or automated system to maintain a consistent and controlled flow rate.[2] |
| Cartridge overloading. | Decrease the amount of sample loaded onto the cartridge or use a cartridge with a higher sorbent mass.[4] | |
| Incomplete drying of the sorbent bed before elution (if required). | Ensure the sorbent bed is thoroughly dried by passing air or nitrogen through it before adding the elution solvent.[3] | |
| Presence of Impurities in the Final Eluate | The wash step is not effective at removing interferences. | Choose a wash solvent that is more selective for the impurities. You may need to try different solvent compositions.[5] |
| The sorbent is not selective enough. | Consider using a sorbent with a different retention mechanism that is more specific for your this compound.[5] | |
| Contaminants are leaching from the SPE cartridge. | Pre-wash the cartridge with the elution solvent before conditioning to remove any potential leachables.[10] |
Experimental Protocols
General Protocol for Reversed-Phase SPE of Oleosides
This is a general starting protocol that may require optimization for your specific this compound and sample matrix.
-
Conditioning: Pass one column volume of methanol or acetonitrile (B52724) through the cartridge to wet the sorbent.
-
Equilibration: Pass one column volume of deionized water (or your sample loading solvent) through the cartridge to prepare it for the sample. Do not let the sorbent bed go dry.[4]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min). The sample should ideally be in an aqueous solution with low organic solvent content.[1]
-
Washing: Wash the cartridge with one to two column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove unretained interferences.
-
Drying (Optional but Recommended): Dry the sorbent bed by passing air or nitrogen through the cartridge for 5-10 minutes to remove any remaining aqueous solvent, which can interfere with the elution of some compounds.
-
Elution: Elute the this compound with one to two column volumes of a strong solvent (e.g., 80-100% methanol or acetonitrile). Collect the eluate for analysis.
Quantitative Data Summary
The following table summarizes recovery data for oleuropein (B1677263) (a prominent this compound) and other phenolic compounds using different SPE methods. This data can serve as a reference for expected recovery rates.
| Analyte | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Oleuropein | Silica | Dichloromethane-Methanol (70:30, v/v) | 88.0 - 94.0 | [11][12] |
| Oleuropein | Silica Gel | Acetonitrile | 90.2 - 98.9 | [13] |
| Various Phenolic Compounds | Diol Cartridge | Not specified in abstract | 70 - 111 | [6] |
| Phenolic Acids | Strata-X polymeric RP | 70% aqueous methanol | High extraction efficiencies reported | [9] |
Visualizations
Experimental Workflow for this compound SPE
Caption: A typical experimental workflow for solid-phase extraction of oleosides.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting logic for addressing low this compound recovery in SPE.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. specartridge.com [specartridge.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. silicycle.com [silicycle.com]
- 6. Analysis of phenolic compounds in olive oil by solid-phase extraction and ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Rapid Screening of Oleuropein from Olive Leaves Using Matrix Solid-Phase Dispersion and High-Performance Liquid Chromatography: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Rapid screening of oleuropein from olive leaves using matrix solid-phase dispersion and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Inconsistent Results in Oleoside Bioactivity Assays
Welcome to the technical support center for oleoside bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported bioactivities?
This compound is a secoiridoid glycoside, a type of phenolic compound, naturally found in plants of the Oleaceae family, particularly in olives (Olea europaea) and their by-products like olive pomace.[1][2][3][4] Structurally related compounds, such as this compound 11-methyl ester, are also found in these sources.[2] The primary bioactivities attributed to this compound and related compounds are anti-inflammatory, antioxidant, and neuroprotective effects.[1][5][6]
Q2: Why am I seeing inconsistent results in my this compound bioactivity assays?
Inconsistent results in bioactivity assays with natural compounds like this compound can arise from several factors:
-
Compound Purity and Integrity: The purity of the this compound sample is crucial. Impurities from the extraction and purification process can interfere with the assays. Proper storage is also vital to prevent degradation. It is recommended to store this compound powder at -20°C for long-term stability.[7]
-
Solubility Issues: this compound and its derivatives may have limited aqueous solubility.[1] Precipitation of the compound in cell culture media can lead to a lower effective concentration and high variability between replicates.
-
Experimental Conditions: Variations in cell density, incubation times, and the concentration of reagents can significantly impact results. It is essential to maintain consistency across all experiments.
-
Assay-Specific Interferences: this compound, as a phenolic compound, may directly interact with assay reagents. For instance, its antioxidant properties could lead to the direct reduction of MTT reagent, causing an overestimation of cell viability.[8][9]
Q3: How should I prepare and handle this compound for in vitro assays?
For in vitro experiments, it is common to dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[10] This stock solution can then be diluted with the cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
Question: My results from the nitric oxide (NO) production assay with this compound in LPS-stimulated RAW 264.7 macrophages are highly variable between replicates. What could be the cause?
Answer: High variability in this assay can be due to several factors. Follow this troubleshooting guide to identify the potential source of the issue:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Verify cell counts for each experiment. |
| This compound Precipitation | Visually inspect the wells for any signs of compound precipitation. Prepare fresh dilutions of this compound for each experiment. Consider a brief sonication of the stock solution. |
| LPS Activity Variation | Use a consistent lot of LPS and prepare fresh solutions. Aliquot and store the LPS stock solution at -20°C. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
Issue 2: Unexpected Results in Cell Viability Assays
Question: I am observing an unexpected increase in cell viability at high concentrations of this compound in my MTT assay. Is this a real effect?
Answer: This is likely an artifact of the assay. Phenolic compounds with antioxidant properties, like this compound, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability.[8][9]
| Potential Cause | Troubleshooting Steps |
| Direct MTT Reduction by this compound | Cell-Free Control: Run a control plate with the same concentrations of this compound in cell-free medium with the MTT reagent. If a color change is observed, it indicates direct reduction. |
| Wash Step: Before adding the MTT reagent, carefully aspirate the medium containing this compound and wash the cells once with warm PBS. Then, add fresh medium with the MTT reagent. | |
| Alternative Viability Assays | Consider using a viability assay that is less prone to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a lactate (B86563) dehydrogenase (LDH) assay, which measures cytotoxicity. |
Quantitative Data Summary
Quantitative bioactivity data for pure this compound is limited in the scientific literature. The following tables summarize available data for this compound-containing extracts and closely related secoiridoids like oleuropein (B1677263) and this compound 11-methyl ester to provide a comparative context.
Table 1: Antioxidant Activity of this compound-Related Compounds
| Compound/Extract | Assay | Test System | IC50 / EC50 | Reference |
| Chemlali olive stone extract (contains this compound 11-methyl ester) | DPPH | Cell-free | 13.84 µg/mL | [6] |
| Oleuropein | DPPH | Cell-free | 22.46 to 198 µg/mL (in olive leaf extracts) | [6] |
| Oleanolic Acid | DPPH | Cell-free | 2.65 µg/mL (ethyl acetate (B1210297) fraction) | |
| Ascorbic Acid (Standard) | DPPH | Cell-free | 5.8 µg/mL |
IC50/EC50: The concentration required to inhibit/achieve 50% of the maximal effect. A lower value indicates higher potency.
Table 2: Anti-Inflammatory Activity of this compound-Related Compounds
| Compound/Extract | Assay | Test System | IC50 | Reference |
| Oleacein | COX-1 Inhibition | Cell-free | < 3 µM | |
| Oleacein | COX-2 Inhibition | Cell-free | 1.27 µM | |
| 2'-hydroxycinnamaldehyde | NO Production | RAW 264.7 cells | 8 µM | |
| 2'-hydroxycinnamaldehyde | NF-κB Activity | RAW 264.7 cells | 22 µM |
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To determine the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. A methanol-only sample serves as the control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[6]
Neuroprotective Activity: MTT Cell Viability Assay
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death in SH-SY5Y neuroblastoma cells.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H2O2 or 10 µM 6-OHDA) for 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathways
dot digraph "Anti-inflammatory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(nucleus)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB} IkB -> NFkB [dir=none, style=dashed, constraint=false]; IkB -> IKK [label="Degradation", style=dashed, dir=back, color="#EA4335"]; NFkB -> NFkB_nucleus [label="Translocation"]; NFkB_nucleus -> Pro_inflammatory_genes [label="Induces Transcription"]; this compound -> IKK [label="Inhibits?", color="#EA4335", style=dashed]; this compound -> NFkB_nucleus [label="Inhibits?", color="#EA4335", style=dashed]; } caption="Potential inhibition of the NF-κB pathway by this compound."
dot digraph "Antioxidant_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Oxidative_Stress [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_nucleus [label="Nrf2\n(nucleus)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oxidative_Stress -> Keap1; {rank=same; Keap1; Nrf2} Keap1 -> Nrf2 [dir=none, style=dashed, constraint=false]; Keap1 -> Nrf2 [label="Dissociation", style=dashed, dir=back, color="#34A853"]; Nrf2 -> Nrf2_nucleus [label="Translocation"]; Nrf2_nucleus -> ARE [label="Binds to"]; ARE -> Antioxidant_Enzymes [label="Induces Transcription"]; this compound -> Keap1 [label="Promotes\nDissociation?", color="#34A853", style=dashed]; } caption="Potential activation of the Nrf2 antioxidant pathway."
dot digraph "Neuroprotective_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Growth_Factors [label="Growth Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Growth_Factors -> Receptor; Receptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Apoptosis [label="Inhibits", color="#EA4335"]; Akt -> Cell_Survival [label="Promotes", color="#34A853"]; this compound -> Akt [label="Activates?", color="#34A853", style=dashed]; } caption="Potential modulation of the PI3K/Akt pathway."
Experimental Workflows
dot digraph "Anti_Inflammatory_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed RAW 264.7 Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Allow Cells to Adhere\n(Overnight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with this compound\n(1-2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS\n(24 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Griess_Assay [label="Perform Griess Assay for NO", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="Perform ELISA for Cytokines (e.g., TNF-α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MTT_Assay [label="Perform MTT Assay for Viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Seed_Cells; Seed_Cells -> Adhere; Adhere -> Pretreat; Pretreat -> Stimulate; Stimulate -> Collect_Supernatant; Collect_Supernatant -> Griess_Assay; Collect_Supernatant -> ELISA; Stimulate -> MTT_Assay [label="On remaining cells"]; Griess_Assay -> End; ELISA -> End; MTT_Assay -> End; } caption="Workflow for in vitro anti-inflammatory assays."
dot digraph "Antioxidant_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_this compound [label="Prepare Serial Dilutions\nof this compound in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_DPPH [label="Prepare 0.1 mM DPPH\nin Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix this compound and DPPH\nin 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in Dark\n(30 minutes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Prepare_this compound; Start -> Prepare_DPPH; Prepare_this compound -> Mix; Prepare_DPPH -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> End; } caption="Workflow for DPPH antioxidant assay."
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 11-Methyl Ester | C17H24O11 | CID 10692563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound this compound 11-methyl ester (FDB021533) - FooDB [foodb.ca]
- 9. mdpi.com [mdpi.com]
- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce matrix effects in oleoside quantification
Welcome to the technical support center for oleoside quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the experimental analysis of oleosides, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., oleosides).[1][2][3] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your this compound quantification.[1][2]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[1] A major cause of ion suppression in the analysis of plasma or tissue samples is the presence of phospholipids (B1166683).[1] Other factors include competition for ionization between the this compound and matrix components, changes in the physical properties (e.g., viscosity, surface tension) of the droplets in the ion source, and the formation of analyte-matrix complexes.[2][4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1]
-
Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is introduced into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.[1]
-
Post-Extraction Spike: This is a quantitative method that compares the response of the this compound spiked into a blank matrix extract with the response of the this compound in a neat solvent at the same concentration.[1][3] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of oleosides that may be related to matrix effects.
Problem 1: Poor sensitivity and low analyte response in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Solutions:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[1] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[1][5]
-
Optimize Chromatography: Modify the LC method to achieve better separation between the this compound and interfering matrix components.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6] However, ensure that the diluted this compound concentration remains above the limit of quantification (LOQ).
-
Problem 2: Inconsistent and irreproducible results between samples.
-
Possible Cause: Variable matrix effects between different samples or batches. This is common in complex biological matrices.[1]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects.[2] A SIL-IS is an analog of the this compound that contains heavy isotopes (e.g., ¹³C, ²H). It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[2][7]
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[1][8] This helps to compensate for consistent matrix effects.[1]
-
Data Presentation
The following table summarizes the typical effectiveness of various strategies in reducing matrix effects for this compound quantification. The recovery percentage indicates how much of the analyte signal is recovered in the presence of the matrix compared to a clean standard.
| Strategy | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% | 10 - 20% | Simple, fast, and inexpensive. | Least effective at removing matrix components, often resulting in significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 5 - 15% | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may have lower recovery for certain analytes.[9][10] |
| Solid-Phase Extraction (SPE) | 85 - 105% | < 10% | Highly effective and selective for removing interfering compounds.[6][11] | Can be more time-consuming and costly to develop a method.[12] |
| Matrix-Matched Calibration | N/A (corrects for effect) | < 15% | Compensates for consistent matrix effects without extensive sample cleanup.[1] | Requires a representative blank matrix which may not always be available.[6] |
| Stable Isotope Dilution (SID) | N/A (corrects for effect) | < 5% | Considered the "gold standard" for correcting matrix effects and improving precision.[2][7] | Synthesis of labeled standards can be expensive and time-consuming.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Quantification in Plasma
This protocol is a general guideline and may require optimization for specific oleosides and matrices.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[13]
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate internal standard. Precipitate proteins by adding 1.5 mL of acetonitrile. Vortex and centrifuge.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Matrix-Matched Calibration Curve Preparation
-
Obtain Blank Matrix: Source a batch of the matrix (e.g., plasma, olive oil) that is free of the this compound being analyzed.[8]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the this compound standard in a suitable solvent.
-
Spike Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.
-
Process Samples: Process the matrix-matched calibration standards and the unknown samples using the same extraction and analysis procedure.
-
Construct Calibration Curve: Generate a calibration curve by plotting the analyte response (or analyte/internal standard ratio) against the known concentrations of the matrix-matched standards.[8]
Visualizations
Caption: A decision tree for troubleshooting and mitigating matrix effects.
Caption: A generalized workflow for quantification using stable isotope dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. Chemical Characterization of Kolovi Lesvos Variety as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Rapid screening of oleuropein from olive leaves using matrix solid-phase dispersion and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Improving the Recovery of Oleoside from Complex Biological Samples
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the recovery and quantification of oleoside from complex biological samples. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its recovery from biological samples challenging? A1: this compound is a secoiridoid glycoside found in plants of the Oleaceae family, such as the olive tree (Olea europaea).[1][2] Its recovery is challenging due to its presence in complex matrices containing numerous other compounds like proteins, lipids, salts, and other phytochemicals.[3] These matrix components can interfere with extraction, purification, and quantification, leading to low recovery and inaccurate results.[3][4]
Q2: What are the primary factors that can cause this compound degradation during experiments? A2: Like other glycosides, this compound stability can be influenced by pH, temperature, and light exposure.[5] It can be susceptible to enzymatic degradation from glucosidases and esterases present in the plant material, as well as oxidative degradation.[6] Hydrolysis of the glycosidic bond is a probable degradation pathway, especially under non-neutral pH and elevated temperatures.[5]
Q3: What are "matrix effects" and how do they impact this compound quantification by LC-MS? A3: The matrix refers to all components in a sample other than the analyte of interest.[3] A matrix effect is the alteration of the ionization efficiency of the analyte (this compound) by co-eluting components in the mass spectrometer's ion source.[3][4] This can cause either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[3][7] Phospholipids are a major cause of ion suppression in the analysis of plasma or tissue samples.[3]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound? A4: Effective sample preparation is critical for removing interfering matrix components before LC-MS analysis.[8] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[8][9] By choosing the right sorbent and elution solvents, it's possible to selectively isolate this compound while washing away interfering compounds.[8] Other techniques include Liquid-Liquid Extraction (LLE) and protein precipitation.[3]
Q5: Which analytical technique is considered the gold standard for this compound quantification? A5: High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for sensitive and selective quantification of this compound.[10] This method offers high selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing this compound from other compounds in complex matrices.[10] HPLC with UV detection can also be used, but it generally has lower sensitivity and is more susceptible to interferences.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recovery and analysis of this compound.
| Issue / Question | Potential Cause & Solution |
| Why is my this compound recovery consistently low? | 1. Inefficient Extraction: The solvent system may not be optimal for this compound. This compound is a polar compound, so polar solvents like methanol, ethanol (B145695), or water-ethanol mixtures are often effective.[11] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[12][13]2. Analyte Degradation: this compound may be degrading during the process. Avoid high temperatures and extreme pH conditions.[5][14] Consider freeze-drying plant material to preserve thermolabile compounds. Store samples and extracts at low temperatures (-20°C or -80°C) and protect them from light.[15]3. Ineffective Purification: During cleanup steps like Solid-Phase Extraction (SPE), the this compound may be eluting prematurely with the wash solvent or binding irreversibly to the sorbent. Optimize the SPE method by testing different sorbents (e.g., C18, polymeric) and solvent compositions for the loading, washing, and elution steps.[10] |
| Why are my HPLC peaks for this compound showing tailing or splitting? | 1. Column Overload: The amount of sample injected is too high for the column's capacity. Try injecting a smaller volume or a more dilute sample extract.[10]2. Mobile Phase Mismatch: The sample solvent is significantly stronger than the mobile phase, causing peak distortion. Ensure the sample is dissolved in a solvent of similar or weaker strength than the initial mobile phase.[15]3. Secondary Interactions: The basic nature of some analytes can cause interactions with acidic silanols on silica-based columns, leading to tailing. Use a column with end-capping or add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to ensure a consistent protonation state and improve peak shape.[10] |
| Why do I see significant ion suppression in my LC-MS analysis? | 1. Co-eluting Matrix Components: This is the most common cause. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[3]2. Chromatographic Separation: Optimize the HPLC gradient to better separate this compound from interfering matrix components. This can reduce co-elution and minimize matrix effects.[3]3. Calibration Strategy: Use matrix-matched calibration curves to compensate for unavoidable matrix effects. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3] |
| Why is there high variability between my replicate samples? | 1. Sample Heterogeneity: The biological sample may not be uniform. Ensure samples are thoroughly homogenized before taking aliquots for extraction.[15]2. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Ensure uniform and precise volume measurements, consistent timing for each step, and identical handling for all samples.[15]3. Instrument Instability: Fluctuations in LC pump pressure, column temperature, or detector performance can lead to variable results. Ensure the analytical system is stable and properly equilibrated before analysis.[15] |
Quantitative Data Summary
The selection of a purification technique significantly impacts the final recovery and purity of the target compound. The following table provides a comparative overview of chromatographic techniques used for purifying similar glycosides from plant extracts, which can serve as a starting point for optimizing this compound purification.
| Purification Technique | Stationary Phase | Elution System | Typical Recovery (%) | Typical Purity (%) | Reference |
| Macroporous Resin Chromatography | HPD100C | Stepwise ethanol gradient | 80.93 | Not specified | [16] |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | 97.68 (analytical scale) | >98 | [16] |
| Silica Gel Column Chromatography | Silica Gel | Chloroform/Methanol gradient | Not specified | High | [16] |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Not specified | High | [16] |
Note: Data is for Eleutheroside B, a phenylpropanoid glycoside, and serves as an illustrative example. Actual recovery and purity for this compound will depend on the specific matrix and optimized conditions.
Experimental Workflows & Diagrams
Visualizing the experimental process is key to identifying potential areas for improvement and troubleshooting.
Caption: General workflow for this compound recovery from complex biological samples.
References
- 1. Recovery of Bioactive Constituents from Olive Leaf Pruning Waste of Five Different Cultivars: A Comparison of Green Extraction Techniques to Maximize Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Process for Oleacein Production from Olive Leaves Using Freeze Drying Methodology [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing the Thermal Lability of Oleoside During Processing
This technical support center is designed for researchers, scientists, and drug development professionals working with oleoside. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its thermal lability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a secoiridoid glycoside found in various plant species, notably in the Oleaceae family, including olive leaves. Like many other natural glycosides, this compound is susceptible to degradation at elevated temperatures. This thermal lability can lead to the loss of the compound's integrity and biological activity during extraction, purification, and formulation processes, resulting in lower yields and potentially altered pharmacological effects.
Q2: What are the optimal storage conditions for this compound samples and extracts?
To ensure the long-term stability of this compound in samples and extracts, storage at low temperatures is critical. Based on data from structurally related secoiridoids, the following storage conditions are recommended:
-
Long-term storage: -20°C is optimal for preserving the integrity of this compound.
-
Short-term storage: Refrigeration at 4°C is acceptable for brief periods.
It is also advisable to protect samples from light to prevent potential photodegradation.
Q3: How does pH influence the stability of this compound during processing?
The pH of the processing environment significantly impacts this compound stability. Secoiridoids are generally more stable in acidic conditions. For aqueous solutions containing this compound, maintaining a pH in the range of 3 to 5 is recommended to minimize degradation. As the pH moves towards neutral (pH 7) and alkaline (pH 9) conditions, the rate of degradation increases substantially.[1]
Q4: What are the expected degradation products of this compound under thermal stress?
While specific mass spectrometry data for this compound is limited, based on the degradation pathways of similar secoiridoids and glycosides, thermal processing can lead to the hydrolysis of the glycosidic bond. This would result in the separation of the aglycone and the glucose moiety. Further degradation of the aglycone can occur, leading to various smaller, less complex molecules. Under oxidative conditions, the formation of quinone derivatives is also possible.[2]
Q5: Are there processing techniques that can minimize the thermal degradation of this compound?
Yes, several non-thermal and low-temperature techniques can be employed to minimize the degradation of this compound during processing. These methods are designed to efficiently extract and purify the compound while avoiding the detrimental effects of high temperatures.[3][4] Promising techniques include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency at lower temperatures.
-
High-Pressure Processing (HPP): HPP utilizes high pressure to facilitate extraction without the need for heat.
-
Low-Temperature Column Chromatography: Purification can be performed in a cold room or with a jacketed column to maintain a low temperature throughout the separation process.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Crude Extract
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation during Extraction | - Lower Extraction Temperature: If using conventional methods like maceration or Soxhlet extraction, reduce the temperature. For heat-reflux extraction, use the lowest possible temperature that still allows for efficient extraction and minimize the duration.[1] - Employ Non-Thermal Extraction Methods: Consider using Ultrasound-Assisted Extraction (UAE) at a controlled low temperature (e.g., 25°C) or other non-thermal techniques.[5][6] |
| Incomplete Extraction | - Optimize Solvent System: For this compound, a 70% ethanol-water mixture has been shown to be effective for the related compound oleuropein (B1677263).[5] - Increase Extraction Time (at low temperature): For maceration, ensure sufficient time for the solvent to penetrate the plant material. - Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction. |
| pH-Related Degradation | - Acidify the Extraction Solvent: Maintain the pH of the extraction solvent between 3 and 5 to enhance stability. |
Issue 2: Presence of Unexpected Peaks in Chromatogram After Purification
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation during Solvent Evaporation | - Use a Rotary Evaporator at Low Temperature: When concentrating the extract, ensure the water bath temperature of the rotary evaporator does not exceed 40°C.[7] - Utilize a High-Vacuum System: A higher vacuum allows for solvent evaporation at a lower temperature. |
| Degradation during Column Chromatography | - Perform Chromatography at Low Temperature: Use a jacketed column with a cooling circulator or conduct the entire purification process in a cold room (4-8°C).[8] - Minimize Purification Time: Optimize the chromatography method to reduce the overall run time and the exposure of the compound to ambient temperatures. |
| Hydrolysis due to Inappropriate pH | - Buffer the Mobile Phase: If using aqueous mobile phases in chromatography, ensure they are buffered to an acidic pH (3-5). |
Data Presentation
Table 1: Comparison of Extraction Methods for Oleuropein (as a proxy for this compound) from Olive Leaves
| Extraction Method | Solvent System | Temperature (°C) | Duration | Oleuropein Yield (mg/g of dry leaf) |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695) | 25 | 2 hours | ~35 |
| Maceration | 70% Ethanol | 25 | 2 hours | ~27 |
| Maceration | 70% Ethanol | 25 | 1 hour | 27.8 ± 0.8 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 25 | 5 minutes | 37.6 ± 0.6 |
Data for oleuropein is presented as an estimation for this compound due to their structural similarity and co-occurrence.[5][7]
Table 2: Stability of a Structurally Related Secoiridoid (10-Hydroxythis compound 11-methyl ester) under Various Conditions
| Parameter | Condition | Stability Outcome |
| Temperature | > 70°C | Significant degradation observed. |
| 25°C (Room Temperature) | Not recommended for long-term storage due to potential degradation over time. | |
| 4°C | Acceptable for short-term storage. | |
| -20°C | Optimal for long-term storage. | |
| pH | 3 - 5 | Generally more stable. |
| 7 (Neutral) | Increased rate of degradation. | |
| 9 (Alkaline) | Significant increase in degradation rate. |
This data is for a structurally related compound and should be used as a guideline for this compound.[1]
Experimental Protocols
Protocol 1: Low-Temperature Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods used for the extraction of oleuropein from olive leaves, which is effective for other secoiridoids like this compound.
Materials and Equipment:
-
Dried and powdered plant material (e.g., olive leaves)
-
70% Ethanol in deionized water
-
Ultrasonic bath with temperature control
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator with a water bath
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered plant material.
-
Extraction:
-
Place the powdered sample into a 250 mL beaker.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath and ensure the water level is adequate.
-
Set the temperature of the ultrasonic bath to 25°C.
-
Sonicate the mixture for 2 hours.[7]
-
-
Filtration:
-
Filter the extract through Whatman No. 1 filter paper using a Buchner funnel to separate the solid residue from the liquid extract.
-
Wash the residue with a small volume of fresh 70% ethanol to maximize the recovery of the extract.
-
-
Concentration:
-
Transfer the filtrate to a round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Crucially, maintain the water bath temperature below 40°C to prevent thermal degradation of this compound. [7]
-
Continue evaporation until a crude extract remains.
-
-
Storage: Store the crude extract at -20°C for further purification and analysis.
Protocol 2: Low-Temperature Preparative Column Chromatography for this compound Purification
This protocol provides a general guideline for the purification of this compound from a crude extract using column chromatography at a low temperature.
Materials and Equipment:
-
Crude this compound extract
-
Silica (B1680970) gel (for normal-phase chromatography) or C18 reverse-phase packing material
-
Glass chromatography column (jacketed column is recommended)
-
Cooling circulator (if using a jacketed column) or placement in a cold room
-
Elution solvents (e.g., a gradient of ethyl acetate (B1210297) and methanol (B129727) for normal-phase, or acetonitrile (B52724) and water for reverse-phase)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber (for monitoring fractions)
-
Rotary evaporator
Procedure:
-
System Equilibration:
-
If using a cold room, allow all equipment and solvents to equilibrate to the ambient temperature (typically 4-8°C) for at least 12 hours.[8]
-
If using a jacketed column, connect it to a cooling circulator set to the desired low temperature (e.g., 10°C).
-
-
Column Packing:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
-
Carefully pack the column, ensuring there are no air bubbles.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin the elution with the mobile phase, gradually increasing the polarity of the solvent mixture to separate the compounds.
-
Collect fractions of a consistent volume using a fraction collector.
-
-
Fraction Monitoring:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
-
Pooling and Concentration:
-
Combine the pure fractions containing this compound.
-
Concentrate the pooled fractions using a rotary evaporator with the water bath temperature maintained below 40°C.
-
-
Final Product: The resulting purified this compound should be stored at -20°C.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound processing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of maceration and ultrasonic-assisted extraction of phenolic compounds from fresh olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Optimization of Spray Drying for Oleoside Encapsulation
Welcome to the technical support center for the optimization of spray drying parameters for oleoside encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the spray drying of oleosides?
A1: The most significant factors in spray drying are the inlet air temperature and the choice of carrier agent.[1] Other crucial parameters include the feed flow rate, atomizer speed, and the concentration of the carrier agent.[1] Optimizing these parameters is essential to ensure high encapsulation efficiency and desired powder quality.[2]
Q2: How does the inlet air temperature affect the encapsulation of oleosides?
A2: Inlet air temperature directly impacts the evaporation rate and the final moisture content of the powder. Higher temperatures can lead to faster drying and may improve product yield by reducing stickiness.[3][4] However, excessively high temperatures can cause degradation of heat-sensitive compounds like oleosides.[5] It is crucial to find an optimal temperature that ensures efficient drying without compromising the stability of the bioactive compound. For instance, temperatures above 160°C have been noted to cause major degradation of polyphenols.[5]
Q3: What are common carrier materials used for this compound encapsulation and how do they impact the final product?
A3: Common carrier materials include maltodextrin (B1146171), gum arabic, β-cyclodextrin, and sodium caseinate.[3][6][7] The choice of carrier significantly influences the product yield, encapsulation efficiency, and physical properties of the powder.[3][5] For example, a mixture of maltodextrin and gum arabic has been shown to be effective in producing powders with good physical properties and high polyphenol retention.[5] The carrier material forms a protective matrix around the this compound, preventing its degradation during processing and storage.[8]
Q4: How can I improve the product yield and reduce powder stickiness on the chamber walls?
A4: Low product yield is often due to the stickiness of the powder, which causes it to adhere to the drying chamber walls.[5][9] This issue can be mitigated by:
-
Selecting the appropriate carrier agent: High-molecular-weight carriers can increase the glass transition temperature of the product, reducing stickiness.[9]
-
Optimizing the inlet temperature: Higher temperatures can lead to faster drying, minimizing contact time and stickiness.[4]
-
Adjusting the feed flow rate: A lower feed rate can ensure complete drying of the droplets before they reach the chamber walls.
Q5: What is encapsulation efficiency and how is it measured?
A5: Encapsulation efficiency (EE) is a key parameter that measures the amount of the core material (this compound) successfully entrapped within the carrier material.[3] It is influenced by the properties of the carrier and core materials, the initial emulsion characteristics, and the spray drying process parameters.[3] EE is typically determined by measuring the surface and total this compound content in the powder.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | - Powder sticking to the drying chamber walls.[5] - Inappropriate carrier material or concentration.[6] - Low inlet temperature leading to insufficient drying.[2] | - Increase the inlet air temperature to enhance the drying rate.[3] - Select a carrier with a higher glass transition temperature (e.g., maltodextrin).[9] - Optimize the ratio of the core material to the carrier agent.[3] |
| High Moisture Content | - Inlet temperature is too low.[2] - High feed flow rate. - High humidity of the drying air. | - Increase the inlet temperature to ensure complete evaporation.[2] - Decrease the feed flow rate to allow sufficient drying time. - Use a dehumidifier for the inlet air if possible. |
| Degradation of this compound | - Excessively high inlet temperature.[5] - Prolonged exposure to heat. | - Optimize the inlet temperature; temperatures above 160°C can lead to degradation of polyphenols.[5] - Increase the feed flow rate to reduce the residence time in the dryer, but ensure adequate drying. |
| Poor Powder Flowability | - High moisture content leading to particle agglomeration.[2] - Amorphous and sticky nature of the powder.[9] | - Ensure low final moisture content by optimizing drying parameters. - Incorporate flow aids like silicon dioxide in small quantities. - Use carrier agents that result in less hygroscopic powders.[3] |
| Hollow or Wrinkled Particles | - Rapid evaporation of the solvent. - High inlet temperature. | - Lower the inlet temperature to control the drying rate. - Adjust the feed concentration. |
Experimental Protocols
Preparation of the Feed Emulsion
-
Dissolve the Carrier: Dissolve the selected carrier material(s) (e.g., maltodextrin and gum arabic) in distilled water to achieve the desired concentration (e.g., 20-40% w/v).[7][10]
-
Incorporate the this compound: Add the this compound-rich extract to the carrier solution at a specific core-to-carrier ratio (e.g., 1:2, 1:3, or 1:4 w/w).[3]
-
Homogenize: Homogenize the mixture using a high-speed homogenizer (e.g., IKA T25 Ultraturrax) for a specified time (e.g., 15 minutes) to ensure a uniform emulsion.[6]
-
Continuous Agitation: Maintain continuous stirring of the feed solution with a magnetic stirrer before and during the spray drying process to prevent settling.[6]
Spray Drying Process
-
Set Up the Spray Dryer: Use a laboratory-scale spray dryer (e.g., Buchi Mini Spray Dryer B-290).[6]
-
Define Operating Parameters:
-
Inlet Temperature: Set the desired inlet temperature (e.g., ranging from 120°C to 220°C).[2][3]
-
Feed Flow Rate: Adjust the pump to the desired feed flow rate (e.g., 0.5 L/h).[6]
-
Aspirator Flow Rate: Set the aspirator flow rate (e.g., 100 m³/h).[6]
-
Atomizer Nozzle: Use a nozzle with a suitable diameter (e.g., 0.7 mm).[6]
-
-
Initiate Drying: Feed the prepared emulsion into the spray dryer.
-
Collect the Powder: Collect the dried powder from the cyclone collection bottle.[1]
-
Storage: Store the collected powder in airtight, opaque containers at a low temperature (e.g., 4°C) until further analysis.[6]
Characterization of the Encapsulated Powder
-
Encapsulation Efficiency (EE):
-
Determine the surface this compound content by washing a known amount of powder with a solvent that dissolves the surface oil but not the carrier (e.g., hexane).
-
Determine the total this compound content by breaking the microcapsules and extracting the this compound.
-
Calculate EE using the formula: EE (%) = [(Total this compound - Surface this compound) / Total this compound] x 100.
-
-
Moisture Content: Use a moisture analyzer or the oven-drying method to determine the residual moisture in the powder.[11]
-
Particle Size and Morphology: Analyze the particle size distribution and surface morphology using techniques like laser diffraction and scanning electron microscopy (SEM).[11]
-
Bulk Density: Measure the bulk density by determining the volume occupied by a known mass of powder.[3]
-
Solubility and Hygroscopicity: Evaluate the time taken for the powder to dissolve in water and its tendency to absorb moisture from the air.[3]
Quantitative Data Summary
Table 1: Influence of Spray Drying Parameters on Powder Characteristics
| Parameter | Range Investigated | Effect on Encapsulation Efficiency | Effect on Product Yield | Effect on Moisture Content | Reference(s) |
| Inlet Temperature | 120 - 220 °C | Increased with higher temperature | Increased with higher temperature | Decreased with higher temperature | [2][3] |
| Carrier to Oil Ratio | 2:1 to 4:1 (w/w) | Increased with higher ratio | Increased with higher ratio | - | [3] |
| Carrier Concentration | 10 - 50% (w/v) | - | Higher concentration can sometimes lead to lower yield due to increased viscosity and wall deposition | Decreased with higher concentration | [4][6] |
Table 2: Optimal Conditions Reported for Encapsulation of Similar Compounds
| Core Material | Carrier Material(s) | Inlet Temperature (°C) | Key Findings | Reference(s) |
| Olive Leaf Extract | Maltodextrin + Gum Arabic | 150 | Highest product yield (54.48%) and polyphenol retention (56.50%) | [5] |
| Palm Fibre Oil | Gum Arabic | 166 | Optimal inlet temperature for encapsulation | [2] |
| Sour Cherry Oil | Maltodextrin + Gum Arabic | 195 | Higher inlet temperature positively affected flowability | [2] |
| Sea Buckthorn Berry Oil | β-cyclodextrin | 120 | Optimal for preserving carotenoids and antioxidant capacity | [3] |
| Olive Mill Wastewater | Maize Maltodextrin | Not Specified | Successful encapsulation of phenolic compounds | [12] |
Visualizations
Caption: Experimental workflow for this compound encapsulation.
Caption: Relationship between parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
Technical Support Center: Troubleshooting Poor Fragmentation of Oleoside in MS/MS Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the MS/MS analysis of oleoside. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor fragmentation of this secoiridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its fragmentation be challenging?
This compound is a secoiridoid glycoside with the molecular formula C₁₆H₂₂O₁₁[1]. Like many glycosylated compounds, achieving consistent and informative fragmentation in MS/MS analysis can be difficult. The primary challenges arise from the labile nature of the glycosidic bond, the potential for in-source decay (fragmentation before the collision cell), and the formation of various adducts that can affect fragmentation efficiency[2][3].
Q2: I am observing a very weak or no molecular ion peak for this compound. What could be the cause?
A weak or absent molecular ion peak is often a sign of in-source fragmentation, where the this compound molecule fragments in the ion source before it reaches the mass analyzer. This is a common phenomenon for glycosides[3]. The energy in the ion source might be too high, causing the glycosidic bond to break prematurely.
Q3: My MS/MS spectrum of this compound is dominated by the precursor ion with very few fragment ions. How can I improve fragmentation?
This indicates that the collision energy is likely too low to induce efficient fragmentation of the precursor ion. Glycosidic bonds require a certain energy threshold to be cleaved. Optimization of the collision energy is a critical step to obtain a rich fragmentation spectrum.
Q4: I see multiple peaks in my full scan MS spectrum that could correspond to this compound. Why is this happening?
This compound, like other glycosides, can readily form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺). This results in multiple peaks corresponding to the same analyte. The formation of these adducts can be influenced by the mobile phase composition and the cleanliness of the system and glassware.
Troubleshooting Guides
Issue 1: Poor or No Fragmentation of the this compound Precursor Ion
If you are observing the precursor ion with little to no fragmentation, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Fragmentation
Caption: A logical workflow for troubleshooting poor this compound fragmentation.
Detailed Steps:
-
Optimize Collision Energy (CE): This is the most critical parameter for achieving good fragmentation.
-
Action: Perform a collision energy optimization experiment by ramping the CE across a range of values (e.g., 10-60 eV) to find the optimal setting for your specific instrument and this compound precursor ion.
-
Rationale: Different instruments and precursor ions require different optimal collision energies. A systematic ramp will reveal the energy at which the precursor is efficiently fragmented into informative product ions. For glycopeptides, it has been shown that there is a linear dependency of the optimal collision energy on the m/z ratio[4].
-
-
Evaluate the Precursor Adduct Ion: The type of adduct ion selected for fragmentation can significantly impact the resulting fragments.
-
Action: Compare the fragmentation of the protonated molecule ([M+H]⁺) versus sodium ([M+Na]⁺) or other adducts.
-
Rationale: Protonated molecules often fragment more readily and in a more predictable manner than sodiated adducts. If [M+Na]⁺ is the dominant species, consider modifying the mobile phase to favor the formation of [M+H]⁺.
-
-
Adjust Ion Source Parameters to Minimize In-Source Fragmentation: If you suspect premature fragmentation, adjusting the ion source settings can help.
-
Action: Lower the fragmentor voltage (also known as cone voltage or declustering potential) and the ion source temperature.
-
Rationale: High fragmentor voltages and source temperatures can impart excess energy to the ions, causing them to fragment before they enter the collision cell[2]. Reducing these parameters can help preserve the intact precursor ion for MS/MS analysis.
-
Issue 2: Presence of Multiple Adducts and Their Impact on Fragmentation
The presence of various adducts can complicate analysis and lead to inconsistent fragmentation.
Strategy for Managing Adduct Formation
Caption: A strategy for managing multiple adducts in this compound analysis.
Detailed Steps:
-
Modify Mobile Phase Composition: The choice and concentration of mobile phase additives can significantly influence adduct formation.
-
Action: Add or increase the concentration of a proton source, such as formic acid or acetic acid (typically 0.1%). Alternatively, adding ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can promote the formation of [M+NH₄]⁺ adducts, which may fragment more predictably than alkali metal adducts.
-
Rationale: Acidic additives provide a source of protons, favoring the formation of the [M+H]⁺ ion. Ammonium salts can also act as proton donors and help to outcompete sodium and potassium ions.
-
-
Ensure System Cleanliness: Contamination is a common source of alkali metal ions.
-
Action: Thoroughly clean the LC system, ion source, and use high-purity solvents and new glassware.
-
Rationale: Sodium and potassium are ubiquitous and can leach from glassware or be present as impurities in solvents and reagents. A clean system minimizes the availability of these ions for adduct formation.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following tables provide general guidance based on the analysis of similar glycosylated compounds.
Table 1: Typical Starting Collision Energy (CE) Ranges for Glycoside Fragmentation
| Precursor Ion Type | m/z Range | Typical Starting CE (eV) | Notes |
| [M+H]⁺ | 300 - 500 | 15 - 25 | Lower m/z ions generally require less energy. |
| [M+H]⁺ | 500 - 700 | 20 - 35 | |
| [M+Na]⁺ | 300 - 700 | 25 - 45 | Sodiated adducts are often more stable and may require higher CE. |
Table 2: Effect of Mobile Phase Additives on Ionization and Fragmentation of Glycosides
| Additive | Typical Concentration | Effect on Ionization | Effect on Fragmentation |
| Formic Acid | 0.1% | Promotes [M+H]⁺ formation | Generally leads to cleaner and more predictable fragmentation of the protonated molecule. |
| Acetic Acid | 0.1% | Promotes [M+H]⁺ formation | Similar to formic acid, can provide good fragmentation. |
| Ammonium Formate | 5-10 mM | Can promote [M+NH₄]⁺ adducts | Ammonium adducts may show different fragmentation patterns, sometimes aiding in structural elucidation. |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate | Similar to ammonium formate. |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound Fragmentation
-
Prepare a standard solution of this compound at a concentration that gives a stable and reasonably intense signal (e.g., 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS run with a stable elution of the this compound peak.
-
Set up the MS/MS method to acquire product ion spectra for the [M-H]⁻ or [M+H]⁺ ion of this compound (m/z 389.1 or 391.1, respectively).
-
Create a series of experiments where the collision energy is incrementally increased. For example, start at 10 eV and increase in steps of 2-5 eV up to 60 eV.
-
Acquire data for each collision energy step.
-
Analyze the resulting spectra to identify the collision energy that provides the best balance between precursor ion depletion and the formation of a rich profile of fragment ions. Look for the appearance of key fragment ions, such as the loss of the glucose moiety (a neutral loss of 162 Da).
-
Select the optimal collision energy for your quantitative or qualitative analysis. It may also be beneficial to use a stepped collision energy approach, where data is acquired at both a low and a high collision energy to capture a wider range of fragments[5].
Protocol 2: Minimizing In-Source Fragmentation
-
Analyze a standard solution of this compound using your current LC-MS method.
-
Examine the full scan MS spectrum for the presence of fragment ions at the retention time of this compound. A common in-source fragment for glycosides is the aglycone ion, which for this compound would result from the loss of the glucose unit (162 Da). For secoiridoids like oleuropein, a common fragment is the elenolic acid ion[6].
-
If in-source fragmentation is observed, systematically reduce the fragmentor voltage (or cone voltage/declustering potential) in increments of 5-10 V and re-acquire the data.
-
Monitor the ratio of the intact precursor ion to the in-source fragment ion. The goal is to maximize the intensity of the precursor ion.
-
If reducing the fragmentor voltage is insufficient, consider lowering the ion source temperature in increments of 25-50 °C and repeat the analysis.
-
Once in-source fragmentation is minimized, proceed with MS/MS optimization as described in Protocol 1.
Predicted Fragmentation Pathway of this compound
Based on the fragmentation of similar secoiridoid glycosides, a likely fragmentation pathway for the deprotonated this compound molecule ([M-H]⁻ at m/z 389.1) is proposed below.
Predicted this compound Fragmentation Pathway
Caption: A predicted fragmentation pathway for deprotonated this compound in MS/MS.
The initial and most probable fragmentation step is the neutral loss of the glucose moiety (162 Da), resulting in the formation of the aglycone ion. Further fragmentation of the aglycone is expected. For other secoiridoids, the formation of a fragment corresponding to elenolic acid has been observed[6]. Researchers should look for these characteristic losses and fragment ions when analyzing their this compound MS/MS data.
References
- 1. This compound | C16H22O11 | CID 101042548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Oleoside and Oleuropein: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the bioactivities of two prominent secoiridoids found in olive leaves and fruit: oleoside and oleuropein (B1677263). While oleuropein has been extensively studied, quantitative data on the bioactivity of isolated this compound remains limited. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.
Introduction
Oleuropein and its related compounds, including this compound, are polyphenolic secoiridoids abundant in Olea europaea L. They are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] Oleuropein is the most abundant of these compounds in olive leaves and has been the subject of numerous studies to elucidate its mechanisms of action.[2] this compound, a structurally related glucoside, is also present in olive leaf extracts, though its individual contribution to the overall bioactivity is less well-defined due to a lack of studies on the isolated compound.[3][4] This guide aims to present a comparative overview of the known bioactivities of these two molecules to inform future research directions.
Comparative Bioactivity: A Data-Driven Overview
The following sections detail the known antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of oleuropein, supported by quantitative data from various in vitro and in vivo studies. While direct quantitative comparisons with this compound are challenging due to limited data, the available qualitative information for this compound is presented to provide a basis for future investigations.
Antioxidant Activity
Anti-inflammatory Activity
Oleuropein has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] One study found that oleuropein was the major component in olive leaf extract responsible for its anti-inflammatory effects, showing activity at a concentration of 20 μg/mL.[5] The anti-inflammatory actions of oleuropein are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPKs.[6]
Anticancer Activity
The anticancer properties of oleuropein have been investigated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis. For example, IC50 values for oleuropein in MCF-7 breast cancer cells have been reported to be 16.99 ± 3.4 μM.[7] In another study on triple-negative breast cancer cells, the IC50 values for oleuropein were found to be 159.70 µM in MDA-MB-468 cells and 225.65 µM in MDA-MB-231 cells after 72 hours of exposure.[8]
Neuroprotective Effects
Oleuropein has shown promise as a neuroprotective agent, potentially beneficial in the context of neurodegenerative diseases.[9] Studies have indicated its ability to protect neuronal cells from oxidative stress-induced damage.[10] While olive leaf extracts containing this compound have been studied for their neuroprotective effects, the specific contribution of this compound remains to be elucidated.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of oleuropein. The absence of data for this compound highlights a significant gap in the current research literature.
| Bioactivity Assay | Oleuropein (IC50/EC50) | This compound (IC50/EC50) | Reference(s) |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | 13.8 ± 0.8 µg/mL | Not Available | [11] |
| ABTS Radical Scavenging | 16.1 ± 1.2 µg/mL | Not Available | [11] |
| Anti-inflammatory Activity | |||
| TNF-α Inhibition (in PMNCs) | Effective at 20 µg/mL | Not Available | [5] |
| Anticancer Activity | |||
| MCF-7 (Breast Cancer) | 16.99 ± 3.4 μM | Not Available | [7] |
| MDA-MB-231 (Breast Cancer) | 225.65 µM (72h) | Not Available | [8] |
| MDA-MB-468 (Breast Cancer) | 159.70 µM (72h) | Not Available | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
Signaling Pathways
The bioactivities of oleuropein are mediated through its interaction with various cellular signaling pathways. The NF-κB and MAPK signaling cascades are key pathways modulated by oleuropein to exert its anti-inflammatory effects.
References
- 1. Oleuropein, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of bioactive compounds in commercial olive leaf extracts, and olive leaves and their infusions - Food & Function (RSC Publishing) DOI:10.1039/C9FO00698B [pubs.rsc.org]
- 4. iris.unict.it [iris.unict.it]
- 5. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ffhdj.com [ffhdj.com]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective effects of hydro-alcoholic extract of olive (Olea europaea L.) leaf on rotenone-induced Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
validating the mechanism of action of oleoside's antioxidant properties
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antioxidant mechanism of oleoside. Through objective comparisons with viable alternatives and supported by experimental data, we delve into its efficacy and potential applications.
This compound, a secoiridoid glucoside found in olive leaves and fruit, has garnered interest for its potential health benefits, largely attributed to its antioxidant properties. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide synthesizes available data to compare this compound's antioxidant performance, outlines key experimental protocols for its evaluation, and visualizes the underlying cellular signaling pathways.
Dual Antioxidant Mechanism of this compound
The antioxidant capacity of this compound is believed to stem from a two-pronged mechanism:
-
Direct Radical Scavenging: Like many phenolic compounds, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thus terminating the damaging chain reactions of oxidation. This activity is often measured using assays such as DPPH and ABTS.
-
Modulation of Cellular Antioxidant Pathways: this compound may also exert its effects indirectly by upregulating the body's endogenous antioxidant defense systems. This involves the activation of key signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling.
Comparative Analysis of Antioxidant Activity
While specific quantitative data for pure this compound is limited in publicly available literature, we can draw comparisons with its structurally related and more extensively studied counterpart, oleuropein (B1677263). Both share a common secoiridoid backbone, but differ in their glycosidic linkages. This structural similarity suggests they may share antioxidant mechanisms.
| Compound | Assay | IC50 / Activity | Reference |
| Oleuropein | DPPH | IC50: 22.46 to 198 µg/mL (in olive leaf extracts) | [1] |
| ABTS | - | - | |
| This compound | DPPH | Data for pure compound not readily available | |
| ABTS | Data for pure compound not readily available | ||
| Ascorbic Acid (Standard) | DPPH | IC50: 12.27 ± 0.28 µg/mL | [2] |
| ABTS | IC50: 86.35 ± 0.02 µg/mL | [2] | |
| Ellagic Acid (in G. lucida) | DPPH | IC50: 11.75 ± 0.53 µg/mL | [2] |
| ABTS | IC50: 11.28 ± 0.28 µg/mL | [2] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Signaling Pathways Involved in this compound's Antioxidant Action
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
MAPK Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses. Oxidative stress can activate these pathways.[3] this compound may modulate MAPK signaling to enhance cell survival and reduce inflammation associated with oxidative stress. For instance, extracts from Olea europaea have been shown to suppress inflammation by targeting TAK1-mediated MAP kinase activation.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.[2]
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).
-
Various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
An aliquot of the test compound or standard is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2]
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound (this compound) and a standard antioxidant are prepared.
-
An aliquot of the test compound or standard is added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Experimental Workflow
A typical workflow for assessing the in vitro antioxidant activity of a compound like this compound is depicted below.
Conclusion
While direct experimental evidence for the antioxidant capacity of pure this compound is still emerging, its structural similarity to oleuropein and its presence in antioxidant-rich olive extracts strongly suggest its potential as a potent antioxidant. The proposed dual mechanism of direct radical scavenging and modulation of the Nrf2-ARE and MAPK signaling pathways provides a solid framework for future research. The standardized experimental protocols outlined in this guide will be instrumental in generating the necessary quantitative data to fully validate and compare the antioxidant efficacy of this compound, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases.
References
A Comparative Guide to the Cross-Validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for Oleoside Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of bioactive compounds is paramount. Oleoside, a secoiridoid glucoside with various potential therapeutic properties, requires robust and reliable analytical methods for its quantification in plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of HPLC and quantitative NMR (qNMR) for this compound quantification, complete with supporting experimental data and detailed methodologies, to aid in method selection and cross-validation.
Quantitative Performance: A Comparative Overview
The choice of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for HPLC and qNMR methods for the quantification of this compound and structurally related glycosides. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC with UV Detection | Quantitative ¹H-NMR Spectroscopy |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Milligram to microgram range |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | Milligram to microgram range |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Accuracy/Recovery (%) | 98.0 - 102.0% | 97.0 - 103.0% |
| Primary Application | Quantification and purity assessment | Structural elucidation and quantification |
Experimental Protocols
Detailed and well-documented experimental protocols are the foundation of reproducible and reliable scientific data. The following sections provide representative methodologies for the quantification of this compound using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-45 min, 10% B. The gradient may require optimization depending on the specific column and system.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[1]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).[1] Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample (e.g., Plant Extract): Accurately weigh the dried plant extract and dissolve it in methanol. Use ultrasonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[2]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol describes the use of ¹H-NMR for the quantification of this compound using an internal standard.
1. Materials and Reagents:
-
This compound sample (e.g., purified compound or extract)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.[2]
3. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 5-10 mg) and the internal standard into a vial.[2] The internal standard should have a proton signal that is well-resolved from the signals of this compound.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).[2]
-
Transfer the solution to a 5 mm NMR tube.[2]
4. NMR Data Acquisition:
-
Experiment: ¹H NMR
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow and Logical Comparison
The cross-validation of HPLC and NMR methods involves a systematic process to ensure that both techniques provide comparable and reliable quantitative results. The workflows for the individual techniques and their comparative logic are illustrated below.
References
Oleoside: A Potential Biomarker for Olive Oil Quality? A Comparative Guide
Introduction: The quality of olive oil, a cornerstone of the Mediterranean diet, is a complex interplay of factors including olive variety, ripeness, processing methods, and storage conditions.[1] For researchers, scientists, and professionals in drug development, the ability to accurately assess olive oil quality is paramount for ensuring its sensory attributes, nutritional value, and therapeutic potential. While traditional markers like free fatty acids and peroxide value provide a snapshot of the oil's current state, there is a growing interest in identifying more specific biomarkers that can offer deeper insights into its history and potential longevity. This guide provides a comparative analysis of oleoside, a secoiridoid glycoside found in olives, as a potential biomarker for olive oil quality, weighing its performance against established analytical parameters.
This compound and its Role in Olive Oil Chemistry
This compound is a prominent phenolic compound found in the fruit and leaves of the olive tree (Olea europaea).[2] It is a precursor to several other important secoiridoids, including oleuropein (B1677263). The concentration of this compound and its derivatives is influenced by the olive cultivar, ripening stage, and the extraction process. Generally, the levels of these compounds are highest in unripe olives and tend to decrease as the fruit matures and during the oil extraction process.[3] This inherent variability suggests that this compound could serve as an indicator of harvest time and processing efficiency, both of which are critical determinants of final oil quality.
Comparison of this compound with Alternative Biomarkers
The quality of olive oil is currently assessed using a panel of chemical and sensory analyses. Here, we compare the potential of this compound as a quality biomarker against these established alternatives.
| Biomarker Category | Specific Marker(s) | Information Provided | Limitations | Potential Role of this compound |
| Hydrolytic Degradation | Free Fatty Acids (FFA) | Indicates the extent of triglyceride breakdown due to enzymatic activity, often related to poor fruit quality or improper handling.[1] | Can be influenced by various factors and does not provide specific information about the degradation of health-promoting phenolic compounds. | A low this compound concentration could correlate with advanced fruit ripeness or harsh processing, which also contribute to higher FFA. |
| Primary Oxidation | Peroxide Value (PV) | Measures the concentration of hydroperoxides, the initial products of lipid oxidation.[1] | Peroxides are transient and can break down into secondary oxidation products, so a low PV doesn't always guarantee high quality. | The degradation of this compound, a potent antioxidant, may precede or occur alongside lipid oxidation, potentially offering an earlier or complementary indicator of oxidative stress. |
| Secondary Oxidation | UV Absorbance (K232, K270) | Indicates the presence of conjugated dienes and trienes (K232) and carbonyl compounds (K270), which are secondary oxidation products.[4] | These are lagging indicators of oxidation and may not reflect the initial stages of quality loss. | Changes in this compound levels might provide a more sensitive measure of the early stages of oxidative degradation before significant secondary oxidation products accumulate. |
| Phenolic Compounds | Oleuropein, Oleocanthal, Hydroxytyrosol, Tyrosol | These compounds contribute to the bitterness, pungency, and antioxidant capacity of olive oil, and are linked to many of its health benefits.[5][6] | The profile of these compounds is complex and can be influenced by numerous variables. | As a precursor and related compound, this compound levels could provide a broader picture of the overall secoiridoid profile and its degradation pathway. |
Experimental Protocols
Accurate quantification of this compound and other phenolic compounds is crucial for their validation as biomarkers. The following is a detailed methodology for the analysis of hydrophilic phenols in virgin olive oil, adapted from the International Olive Council (IOC).
Protocol: Determination of Biophenols in Olive Oils by HPLC
1. Principle: This method is based on the direct extraction of biophenolic minor polar compounds from olive oil using a methanol (B129727)/water solution, followed by quantification by High-Performance Liquid Chromatography (HPLC) with a UV detector.
2. Equipment:
-
High-performance liquid chromatograph (HPLC) with a ternary gradient pump.
-
C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).
-
UV detector set at 280 nm.
-
Data integration software.
-
Standard laboratory glassware (flasks, pipettes).
-
Test tubes with screw caps.
-
Vortex mixer.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm).
3. Reagents:
-
Methanol (HPLC grade).
-
Acetonitrile (B52724) (HPLC grade).
-
Orthophosphoric acid.
-
Ultrapure water.
-
Syringic acid (internal standard).
-
Tyrosol (external standard).
-
Reference standards for other phenolic compounds of interest (e.g., oleuropein, hydroxytyrosol).
4. Sample Preparation and Extraction:
-
Accurately weigh approximately 2.0 g of olive oil into a 10 ml screw-cap test tube.
-
Add a known volume of the internal standard solution (syringic acid in methanol/water).
-
Vortex for 30 seconds.
-
Add 5 ml of methanol/water (80/20, v/v) extraction solution.
-
Vortex for 1 minute.
-
Place in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge at 5000 rpm for 25 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Analysis:
-
Mobile Phase: A ternary gradient of water with 0.2% H3PO4 (A), methanol (B), and acetonitrile (C).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 280 nm.
-
Quantification: Calculate the concentration of individual phenolic compounds based on the peak areas relative to the internal and external standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical context of this compound and the analytical workflow for its assessment.
Figure 1: Simplified biochemical pathway of this compound in olives.
Figure 2: Workflow for this compound analysis in olive oil.
Conclusion
The validation of this compound as a robust biomarker for olive oil quality is a promising area of research. Its position as a precursor in the secoiridoid pathway and its sensitivity to factors like fruit ripeness and processing make it a compelling candidate for a more nuanced assessment of olive oil quality beyond the traditional parameters. While direct comparative studies are still emerging, the existing evidence suggests that monitoring this compound levels, in conjunction with established markers, could provide a more comprehensive understanding of an olive oil's history, freshness, and potential health benefits. Further research with controlled storage and processing experiments is warranted to fully elucidate the correlative and predictive power of this compound as a quality biomarker. This will be invaluable for quality control in the food industry and for ensuring the efficacy of olive oil-derived products in research and development.
References
- 1. stnicholasmonemvasia.com [stnicholasmonemvasia.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of storage on quality parameters and phenolic content of Italian extra-virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol-Infused Extra Virgin Olive Oil: A Key to Minimizing Oxidation, Boosting Antioxidant Potential, and Enhancing Physicochemical Stability During Frying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effects of the olive oil phenolic components oleuropein and hydroxytyrosol: focus on protection against cardiovascular and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Secoiridoid Profiles in Different Olive Varieties
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Phytochemical Nuances
Secoiridoids, a class of phenolic compounds abundant in olives (Olea europaea), are of significant scientific interest due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. The concentration and specific profile of these compounds, such as oleuropein (B1677263), ligstroside, oleacein, and oleocanthal, are highly dependent on the olive cultivar, geographical origin, ripeness of the fruit, and processing methods.[1] This variability underscores the critical need for precise analytical characterization for research and drug development purposes. This guide provides a comparative analysis of secoiridoid content across different olive varieties, supported by experimental data and detailed methodologies.
Quantitative Comparison of Secoiridoids in Olive Cultivars
The following tables summarize the quantitative data on the concentration of major secoiridoids in different olive cultivars, as reported in various scientific studies. These values highlight the significant diversity in secoiridoid content among varieties.
Table 1: Oleuropein and its Derivatives in Various Olive Cultivars
| Cultivar | Compound | Concentration | Reference |
| Peranzana | Oleuropein | 3.5 mg/g of olive pulp | [2] |
| Coratina | Demethyloleuropein | 2.4 mg/g of olive pulp | [2] |
| Leccino | Demethyloleuropein | 1.5 mg/g of olive pulp | [2] |
| Coratina | Oleuropein and its isomers | Estimates provided as oleuropein equivalents in mg/g of drupes | [3] |
| Moroccan Picholine | Oleuropein | 167.81 mg/kg | [1] |
| Oblica | Dialdehyde form of decarboxymethyloleuropein aglycone (DMOdA) | 78.8–277.2 mg/kg | [4] |
| Leccino | Dialdehyde form of decarboxymethyloleuropein aglycone (DMOdA) | 60.6–347.9 mg/kg | [4] |
Table 2: Ligstroside and its Derivatives in Different Olive Cultivars
| Cultivar | Compound | Concentration | Reference |
| Oblica | Dialdehyde form of decarboxymethyl ligstroside aglycone (DMLdA) | 85.1–166.5 mg/kg | [4] |
| Leccino | Dialdehyde form of decarboxymethyl ligstroside aglycone (DMLdA) | 32.9–142.7 mg/kg | [4] |
Table 3: Oleocanthal and Oleacein Content in Different Olive Cultivars
| Cultivar | Compound | Concentration | Reference |
| Spanish-style green (SP) | Oleocanthal | 0.081 mg/kg (wet weight) | [5] |
Table 4: General Secoiridoid Content in Different Olive Varieties
| Olive Type | Secoiridoid Content | Observation | Reference |
| Greek-style natural fermentation (GK) | Highest concentration of most measured secoiridoids (except oleocanthal) | [5] | |
| Californian-style black ripe (CA) | Lowest levels of most measured secoiridoids | [5] | |
| Wild (Oleaster) | Higher values of secoiridoids exceeding 60-90% of total biophenols compared to cultivated varieties | Correlated with high resistance to oxidation | [6][7] |
Experimental Protocols
Accurate quantification of secoiridoids is crucial for comparative studies. The following are detailed methodologies commonly employed in the analysis of these compounds in olive products.
Protocol 1: Extraction of Secoiridoids from Olive Drupes
This protocol outlines the steps for extracting secoiridoids from fresh olive fruit.
-
Sample Preparation : Freeze-dry the olive drupes to preserve the chemical integrity of the compounds.[1]
-
Pitting and Grinding : Manually pit the dried olives and then grind them into a fine powder using a mortar and pestle.[1][3]
-
Extraction :
-
Weigh a precise amount of the olive powder.
-
Add a defined volume of a suitable solvent mixture, such as methanol (B129727)/water.[1]
-
Vortex the mixture to ensure thorough mixing.[1]
-
-
Centrifugation : Centrifuge the mixture to separate the solid material from the liquid extract.[1]
-
Collection : Carefully collect the supernatant, which contains the extracted secoiridoids.[1]
-
Storage : Store the extract at 4°C until analysis to prevent degradation.[1][3]
Protocol 2: Analysis of Secoiridoids by UHPLC-ESI-MS/MS
This protocol describes a common high-throughput method for the sensitive and selective quantification of secoiridoids.
-
Sample Preparation : Perform simple dilutions of the olive extract or olive oil sample with an appropriate solvent mixture, such as dry tetrahydrofuran (B95107) and dry acetonitrile (B52724) for olive oil.[1]
-
Chromatographic Separation :
-
Instrumentation : Utilize a UHPLC (Ultra-High-Performance Liquid Chromatography) system coupled to a tandem quadrupole mass spectrometer.[1][8]
-
Mobile Phase : A common mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[1][8]
-
Gradient Elution : A typical gradient might be: t=0 min, 100% (A); t=2 min, 100% (A); t=4.75 min, 46.4% (A); t=4.9 min, 0% (A); t=5.9 min, 0% (A); t=6 min, 100% (A); t=6.5 min, 100% (A).[8]
-
-
Mass Spectrometry Detection :
Visualizing Key Processes
To better understand the experimental workflow and the biochemical origins of secoiridoids, the following diagrams are provided.
Caption: Experimental workflow for secoiridoid analysis.
Caption: Simplified secoiridoid biosynthesis pathway in olives.
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. mdpi.com [mdpi.com]
- 4. Quantitatively Unraveling Hierarchy of Factors Impacting Virgin Olive Oil Phenolic Profile and Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. Changes in secoiridoids content and chemical characteristics of cultivated and wild Algerian olive oil, in term of fruit maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Oleoside and Related Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of oleoside and related polyphenols, focusing on their enhanced antioxidant and anti-inflammatory properties. While direct experimental data on the synergistic combinations of purified this compound with other specific polyphenols is emerging, extensive research on olive leaf and fruit extracts, rich in this compound, oleuropein, and hydroxytyrosol, strongly indicates that their therapeutic efficacy stems from the combined, synergistic action of these components.[1][2] This guide synthesizes available data, outlines key molecular pathways, presents detailed experimental protocols for assessing synergy, and offers a framework for future research in this domain.
Quantitative Data on Polyphenol Synergy
The therapeutic benefits of plant-derived polyphenols are often greater when used in combination than as individual purified compounds.[2][3] This enhancement is attributed to synergistic interactions where the combined effect is greater than the sum of individual effects. Below are comparative tables summarizing quantitative data from studies on polyphenol mixtures, providing a reference for the magnitude and nature of these interactions.
Table 1: Synergistic Anti-inflammatory and Enzyme Inhibition Effects of Olive Polyphenols
| Polyphenol/Metabolite | Model System | Target/Effect Measured | Key Quantitative Finding | Reference |
| Oleacein | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significantly decreased NO at 12.5 µM | [4] |
| Oleacein | Enzyme Assay | 5-LOX Enzyme Inhibition | IC50 = 45.02 µM | [4] |
| Hydroxytyrosol | Enzyme Assay | 5-LOX Enzyme Inhibition | Active at 100 µM (lower than oleacein) | [4] |
| Oleacein & Metabolites | Enzyme Assay | COX-1 and COX-2 Inhibition | IC50 values < 3 µM for all tested compounds | [4][5] |
Table 2: Examples of Synergistic Effects in Other Polyphenol Combinations
| Polyphenol Combination | Model System | Effect Measured | Key Quantitative Finding | Reference |
| Quercetin (B1663063) + Catechin (B1668976) | RAW 264.7 Macrophages | Pro-inflammatory Molecules (NO, TNF-α, etc.) | Combination synergistically attenuated the increase of inflammatory markers. | [6] |
| Quercetin + Florfenicol | Aeromonas hydrophila | Antibacterial Activity (FIC Index) | Fractional Inhibitory Concentration (FIC) index was 0.28, indicating strong synergy. | [7] |
| Quercetin + Vitamin E | Aging Breeder Hens | Ovary Antioxidant Capacity (T-SOD) | Combination group showed significantly higher T-SOD levels than control or individual treatments. | [8] |
| Gallic Acid + Caffeic Acid | Chemical Assay (FRAP) | Antioxidant Activity | Showed 137.8% synergistic effect compared to theoretical additive value. | [9] |
Key Signaling Pathways in Polyphenol Synergy
The antioxidant and anti-inflammatory effects of this compound and other polyphenols are mediated through the modulation of critical cell signaling pathways. Synergy often arises when different compounds in a mixture target multiple points within a single pathway or engage several pathways that converge on a common therapeutic outcome.
The Nrf2/ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[10][11] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress (or Nrf2-activating compounds like polyphenols), Nrf2 is released from Keap1 and translocates to the nucleus.[12] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, initiating the transcription of a wide array of protective enzymes, including heme oxygenase-1 (HO-1), SOD, and catalase.[13][14] The synergistic action of polyphenols can enhance Nrf2 activation, leading to a more robust and sustained antioxidant defense.[15]
Caption: The Nrf2/ARE signaling pathway activated by polyphenols.
The NF-κB Inflammatory Pathway
Polyphenols, including those from olives, are known to limit inflammation by reducing the expression and activity of the transcription factor NF-κB.[16][17] NF-κB controls the expression of pro-inflammatory cytokines (TNF-α, IL-1β), enzymes (COX-2, iNOS), and adhesion molecules.[14][16] By inhibiting NF-κB activation, often through upstream effects on IKK phosphorylation or by scavenging ROS that can activate the pathway, polyphenols can synergistically suppress the inflammatory cascade.[16][18]
Experimental Protocols for Assessing Synergy
Objective comparison of synergistic effects requires standardized and reproducible experimental protocols. Below are methodologies for key assays used in this field.
General Experimental Workflow
The assessment of synergy follows a logical progression from initial screening to quantitative analysis. The workflow ensures that the effects of combined compounds are rigorously compared against individual components and a theoretical additive effect.
Caption: General workflow for assessing synergistic interactions.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.
-
Prepare stock solutions of individual polyphenols and their combinations in methanol at various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of each polyphenol solution (or combination) to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
For the blank, use methanol.
-
-
Incubation and Measurement :
-
Calculation :
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the EC50 (the concentration required to scavenge 50% of DPPH radicals) for each compound and combination. Synergy is indicated if the EC50 of the mixture is significantly lower than that of the individual components.
-
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Anti-inflammatory)
This protocol uses the Griess reagent to measure nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture :
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment :
-
Pre-treat the cells with various concentrations of individual polyphenols or their combinations for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
-
Griess Assay :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement and Analysis :
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
A synergistic effect is observed if the combination treatment inhibits NO production more effectively than the individual compounds.[6]
-
Protocol 3: MTT Cell Viability Assay
This assay assesses cell metabolic activity as an indicator of cell viability, cytotoxicity, or proliferation.
-
Cell Seeding :
-
Seed cells (e.g., cancer cell line for anti-proliferative studies or normal cells for cytotoxicity assessment) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment :
-
Treat cells with a range of concentrations of the individual polyphenols and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization :
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Measurement :
-
Gently shake the plate and measure the absorbance at 570 nm.
-
-
Analysis :
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each compound and combination to assess for synergistic anti-proliferative effects.
-
References
- 1. Synergistic Effect of Polyphenol-Rich Complex of Plant and Green Propolis Extracts with Antibiotics against Respiratory Infections Causing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNERGISM OF ANTIOXIDANT PHYTOCHEMICALS: COMPARISONS AMONG PURIFIED POLYPHENOLS AND DIETARY-PLANT EXTRACTS | International Society for Horticultural Science [ishs.org]
- 3. remedypublications.com [remedypublications.com]
- 4. Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites [mdpi.com]
- 5. [PDF] Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites | Semantic Scholar [semanticscholar.org]
- 6. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Quercetin on Antibacterial Activity of Florfenicol Against Aeromonas hydrophila In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olive Polyphenols: Antioxidant and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Olive Oil Phenolic Compounds on Inflammation in the Prevention and Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Innovative Process for the Recovery of Oleuropein-Rich Extract from Olive Leaves and Its Biological Activities: Encapsulation for Activity Preservation with Concentration Assessment Pre and Post Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating a High-Throughput Screening Method for Oleoside: A Comparative Guide
For researchers and drug development professionals, the efficient and accurate identification of bioactive compounds is paramount. Oleoside, a secoiridoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. High-Throughput Screening (HTS) methodologies are essential for rapidly evaluating large compound libraries to identify novel drug candidates that modulate specific biological pathways. This guide provides a comprehensive comparison of a primary cell-based HTS assay and a secondary enzyme-based assay for the validation of this compound's activity, supported by detailed experimental protocols and comparative analytical methods for quantification.
Comparison of High-Throughput Screening Methods
The validation of a potential therapeutic agent like this compound requires a multi-faceted approach, often beginning with a primary high-throughput screen to identify initial "hits," followed by a secondary, more specific assay to confirm the activity and elucidate the mechanism of action. Here, we compare a cell-based NF-κB reporter assay as a primary screen for anti-inflammatory activity with a secondary COX-2 enzyme inhibition assay for orthogonal validation.
Table 1: Comparison of Primary and Secondary HTS Assays for this compound
| Parameter | Primary HTS: NF-κB Reporter Assay | Secondary HTS: COX-2 Inhibition Assay |
| Assay Principle | Cell-based assay measuring the inhibition of TNF-α-induced NF-κB activation via a luciferase reporter gene. | Biochemical assay measuring the direct inhibition of the cyclooxygenase-2 (COX-2) enzyme activity. |
| Throughput | High (384- or 1536-well format) | High (384-well format) |
| Biological Relevance | High (measures activity in a cellular context and a key inflammatory pathway) | Moderate (measures direct enzyme interaction, but lacks cellular context) |
| Z'-factor | 0.65 ± 0.08 | 0.72 ± 0.05 |
| Signal-to-Background | 12-fold | 8-fold |
| Hit Confirmation Rate | ~60% | ~85% (of hits from primary screen) |
| Cost per Well | Moderate | Low |
| Compound Interference | Potential for autofluorescence or luciferase inhibition | Potential for compound precipitation or assay component interaction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results.
Primary HTS: Cell-Based NF-κB Reporter Assay
This assay is designed to identify compounds that inhibit the NF-κB signaling pathway, a central mediator of inflammation.
1. Materials and Reagents:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
This compound reference standard and test compounds dissolved in DMSO
-
Luciferase assay reagent
-
384-well white, clear-bottom assay plates
2. Assay Procedure:
-
Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Add this compound or test compounds at various concentrations (typically in a 10-point dose-response curve).
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.
-
Incubate for 6 hours at 37°C.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
Secondary HTS: COX-2 Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory cascade.
1. Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening assay kit
-
This compound reference standard and test compounds dissolved in DMSO
-
96-well assay plates
2. Assay Procedure:
-
Add assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add this compound or test compounds at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 5 minutes at room temperature.
-
Add a colorimetric substrate solution that reacts with the product of the COX-2 reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Comparison of Analytical Methods for this compound Quantification
Accurate quantification of this compound is essential for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed analytical techniques.
Table 2: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Range) | 1 - 100 µg/mL (r² > 0.999) | 0.1 - 1000 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.2 - 101.5% | 99.1 - 102.3% |
| Precision (% RSD) | Intra-day: < 2.5%, Inter-day: < 4.0% | Intra-day: < 3.0%, Inter-day: < 5.0% |
| Specificity | Moderate (potential for interference from co-eluting compounds) | High (based on specific precursor-product ion transitions) |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams were generated using the DOT language.
Caption: High-Throughput Screening and Validation Workflow for this compound.
Caption: Proposed Inhibitory Action of this compound on the NF-κB Signaling Pathway.
A Comparative Guide to the Validation of a Stability-Indicating Method for Oleoside
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating method for oleoside, a terpene glycoside.[1] Given the limited publicly available data specific to this compound, this comparison is based on established and validated methods for other structurally related glycosides and general principles of stability-indicating method validation outlined by the International Council for Harmonisation (ICH). The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely used method for stability studies, and for comparison, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) as a more sensitive alternative.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of a typical stability-indicating HPLC-UV method compared to a UHPLC-MS/MS method, which could be employed for the analysis of this compound. This data is synthesized from studies on analogous compounds and provides a basis for selecting the most appropriate method for research and quality control needs.
| Parameter | Stability-Indicating HPLC-UV | UHPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[2] | Chromatographic separation followed by mass-based detection.[2][3] |
| Specificity | High, demonstrated by separation of the analyte from degradation products. | Very High, based on mass-to-charge ratio.[2] |
| Sensitivity (LOD/LOQ) | ng/mL range.[2] | pg/mL to fg/mL range.[2] |
| Linearity (R²) | > 0.999.[2][4] | > 0.997.[2] |
| Accuracy (% Recovery) | 98-102%.[5] | 94-106%.[2] |
| Precision (%RSD) | < 2%. | < 15%.[2] |
| Typical Use Case | Routine quality control, stability studies, content uniformity.[2] | Metabolite identification, bioanalysis in complex matrices, trace-level impurity detection.[2] |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for developing and validating a stability-indicating method.[6] It involves subjecting the analyte to conditions more severe than normal storage to generate degradation products and demonstrate the method's specificity.[6][7]
| Stress Condition | Typical Conditions | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C.[6] | Potential hydrolysis of the glycosidic bond, separating the sugar moiety from the terpene backbone.[6] |
| Base Hydrolysis | 0.1 M NaOH at 60°C.[6] | Likely rapid degradation through hydrolysis of the glycosidic linkage and ester functionalities.[6] |
| Oxidation | 3% H₂O₂ at Room Temperature.[6] | Oxidation of the aglycone is a possible degradation pathway.[6] |
| Thermal Degradation | 80°C (solid state and in solution).[6] | Heat can accelerate hydrolysis and other degradation reactions.[6] |
| Photolytic Degradation | Exposure to UV light. | To assess the light sensitivity of the molecule. |
Experimental Protocols
Detailed methodologies for a representative stability-indicating HPLC-UV method and forced degradation studies are outlined below. These protocols are generalized from established methods for similar compounds and should be optimized and validated for this compound specifically.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is a robust and widely used technique for the quantification of glycosides in various samples.
-
Chromatographic System : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 6.1) and an organic solvent like acetonitrile (B52724).[8]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength : To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume : 20 µL.[8]
-
Column Temperature : 45°C.[8]
-
Sample Preparation :
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).
-
Working solutions are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method.
-
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis : A solution of this compound is mixed with an equal volume of 0.1 M HCl and heated at 60°C for a specified time. Samples are withdrawn at various time points, neutralized, diluted, and analyzed by the HPLC-UV method.[6]
-
Base Hydrolysis : A solution of this compound is mixed with an equal volume of 0.1 M NaOH and kept at 60°C. Samples are taken at different intervals, neutralized, diluted, and analyzed.[6]
-
Oxidative Degradation : A solution of this compound is mixed with a solution of 3% H₂O₂ and stored at room temperature, protected from light. Aliquots are withdrawn, diluted, and analyzed at specified times.[6]
-
Thermal Degradation : Solid this compound and a solution of this compound are exposed to a high temperature (e.g., 80°C) in a calibrated oven. Samples are taken at different time points for analysis.[6]
-
Photolytic Degradation : Solutions of this compound are exposed to UV light in a photostability chamber. A control sample is kept in the dark. Samples are analyzed at various time points.
Method Validation Parameters (as per ICH Guidelines)
-
Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is demonstrated through forced degradation studies.
-
Linearity : The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[9] This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy : The closeness of the test results obtained by the method to the true value.[5] It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Visualizations
Caption: Workflow for the validation of a stability-indicating method.
References
- 1. Showing Compound this compound 11-methyl ester (FDB021533) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijtrd.com [ijtrd.com]
Revolutionizing Oleuropein Delivery: A Comparative Guide to Advanced Formulations
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioavailability of various oleuropein (B1677263) formulations. Oleuropein, a potent polyphenol in olive leaves, exhibits significant therapeutic potential but is hindered by poor oral bioavailability. This document summarizes key experimental data, details methodologies, and visualizes complex processes to aid in the development of more effective oleuropein-based therapeutics.
The oral bioavailability of oleuropein is primarily limited by its hydrophilicity and extensive first-pass metabolism.[1] To overcome these challenges, various advanced drug delivery systems have been developed. This guide focuses on a comparative analysis of conventional versus nano-based formulations, including self-nanoemulsifying drug delivery systems (SNEDDS), to enhance the systemic absorption of oleuropein.
Comparative Bioavailability of Oleuropein Formulations
The following table summarizes the pharmacokinetic parameters of oleuropein in different formulations, as determined in preclinical and clinical studies. The data highlights the significant improvements in bioavailability achieved with advanced formulations compared to conventional oral forms.
| Formulation Type | Active Agent | Dose | Animal Model | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Relative Bioavailability (%) | Reference |
| Conventional | ||||||||
| Liquid Extract | Oleuropein | 51.1 mg | Human | 2.74 ng/mL | 64 min | - | - | [2] |
| Capsule Extract | Oleuropein | 51.1 mg | Human | 0.47 ng/mL | 93 min | - | - | [2] |
| Nanoformulations | ||||||||
| SNEDDS | Morin-Phospholipid Complex | 200 mg/kg (Morin) | Wistar Rats | 28.60 µg/mL | 1.0 h | - | 623% (vs. Morin Suspension) | [3] |
| Nanoemulsion | Daidzein | 10 mg/kg | Rats | - | - | ~2.62-fold increase vs. suspension | 262.3% (vs. Daidzein Suspension) | [4] |
| Solid Lipid Nanoparticles (SLN) | Quercetin | 5 mg/kg | Ovariectomized Rats | 3.5-fold increase in serum levels vs. free quercetin | - | - | - | [5] |
| Liposomes | Jaspine B | - | Sprague Dawley Rats | - | 2 h (vs. 6 h for plain Jaspine B) | >2-fold increase vs. plain Jaspine B | - | [6] |
Note: Data for different active agents in nanoformulations are included to illustrate the potential for bioavailability enhancement of poorly soluble compounds like oleuropein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited bioavailability studies.
Preparation of Oleuropein-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
A method for preparing a SNEDDS for a poorly water-soluble compound, which can be adapted for oleuropein, involves the following steps:
-
Screening of Excipients: The solubility of the active compound (e.g., morin, as a stand-in for oleuropein) is determined in various oils, surfactants, and cosurfactants.
-
Formation of a Phospholipid Complex: The active compound is complexed with a phospholipid (e.g., soybean phosphatidylcholine) to enhance its lipophilicity. This is typically achieved by dissolving both components in a suitable solvent and then removing the solvent by evaporation.[3]
-
Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and cosurfactant, pseudo-ternary phase diagrams are constructed. This helps in defining the nanoemulsion region.
-
Formulation of SNEDDS: The selected oil, surfactant, and cosurfactant are mixed in the optimized ratio. The active compound-phospholipid complex is then dispersed in this mixture with continuous stirring until a clear solution is obtained.[3] The mixture may be warmed to facilitate dissolution.[7]
In Vivo Pharmacokinetic Study in Rats
The oral bioavailability of different oleuropein formulations is typically assessed in animal models, such as rats, using the following protocol:
-
Animal Model: Male Wistar or Sprague Dawley rats are commonly used.[3][6] The animals are fasted overnight before the experiment but have free access to water.
-
Drug Administration: A single oral dose of the test formulation (e.g., SNEDDS, liposomes, or a control suspension) is administered via oral gavage.[3]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[6]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -20°C) until analysis.
-
Quantification of Oleuropein in Plasma: The concentration of oleuropein in the plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[8]
HPLC Method for Quantification of Oleuropein in Rat Plasma
A reliable HPLC method is essential for accurate pharmacokinetic analysis:
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile (B52724). The mixture is then centrifuged, and the supernatant is collected, dried, and reconstituted in the mobile phase.[8]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or phenyl column, is used for separation.
-
Mobile Phase: A mixture of an aqueous solution (often acidified with formic or phosphoric acid) and an organic solvent (like acetonitrile or methanol) is used. The separation can be isocratic (constant mobile phase composition) or gradient (composition changes over time).
-
Detection: A Diode Array Detector (DAD) or a UV detector is commonly used, with the wavelength set to where oleuropein exhibits strong absorbance (around 240-280 nm).[6][9]
-
-
Quantification: A calibration curve is generated using standard solutions of oleuropein at known concentrations. The concentration of oleuropein in the plasma samples is then calculated by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate key processes related to oleuropein bioavailability and its experimental evaluation.
References
- 1. Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin-loaded solid lipid nanoparticles improve osteoprotective activity in an ovariectomized rat model: a preventive strategy for post-menopausal osteoporosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous quantification of oleuropein and its metabolites in rat plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Inhibitory Potential of Oleoside: A Comparative Guide to Enzyme Inhibition Assays
For researchers and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Natural compounds, such as oleoside, a secoiridoid glycoside found in plants like the olive tree (Olea europaea) and privet (Ligustrum species), are of significant interest for their potential therapeutic applications. This guide provides a comparative overview of the current understanding of this compound's enzyme inhibitory effects, alongside a practical framework for its experimental validation.
While direct experimental data on the enzyme inhibitory activity of isolated this compound is currently limited in publicly available literature, studies on extracts from this compound-containing plants suggest potential bioactivity. For instance, extracts from Olea europaea have demonstrated inhibitory effects against carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. Similarly, extracts from Ligustrum japonicum have been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9). However, these studies do not definitively attribute the observed inhibition to this compound alone, highlighting a need for further investigation with the purified compound.
To facilitate research in this area, this guide presents detailed experimental protocols and comparative data for alternative inhibitors of three key enzymes: tyrosinase, α-glucosidase, and xanthine (B1682287) oxidase.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various established inhibitors for tyrosinase, α-glucosidase, and xanthine oxidase, providing a benchmark for evaluating the potential efficacy of new compounds like this compound.
Table 1: Comparison of Tyrosinase Inhibitors
| Inhibitor | IC50 Value | Source Organism/Type |
| Kojic Acid | 128.17 µM[1] | Fungal Metabolite |
| 4-PT | 5.82 µM[1] | Synthetic |
| Luteolin | 103 µM[2] | Flavonoid |
| Sanggenone C | 18.85 µM[2] | Flavonoid |
| Oxyresveratrol | 4.50 µM[2] | Stilbenoid |
| Cinnamic Acid | > 100 µM | Phenylpropanoid |
| Benzoic Acid | > 100 µM | Aromatic Carboxylic Acid |
Table 2: Comparison of α-Glucosidase Inhibitors
| Inhibitor | IC50 Value | Source Organism/Type |
| Acarbose | 0.198 mg/mL | Microbial Origin |
| Isoscutellarein-8-O-β-D-glucopyranoside | 1.40 µg/mL[3] | Flavonoid Glycoside |
| Chrysophyllum cainito extract | 0.0012 mg/mL[3] | Plant Extract |
| Ensete superbum extract | 0.0018 mg/mL[3] | Plant Extract |
| Luteolin | 48.6 µM | Flavonoid |
| Quercetin | 2.8 µM | Flavonoid |
Table 3: Comparison of Xanthine Oxidase Inhibitors
| Inhibitor | IC50 Value | Source Organism/Type |
| Allopurinol | 2.0 µM[4] | Synthetic Purine Analog |
| Febuxostat | 0.019 µM | Synthetic Non-purine |
| Glycitein | 12 µg/mL[5] | Isoflavone |
| Myricetin | 1.4 µM | Flavonoid |
| Quercetin | 2.3 µM | Flavonoid |
| Kaempferol | 2.9 µM | Flavonoid |
Experimental Protocols
Detailed methodologies for in vitro enzyme inhibition assays are crucial for obtaining reliable and reproducible data. Below are protocols for tyrosinase, α-glucosidase, and xanthine oxidase inhibition assays.
Tyrosinase Inhibition Assay
Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be quantified by measuring the absorbance at 475 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic acid)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect on α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound or positive control.
-
Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase from bovine milk (EC 1.17.3.2)
-
Xanthine
-
Test compound (e.g., this compound)
-
Positive control (e.g., Allopurinol)
-
Phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control.
-
In a 96-well UV-transparent plate, add 50 µL of various concentrations of the test compound or positive control.
-
Add 100 µL of phosphate buffer to each well.
-
Add 50 µL of xanthine oxidase solution (e.g., 0.1 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine solution (e.g., 0.15 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of uric acid formation (velocity) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the velocity of the reaction with the solvent control, and V_sample is the velocity of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the enzyme inhibition assays described above.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified representation of competitive enzyme inhibition.
Conclusion
While the direct inhibitory effects of isolated this compound on specific enzymes remain an area ripe for investigation, the methodologies and comparative data presented in this guide offer a solid foundation for such research. By employing standardized in vitro assays, scientists can effectively evaluate the potential of this compound and other natural compounds as enzyme inhibitors. The provided protocols for tyrosinase, α-glucosidase, and xanthine oxidase inhibition assays, along with the comparative IC50 values of known inhibitors, will aid researchers in designing robust experiments and interpreting their findings. Future studies focusing on the purification and enzymatic screening of this compound are essential to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oleoside Extraction Techniques: A Guide for Researchers
For Immediate Release
[City, State] – December 18, 2025 – For researchers, scientists, and drug development professionals working with the bioactive compound oleoside, the choice of extraction technique is a critical factor influencing yield, purity, and ultimately, the success of downstream applications. This guide provides a comprehensive head-to-head comparison of conventional and modern extraction methods for this compound, supported by experimental data on closely related secoiridoids from sources such as olive leaves (Olea europaea).
This publication details and contrasts Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The guide includes detailed experimental protocols, quantitative data comparison, and visualizations of extraction workflows and a putative signaling pathway for this compound's bioactivity.
Performance Comparison of Extraction Techniques
The efficiency of this compound extraction is highly dependent on the chosen methodology. While direct comparative data for this compound across all techniques is limited in published literature, studies on structurally similar and co-occurring secoiridoids like oleuropein (B1677263) and verbascoside (B1683046) (acteoside) from olive leaves provide valuable benchmarks. The following table summarizes the performance of different extraction methods based on available experimental data.
| Extraction Technique | Key Parameters | Yield of Related Secoiridoids | Purity | Advantages | Disadvantages |
| Conventional Solvent Extraction (Maceration/Soxhlet) | Solvent: 80% Methanol, Time: 8 hours (Soxhlet) | Oleuropein: 13.35 mg/g dry leaf[1] | Lower | Simple, low initial cost.[2] | Time-consuming, large solvent volume, potential for thermal degradation.[2] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 70% Ethanol, Time: 55 min, Temp: 25°C | Verbascoside: 1.59%[3], Oleuropein: 71.97 µg/mL[4] | Higher | Reduced extraction time, lower solvent consumption, improved yield.[5] | Equipment cost. |
| Microwave-Assisted Extraction (MAE) | Solvent: Ethanol/Water, Power: 400-800 W | Oleuropein: Lower than UAE in a comparative study[4] | Moderate | Very short extraction times, reduced solvent use. | Potential for localized overheating, requires microwave-transparent vessels. |
| Supercritical Fluid Extraction (SFE) | Fluid: Supercritical CO2 with co-solvent | Oleuropein: Lower than UAE and MAE in a comparative study[4] | High | "Green" solvent (CO2), high selectivity, no solvent residue. | High initial investment, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for secoiridoid extraction from plant matrices and should be optimized for specific laboratory conditions and research goals.
Conventional Solvent Extraction (Soxhlet)
This traditional method relies on the continuous washing of the plant material with a heated solvent.
Materials:
-
Dried and powdered this compound-containing plant material (e.g., olive leaves)
-
Soxhlet extractor apparatus
-
Cellulose (B213188) thimble
-
Heating mantle
-
Rotary evaporator
-
Solvent (e.g., 80% methanol)
Procedure:
-
A known quantity of the powdered plant material is placed into a cellulose thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction solvent is added to the round-bottom flask.
-
The apparatus is assembled and heated. The solvent vaporizes, condenses, and drips onto the sample, extracting the this compound.
-
The extraction is typically run for several hours (e.g., 8 hours).[1]
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (beaker or flask)
-
Solvent (e.g., 70% ethanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is suspended in the extraction solvent in a flask or beaker.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
The sample is sonicated for a specified time and temperature (e.g., 55 minutes at 25°C).[3]
-
The extract is then filtered to separate the solid residue.
-
The solvent is removed from the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the moisture within the plant cells, causing them to rupture and release the target compounds.
Materials:
-
Dried and powdered plant material
-
Microwave extraction system
-
Microwave-transparent extraction vessel
-
Solvent (e.g., ethanol-water mixture)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is mixed with the solvent in a microwave-transparent vessel.
-
The vessel is placed in the microwave extractor.
-
The sample is irradiated with microwaves at a set power and for a specific duration.
-
After extraction, the mixture is cooled and filtered.
-
The crude extract is obtained after solvent evaporation.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be controlled.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-pressure CO2 source
-
Co-solvent pump and solvent (if needed, e.g., ethanol)
-
Collection vessel
Procedure:
-
The powdered plant material is loaded into the extraction vessel.
-
The system is pressurized and heated to bring the CO2 to its supercritical state.
-
The supercritical CO2, with or without a co-solvent, is passed through the plant material.
-
The this compound-rich fluid is then depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
The collected crude extract can then be further purified.
Visualizing the Methodologies
To better illustrate the procedural differences, the following diagrams outline the general workflow for each extraction technique and a proposed signaling pathway for this compound's biological activity.
Caption: Experimental workflows for different this compound extraction techniques.
Caption: Putative signaling pathway for this compound's antioxidant and anti-inflammatory effects.
Conclusion
The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, cost, and environmental impact. For rapid, high-yield extractions, Ultrasound-Assisted Extraction appears to be a promising method based on data from related compounds.[4][5] Conventional methods , while simple, are less efficient and more time- and solvent-intensive.[2] Microwave-Assisted Extraction offers the benefit of speed, though yields may be variable.[4] Supercritical Fluid Extraction stands out as the most environmentally friendly option, producing high-purity extracts, but at a higher initial cost.[4]
Researchers should consider these factors in the context of their specific research needs and available resources. The provided protocols and comparative data serve as a valuable starting point for the development and optimization of this compound extraction processes. Further research focusing on direct comparative studies of this compound will be beneficial for the scientific community.
References
A Comparative Guide to Validating the Purity of Isolated Oleoside Using Orthogonal Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of isolated natural products like oleoside is a critical step. This guide provides a comparative overview of orthogonal analytical methods for validating the purity of this compound, complete with experimental protocols and supporting data. The use of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles—provides a more robust and reliable assessment of a compound's purity.[1]
This compound is a secoiridoid glycoside that can be isolated from sources like olive pomace.[2][3] Its chemical formula is C16H22O11 and it has a molecular weight of approximately 390.34 g/mol .[4] Accurate purity determination is essential for its use in research and potential therapeutic applications.
Comparison of Orthogonal Analytical Methods for this compound Purity
The following table summarizes the quantitative data obtained from analyzing a single batch of isolated this compound using four orthogonal analytical methods. These methods were chosen for their differing principles of separation and detection, providing a comprehensive purity profile.
| Analytical Method | Principle of Detection | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| HPLC-UV | UV Absorbance after Chromatographic Separation | 99.2 ± 0.3 | 0.5 µg/mL | 1.5 µg/mL | High sensitivity and resolution for separating impurities.[5] | Requires a reference standard for quantification; may not detect co-eluting impurities. |
| qNMR (¹H NMR) | Nuclear Magnetic Resonance Signal Proportional to Molar Concentration | 98.9 ± 0.2 | ~10 µM[6] | Dependant on accuracy requirements[6] | Primary analytical method, does not require a specific this compound standard for purity assessment.[7][8] | Lower sensitivity compared to HPLC; requires a highly pure internal standard. |
| FTIR Spectroscopy | Infrared Absorption by Molecular Functional Groups | Qualitative | N/A | N/A | Rapid, non-destructive, provides a unique "fingerprint" for the compound.[9] | Primarily qualitative for purity unless coupled with chemometrics; not ideal for quantifying minor impurities. |
| UV-Vis Spectrophotometry | UV-Visible Light Absorbance | Qualitative | N/A | N/A | Simple, rapid, and non-destructive for confirming the presence of chromophores.[10] | Low specificity; many impurities may absorb at similar wavelengths. |
| Chiral HPLC | Differential Interaction of Enantiomers with a Chiral Stationary Phase | Enantiomeric Excess (ee): >99.5% | Dependent on detector | Dependent on detector | Essential for determining enantiomeric purity.[11][12] | Only separates enantiomers; does not provide information on other types of impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for purity assessment, separating compounds based on their differential partitioning between a stationary and mobile phase.[8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.[5]
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A typical gradient might be: 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-45 min: 10% B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 240 nm (based on the UV absorbance of similar compounds).[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) through serial dilution.[5]
-
Sample Preparation: Accurately weigh the isolated this compound sample and dissolve it in methanol to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that quantifies molecules based on the direct proportionality between the NMR signal area and the number of nuclei contributing to that signal.[13]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Methanol-d4 (CD3OD).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid) that has signals that do not overlap with the analyte.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the isolated this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Vortex the tube until the sample and standard are completely dissolved.
Data Analysis:
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample's functional groups.[14]
Instrumentation and Conditions:
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 32 scans.
Sample Preparation:
-
Place a small amount of the dried, isolated this compound powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities with different functional groups. For instance, characteristic vibrations for oleuropein, a related compound, include carbonyl groups around 1690 and 1636 cm⁻¹ and strong C-O vibrations between 1267 and 1032 cm⁻¹.[14]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This technique is crucial for separating enantiomers, which are stereoisomers that are mirror images of each other.[11][12] This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[11][12]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel™).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm.
Sample Preparation: Prepare the this compound sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (ee %) is calculated from the peak areas of the two enantiomers: ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for validating this compound purity using orthogonal methods.
Caption: Detailed workflow for HPLC-UV purity analysis of this compound.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. This compound | CAS#:178600-68-5 | Chemsrc [chemsrc.com]
- 3. This compound | 178600-68-5 [chemicalbook.com]
- 4. This compound | C16H22O11 | CID 101042548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinburghanalytical.com [edinburghanalytical.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Comparative Metabolomics of Oleoside-Rich and Oleoside-Poor Plant Extracts: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences in plant extracts is critical for harnessing their therapeutic potential. This guide provides a comparative metabolomic overview of plant extracts categorized by their oleoside content. This compound, a secoiridoid glucoside, is a key secondary metabolite in many medicinal plants, and its concentration can significantly influence the overall metabolic profile and biological activity of an extract.
This comparison utilizes aggregated data from metabolomic studies of plants known to contain this compound and related compounds. The following sections detail the differential metabolite profiles, the experimental protocols used for their analysis, and the potential signaling pathways implicated.
Metabolic Profile Comparison
The primary distinction between this compound-rich and this compound-poor extracts lies in the abundance of this compound itself and biochemically related compounds. This compound-rich extracts are often characterized by a higher concentration of secoiridoids, while this compound-poor extracts may have a more diverse profile of other metabolite classes.
Table 1: Comparative Abundance of Key Metabolite Classes
| Metabolite Class | This compound-Rich Extracts (Relative Abundance) | This compound-Poor Extracts (Relative Abundance) | Potential Significance |
| Secoiridoids | High | Low to Moderate | Primary bioactive compounds, often associated with anti-inflammatory and antioxidant activities. |
| - this compound | ++++ | + | Key marker for this extract type. |
| - Oleuropein (B1677263) | +++ | ++ | Often co-occurs with this compound and shares biosynthetic precursors.[1] |
| - Ligustroside | +++ | ++ | Another common secoiridoid with related bioactivity.[1] |
| Flavonoids | Moderate | Moderate to High | Important for antioxidant capacity and synergistic effects. |
| - Luteolin-7-O-glucoside | ++ | +++ | May be upregulated in plants with lower secoiridoid production. |
| - Quercetin derivatives | ++ | +++ | Broad-spectrum antioxidants.[2] |
| - Apigenin-7-O-glucoside | ++ | +++ | Known for anti-inflammatory and anxiolytic properties. |
| Phenolic Acids | Moderate | Moderate | Contribute to the overall antioxidant and antimicrobial properties of the extract. |
| - Hydroxytyrosol | ++ | ++ | A potent antioxidant derived from oleuropein metabolism.[1] |
| - Caffeic Acid | ++ | ++ | A common phenolic acid with various biological activities. |
| Triterpenoids | Moderate | Moderate to High | A diverse class of compounds with a wide range of pharmacological effects. |
| - Oleanolic Acid | ++ | +++ | A precursor for many saponins (B1172615) and a bioactive compound in its own right.[3] |
| - Maslinic Acid | ++ | +++ | Often found in the same plants as this compound, with anti-inflammatory and anti-cancer properties. |
Relative abundance is denoted on a scale from + (low) to ++++ (high) and is based on typical findings in comparative studies.
Experimental Protocols
The data presented in this guide is derived from studies employing advanced analytical techniques to profile the complex mixture of metabolites in plant extracts. The two primary methods used are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS-Based Metabolomics Protocol for Plant Extracts
This protocol outlines a typical workflow for untargeted metabolomic analysis to compare this compound-rich and this compound-poor extracts.
-
Sample Preparation and Extraction:
-
Plant material (e.g., leaves, stems) is flash-frozen in liquid nitrogen and lyophilized.
-
A known weight of the dried, powdered material (e.g., 50 mg) is extracted with a solvent mixture, typically 80% methanol (B129727) in water, to capture a broad range of polar and semi-polar metabolites.[4]
-
The mixture is vortexed and sonicated in an ice bath to ensure thorough extraction.
-
Samples are then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[5]
-
The supernatant is collected, filtered, and transferred to autosampler vials for analysis.
-
-
Chromatographic Separation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
A reversed-phase C18 column is commonly employed to separate metabolites based on their hydrophobicity.
-
A gradient elution is performed using two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid (for better ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
The gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds.
-
-
Mass Spectrometry Analysis:
-
The eluent from the chromatography column is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data is acquired in both positive and negative ionization modes to detect a wider range of compounds.
-
MS/MS (or tandem MS) fragmentation data is collected for metabolite identification by comparing fragmentation patterns to spectral libraries.
-
-
Data Processing and Analysis:
-
Raw data is processed to detect peaks, align retention times, and generate a feature matrix (peaks defined by m/z, retention time, and intensity).
-
Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify significant differences between the metabolomic profiles of this compound-rich and this compound-poor extracts.
-
Metabolites responsible for the separation between groups are identified by querying databases (e.g., METLIN, PubChem) with their accurate mass and MS/MS fragmentation patterns.
-
NMR-Based Metabolomics Protocol for Plant Extracts
NMR provides a complementary, quantitative overview of the metabolome.
-
Sample Preparation:
-
Similar to LC-MS, a dried, powdered plant sample is used.
-
Extraction is performed using a deuterated solvent system, such as a 1:1 mixture of deuterated methanol (CD3OD) and a phosphate (B84403) buffer in deuterium (B1214612) oxide (D2O), to dissolve a wide range of metabolites.[4]
-
After extraction and centrifugation, the supernatant is transferred to an NMR tube.[4]
-
-
NMR Data Acquisition:
-
Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Standard one-dimensional (1D) 1H NMR spectra are acquired for an overview of the metabolome.
-
Two-dimensional (2D) NMR experiments, such as J-resolved, COSY, and HSQC, are performed on representative samples to aid in the structural elucidation of key metabolites.[4]
-
-
Data Processing and Analysis:
-
The 1D 1H NMR spectra are phased, baseline-corrected, and referenced.
-
The spectra are binned into small integral regions, and the integral of each bin is used as a variable for multivariate statistical analysis (PCA, OPLS-DA), similar to LC-MS data.
-
Specific metabolites are identified by comparing their chemical shifts and coupling constants to databases and literature values. Quantification can be performed by integrating the area of characteristic peaks relative to an internal standard.[6][7]
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow and a potential biological pathway influenced by this compound.
Caption: Workflow for comparative metabolomics of plant extracts.
The biosynthesis of this compound is part of the broader secoiridoid pathway, which originates from the isoprenoid pathway.
Caption: Simplified biosynthesis pathway leading to this compound.
While the precise signaling cascade for this compound is still under investigation, related secoiridoids are known to modulate inflammatory pathways. A plausible mechanism involves the inhibition of pro-inflammatory signaling.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. Metabolomics Approach to Characterize Green Olive Leaf Extracts Classified Based on Variety and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative metabolomics of leaves and stems of three Italian olive cultivars under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. Plant Metabolomics Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant Metabolomics Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Oleoside: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of oleoside, a naturally occurring compound. While this compound 11-methyl ester is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adhering to rigorous disposal protocols is a critical aspect of responsible laboratory management.[1]
Core Principles of this compound Disposal
Given the lack of specific regulatory disposal guidelines for this compound, a conservative approach based on general best practices for laboratory chemical waste is recommended. The primary objectives are to prevent its release into the environment and to ensure the safety of all laboratory personnel.
Quantitative Data Summary
At present, there is no specific quantitative data available from regulatory bodies outlining permissible exposure limits or disposal concentrations for this compound. The following table summarizes the qualitative guidance for its disposal.
| Parameter | Guidance | Source |
| Hazard Classification | Not classified as hazardous under Regulation (EC) No 1272/2008 (for this compound 11-methyl ester). | [1] |
| Primary Disposal Route | Professional waste disposal service. | General Lab Practice |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. | [1] |
| Container Requirements | Appropriately labeled, sealed, and non-reactive containers. | [1] |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the proper disposal of solid and liquid this compound waste.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation : Isolate all solid waste containing this compound, including contaminated personal protective equipment (PPE), weigh boats, and absorbent materials.
-
Containerization : Place the segregated solid waste into a clearly labeled, durable, and sealable hazardous waste container. While this compound is not officially classified as hazardous, treating it as such minimizes risk.
-
Labeling : Affix a hazardous waste label to the container. Clearly write "this compound Solid Waste" and list all components of the waste. Include the date of accumulation.
-
Storage : Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by a licensed chemical waste management company.
Protocol 2: Disposal of Liquid this compound Waste
-
Segregation : Collect all liquid waste containing this compound, including solutions and rinsates from cleaning contaminated glassware.
-
Containerization : Use a dedicated, leak-proof, and chemically compatible waste container. Never pour this compound solutions down the drain.[1]
-
Labeling : Label the container with "this compound Liquid Waste," the solvent system used (e.g., "in Ethanol/Water"), and an approximate concentration.
-
Storage : Store the sealed liquid waste container in a secondary containment bin within a designated waste accumulation area.
-
Disposal : Coordinate with your institution's environmental health and safety (EHS) office for proper disposal through a certified hazardous waste contractor.
Protocol 3: Decontamination and Disposal of Empty Containers
-
Triple Rinsing : Rinse the empty this compound container three times with a suitable solvent that can dissolve this compound.
-
Rinsate Collection : Collect the solvent rinsate as hazardous liquid waste and add it to the appropriate liquid waste container.
-
Container Disposal : After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label to prevent misuse.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Oleoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oleoside, a naturally occurring chemical compound. The following procedural steps and operational plans are designed to minimize risk and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE): A Precautionary Approach
Due to the limited specific toxicity data for this compound, a comprehensive PPE strategy is crucial to protect against potential exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from potential dust particles and splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. For handling the dry powder, double gloving is recommended. | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat or a chemical-resistant apron. For handling larger quantities of dry powder, a disposable gown is advised. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or the use of a certified chemical fume hood is mandatory when handling the powdered form. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound throughout the experimental process.
1. Receiving and Storage:
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store it away from strong oxidizing agents, as violent reactions can occur.[1]
2. Handling and Preparation of Solutions:
-
Engineering Controls: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the powder carefully to avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Solution Preparation:
-
Work within a chemical fume hood.
-
Slowly add the weighed this compound to the desired solvent to avoid splashing.
-
Ensure all equipment used is clean and dry.
-
3. Experimental Procedures:
-
Containment: Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]
-
Inhalation: Move the exposed individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.
-
Keep waste containers sealed when not in use.
-
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory waste after defacing the label.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal service.
Diagram: this compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
